molecular formula C13H11ClO3S B064788 3'-Methoxybiphenyl-4-sulfonyl chloride CAS No. 186550-26-5

3'-Methoxybiphenyl-4-sulfonyl chloride

Cat. No.: B064788
CAS No.: 186550-26-5
M. Wt: 282.74 g/mol
InChI Key: DVQBUJTYQXKLKZ-UHFFFAOYSA-N
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Description

3'-Methoxybiphenyl-4-sulfonyl chloride is a useful research compound. Its molecular formula is C13H11ClO3S and its molecular weight is 282.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO3S/c1-17-12-4-2-3-11(9-12)10-5-7-13(8-6-10)18(14,15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQBUJTYQXKLKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445492
Record name 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride
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Molecular Weight

282.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186550-26-5
Record name 3'-Methoxy[1,1'-biphenyl]-4-sulfonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Methoxybiphenyl-4-sulfonyl chloride
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Foundational & Exploratory

A Technical Guide to the Synthesis of 3'-Methoxybiphenyl-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 3'-Methoxybiphenyl-4-sulfonyl chloride from 3'-methoxybiphenyl via electrophilic chlorosulfonation. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis. The guide details the underlying chemical principles, provides a robust experimental protocol, and emphasizes critical safety and handling procedures. The methodologies described herein are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a key intermediate in organic synthesis, particularly valued in the pharmaceutical industry. Its structural motif is a precursor to a wide array of sulfonamide derivatives, a class of compounds with a rich history and broad therapeutic applications. The sulfonyl chloride group (-SO₂Cl) is a highly versatile functional handle, readily reacting with amines, alcohols, and other nucleophiles to build molecular complexity. This reactivity makes it an indispensable building block for constructing compound libraries for drug discovery and for the targeted synthesis of active pharmaceutical ingredients (APIs).[1][2]

The Chemistry of Chlorosulfonation

The conversion of 3'-methoxybiphenyl to this compound is achieved through a classic electrophilic aromatic substitution (SEAr) reaction.[1][3][4] Understanding the electronic properties of the starting material is paramount to predicting the reaction's regioselectivity.

Substrate Analysis: Directing Effects in 3'-Methoxybiphenyl

The substrate, 3'-methoxybiphenyl, possesses two aromatic rings with distinct electronic characteristics:

  • Ring A (Methoxy-substituted): The methoxy group (-OCH₃) is a strong activating group due to its ability to donate electron density via resonance. It is a powerful ortho, para-director.

  • Ring B (Unsubstituted Phenyl Ring): This ring is activated by the methoxy-substituted phenyl group attached to it, which also acts as an ortho, para-director.

Electrophilic attack will preferentially occur on the more activated ring system. However, in the case of chlorosulfonation, the reaction is typically directed to the unsubstituted ring at the position para to the point of attachment. This is due to the steric hindrance at the ortho positions and the powerful electronic activation at the para position (position 4), which is electronically linked to the activating methoxy group through the biphenyl system. The primary product is therefore the 4-sulfonyl chloride derivative.[5][6]

Reaction Mechanism

The reaction proceeds via a well-established SEAr mechanism. Chlorosulfonic acid (ClSO₃H) serves as both the reagent and, in excess, the solvent. It acts as the source of the electrophile, the chlorosulfonium ion (SO₂Cl⁺).

  • Generation of the Electrophile: Chlorosulfonic acid self-ionizes to generate the potent electrophile, SO₂Cl⁺.[7][8]

  • Electrophilic Attack: The π-electron system of the unsubstituted phenyl ring of 3'-methoxybiphenyl attacks the electrophile. This attack occurs preferentially at the C4 position (para to the other ring) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][9]

  • Rearomatization: A weak base, such as the chlorosulfate anion (ClSO₃⁻) present in the reaction medium, abstracts a proton from the C4 position of the arenium ion. This restores the aromaticity of the ring system and yields the final product, this compound.[4]

G cluster_0 Mechanism of Chlorosulfonation start 3'-Methoxybiphenyl + ClSO3H gen_E Generation of Electrophile (SO₂Cl⁺) start->gen_E Reagent Activation attack Nucleophilic Attack (π-cloud on SO₂Cl⁺) gen_E->attack Electrophile Ready sigma Formation of Sigma Complex (Arenium Ion) attack->sigma Rate-determining step deprotonation Deprotonation & Rearomatization sigma->deprotonation Intermediate product This compound deprotonation->product Restores Aromaticity

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations involving chlorosulfonic acid must be performed in a certified chemical fume hood.

Reagents and Equipment
ReagentM.W. ( g/mol )QuantityMoles (mol)Equivalents
3'-Methoxybiphenyl184.2410.0 g0.0541.0
Chlorosulfonic Acid116.5245 mL (~78 g)0.67~12.4
Crushed Ice18.02~500 g--
Deionized Water18.02As needed--

Equipment:

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or powder funnel

  • Thermometer

  • Ice-salt bath

  • 1 L beaker

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure

G setup 1. Setup & Cooling Charge flask with ClSO₃H. Cool to 0-5°C in ice bath. addition 2. Substrate Addition Add 3'-methoxybiphenyl portion-wise over 30-45 min. Maintain T < 10°C. setup->addition reaction 3. Reaction Stir at 0-5°C for 2 hours. addition->reaction quench 4. Quenching Slowly pour reaction mixture onto crushed ice with stirring. reaction->quench isolate 5. Isolation Filter the precipitated solid using a Büchner funnel. quench->isolate wash 6. Washing Wash the solid cake with cold deionized water (3x). isolate->wash dry 7. Drying Dry the product under vacuum to a constant weight. wash->dry purify 8. Purification (Optional) Recrystallize from a suitable solvent (e.g., hexane/ethyl acetate). dry->purify

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping/powder funnel. Place the flask in an ice-salt bath.

  • Reagent Charging: Carefully charge the flask with chlorosulfonic acid (45 mL). Begin stirring and allow the acid to cool to between 0°C and 5°C.

  • Substrate Addition: Slowly add the 3'-methoxybiphenyl (10.0 g) in small portions through the powder funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. This is an exothermic process, and careful temperature control is essential to prevent the formation of undesired sulfone byproducts.[10]

  • Reaction: Once the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Quenching: Prepare a 1 L beaker containing approximately 500 g of crushed ice. In the fume hood, very slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. Chlorosulfonic acid reacts violently with water; this quenching step must be performed cautiously to control the exotherm and the release of HCl gas.[1][11] The product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes any residual acids.

  • Drying: Dry the product under vacuum to a constant weight. The typical yield of the crude product is in the range of 75-85%.

  • Purification (Optional): The crude sulfonyl chloride can often be used directly in subsequent reactions. For higher purity, recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be performed.

Critical Safety and Handling Protocols

Chlorosulfonic acid is an extremely hazardous chemical that demands rigorous safety protocols. It is highly corrosive and a powerful dehydrating agent that can cause severe chemical and thermal burns upon contact.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes.[12][13]

  • Ventilation: All manipulations must be conducted within a properly functioning chemical fume hood to prevent inhalation of corrosive vapors.[13] Chlorosulfonic acid fumes in moist air, releasing mists of hydrochloric and sulfuric acid.[11]

  • Water Reactivity: NEVER add water to chlorosulfonic acid. The reaction is extremely violent and exothermic.[12][13] Ensure all glassware is scrupulously dry before use.

  • Spill Management: In case of a spill, do not use water. Evacuate the area. Absorb the spill with an inert, dry material such as vermiculite or dry sand. Collect the material in a sealed container for hazardous waste disposal.[14]

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][14]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

Conclusion

The chlorosulfonation of 3'-methoxybiphenyl is an effective and direct method for the synthesis of this compound, a valuable intermediate for pharmaceutical research and development. Success and safety in this procedure hinge on a thorough understanding of the reaction mechanism, meticulous control of reaction temperature, and unwavering adherence to stringent safety protocols when handling chlorosulfonic acid. This guide provides the necessary framework for researchers to confidently and safely perform this important chemical transformation.

References

  • Atul Ltd. (n.d.). Chlorosulfonic acid Technical Data Sheet. Retrieved from [Link]

  • Maruti Fine Chemicals. (2024, April 10). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Chlorination of Aromatic Halides with Chlorosulfonic Acid. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxy biphenyl. Retrieved from [Link]

  • Loba Chemie. (2019, January 7). Chlorosulfonic Acid for Synthesis MSDS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

  • 3D Chemistry. (2020, October 4). Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4'-Methoxybiphenyl-4-sulfonyl chloride. Retrieved from [Link]

  • YouTube. (2019, December 18). Aromatic Electrophilic Substitution on Biphenyl: Basic concept. reaction mechanism and examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • University Website. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological screening, kinetic studies, and process optimization efforts. For novel reagents and intermediates like 3'-Methoxybiphenyl-4-sulfonyl chloride, a key building block in organic synthesis, rigorous characterization is not merely a formality but a scientific necessity. This guide provides a detailed exploration of the analytical methodologies used to elucidate and confirm the structure of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is designed for researchers and professionals who require not just the data, but a causal understanding of the spectroscopic signatures that define this molecule.

Molecular Architecture and Spectroscopic Implications

This compound is a multifunctional compound. Its structure comprises two phenyl rings linked together, forming the biphenyl core. One ring is substituted with a methoxy group (-OCH₃) at the 3' position, while the other bears a sulfonyl chloride (-SO₂Cl) group at the 4 position. This specific arrangement of electron-donating (methoxy) and strongly electron-withdrawing (sulfonyl chloride) groups across the biphenyl system creates a unique electronic environment, which is directly reflected in its spectroscopic output.

To facilitate a clear discussion of the spectral data, the following standardized numbering system will be used:

Caption: Numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule.[1][2]

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its protons are highly shielded, providing a sharp singlet at 0.00 ppm which serves as the universal reference point for the chemical shift scale.[3]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

Spectral Interpretation: Decoding the Proton Signals

The ¹H NMR spectrum is analyzed based on three key pillars: chemical shift (δ), integration, and signal multiplicity (splitting pattern).[4]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups, like the -SO₂Cl group, "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[3]

  • Integration: The area under each signal is proportional to the number of protons it represents.[2]

  • Multiplicity: Spin-spin coupling between non-equivalent neighboring protons splits a signal into multiple peaks. The 'n+1 rule' is a useful guide, where 'n' is the number of adjacent protons.[2][4]

Expected ¹H NMR Data:

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-2, H-6~ 8.0 - 8.2Doublet (d)2HThese protons are ortho to the strongly electron-withdrawing -SO₂Cl group, causing a significant downfield shift. They are coupled only to H-3 and H-5, respectively.
H-3, H-5~ 7.7 - 7.9Doublet (d)2HThese protons are meta to the -SO₂Cl group and ortho to the other phenyl ring. They are coupled to H-2 and H-6.
Aromatic Protons (Methoxy Ring)~ 7.0 - 7.5Multiplet (m)4HProtons on the methoxy-substituted ring (H-2', H-4', H-5', H-6') appear in a more complex region, influenced by both the electron-donating methoxy group and the connection to the other ring.
Methoxy Protons (-OCH₃)~ 3.8 - 3.9Singlet (s)3HThese aliphatic protons are shielded relative to the aromatic protons and are not coupled to any other protons, hence they appear as a sharp singlet.[5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. Standard proton-decoupled spectra show a single peak for each chemically non-equivalent carbon atom.[3]

Experimental Protocol

The sample preparation is identical to that for ¹H NMR. ¹³C NMR experiments require more scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Spectral Interpretation: Mapping the Carbon Skeleton

Due to the lack of symmetry in this compound, all 13 carbon atoms are expected to be chemically distinct, giving rise to 13 individual signals.

Expected ¹³C NMR Data:

Signal AssignmentPredicted δ (ppm)Rationale
C-4 (ipso to -SO₂Cl)~ 145 - 150The direct attachment to the highly electronegative sulfonyl group causes extreme deshielding, shifting this carbon signal significantly downfield.
C-1' (ipso to Phenyl)~ 140 - 142Quaternary carbon at the junction of the two rings.
C-3' (ipso to -OCH₃)~ 159 - 161The carbon directly bonded to the electronegative oxygen of the methoxy group is strongly deshielded.
C-1 (ipso to Phenyl)~ 138 - 140Quaternary carbon at the junction of the two rings, influenced by the nearby -SO₂Cl group.
Aromatic CH Carbons~ 120 - 135The remaining eight aromatic CH carbons will resonate in this typical range. Their exact positions depend on their proximity to the substituents.
Methoxy Carbon (-OCH₃)~ 55 - 56This aliphatic carbon is characteristic of a methyl ether and appears significantly upfield from the aromatic carbons.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7][8]

Experimental Protocol
  • Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is taken first and automatically subtracted.

Spectral Interpretation: Identifying Functional Group Vibrations

The IR spectrum provides a molecular "fingerprint," with specific peaks corresponding to the vibrational modes of the molecule's bonds.

Expected Key IR Absorption Bands:

Frequency (cm⁻¹)IntensityVibrational AssignmentRationale
~ 3100 - 3000Medium-WeakAromatic C-H StretchCharacteristic stretching vibrations for sp² C-H bonds in the aromatic rings.
~ 1580 - 1450Medium-StrongAromatic C=C StretchThese absorptions arise from the stretching of the carbon-carbon double bonds within the phenyl rings.
~ 1385 - 1370StrongSO₂ Asymmetric StretchThe sulfonyl chloride group gives rise to two very strong and characteristic S=O stretching bands. This is the asymmetric mode.[7][9]
~ 1180 - 1170StrongSO₂ Symmetric StretchThis is the corresponding symmetric S=O stretching vibration, also a key diagnostic peak for the sulfonyl group.[7][9]
~ 1250StrongAryl-O-C Asymmetric StretchA strong band in this region is characteristic of the C-O bond in an aryl ether (the methoxy group).
~ 850 - 750StrongC-H Out-of-Plane BendingThe pattern of these strong bands in the fingerprint region can provide information about the substitution patterns on the aromatic rings.

Integrated Analytical Workflow

The characterization process is a logical and synergistic workflow where each technique provides complementary information to build a complete structural picture.

Sources

Physical and chemical properties of 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3'-Methoxybiphenyl-4-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 186550-26-5), a key bifunctional organic intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, a validated synthesis protocol, core reactivity principles, and its applications as a building block in modern synthetic chemistry. Emphasis is placed on the mechanistic rationale behind its use, particularly in the formation of sulfonamides, a prevalent motif in pharmacologically active agents. This guide includes detailed protocols, safety and handling procedures, and a thorough spectroscopic characterization to ensure scientific integrity and practical utility in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride. The biphenyl scaffold provides a rigid, lipophilic core, while the methoxy group can act as a hydrogen bond acceptor and influence metabolic stability.[1] The sulfonyl chloride moiety is a highly reactive electrophilic functional group, making the compound an excellent reagent for introducing the 3'-methoxybiphenylsulfonyl group into other molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 186550-26-5[3][4][5]
Molecular Formula C₁₃H₁₁ClO₃S[3][4][6]
Molecular Weight 282.74 g/mol [3][4][6]
Appearance White to pale cream powder[5][7]
Purity Typically ≥95%[5]
InChI Key DVQBUJTYQXKLKZ-UHFFFAOYSA-N[7]
Melting Point Data not available for the 3'-isomer. The related 4'-methoxy isomer (CAS 202752-04-3) has a melting point of 103 °C.[6]
Solubility Reacts with water. Soluble in anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).[2]

Synthesis and Purification

The most direct and industrially relevant method for preparing aryl sulfonyl chlorides is the electrophilic chlorosulfonation of the corresponding aromatic precursor. In this case, 3-methoxybiphenyl is the key starting material. The reaction involves the treatment of 3-methoxybiphenyl with an excess of chlorosulfonic acid. The methoxy group is an ortho-, para-director; however, the steric bulk of the phenyl group at the 3-position favors substitution at the sterically accessible para-position of the unsubstituted ring.

Experimental Protocol: Synthesis via Chlorosulfonation

Disclaimer: This protocol is based on established chemical principles for chlorosulfonation and should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

Materials:

  • 3-Methoxybiphenyl

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl gas), add 3-methoxybiphenyl (1.0 eq). Dissolve the starting material in a minimal amount of anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality Note: This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: In a separate large beaker, prepare a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice. Safety Note: This quenching step is highly exothermic and will release significant amounts of HCl gas. Perform this in a well-ventilated fume hood.

  • Work-up: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Neutralization: Transfer the crude solid to a flask containing dichloromethane and wash cautiously with saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as a hexane/ethyl acetate mixture, to yield a white to off-white solid.

Spectroscopic Characterization

Note: Specific experimental spectra for this compound are not widely published. The following data is predicted based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (8H): Expected in the range of δ 7.0-8.1 ppm. The protons on the sulfonyl-bearing ring will be further downfield due to the strong electron-withdrawing effect of the -SO₂Cl group. Protons ortho to the sulfonyl chloride group are expected around δ 8.0-8.1 ppm as doublets. Protons on the methoxy-bearing ring will be further upfield, with complex splitting patterns (doublets, triplets, and singlets) characteristic of a 1,3-disubstituted benzene ring.

  • Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons (12C): Peaks are expected in the range of δ 110-160 ppm.

    • The carbon attached to the methoxy group (C3') is expected around δ 159-160 ppm.

    • The carbon attached to the sulfonyl chloride group (C4) will be significantly deshielded, appearing around δ 145-148 ppm.

    • The biphenyl ipso-carbons (C1 and C1') are also expected in the quaternary region.

    • The remaining CH carbons will appear between δ 110-135 ppm.

  • Methoxy Carbon (1C): A single peak is expected around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups.

  • S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group at approximately 1370-1385 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

  • Aromatic C-H Stretching: Peaks will appear just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • C-O Ether Stretching: A strong band is expected around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch).

  • S-Cl Stretching: A peak is expected in the 500-600 cm⁻¹ region.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.

Reaction with Nucleophiles: Sulfonamide Formation

The most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages, a cornerstone of medicinal chemistry.[8] The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Elimination: This attack forms a transient intermediate, which then collapses, eliminating the chloride ion as a leaving group.

  • Deprotonation: A base (often an excess of the amine reactant or a non-nucleophilic base like triethylamine or pyridine) removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a salt.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products R1 3'-MeO-Biphenyl-SO₂Cl (Electrophile) Step1 Nucleophilic Attack R1->Step1 R2 R'-NH₂ (Nucleophile) R2->Step1 Intermediate [Transient Intermediate] Step1->Intermediate 1 Step2 Chloride Elimination Intermediate->Step2 2 Product_H Protonated Sulfonamide Step2->Product_H Forms Product 3'-MeO-Biphenyl-SO₂-NH-R' (Sulfonamide) Product_H->Product Deprotonation Salt Base-H⁺ Cl⁻ Base Base (e.g., Pyridine)

Caption: General workflow for sulfonamide synthesis.

Applications in Research and Drug Development

The sulfonyl and sulfonamide groups are privileged structures in medicinal chemistry. They are potent hydrogen bond acceptors, are metabolically stable, and can improve the pharmacokinetic properties of a drug molecule.

  • Scaffold for Bioactive Molecules: this compound is used as a key building block to synthesize complex molecules for screening in drug discovery programs. Its biphenyl structure provides a rigid scaffold that can be oriented to interact with protein binding sites.

  • Enzyme Inhibitors: Sulfonamides derived from this reagent are explored as inhibitors for various enzymes. The biphenyl moiety can form favorable hydrophobic or π-stacking interactions within an enzyme's active site.

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs provided by this compound are valuable in the synthesis of novel herbicides and pesticides.[6]

  • Material Science: The compound can be used to modify polymers or synthesize specialty dyes.[6]

Safety, Handling, and Storage

This compound is a corrosive and water-reactive substance that requires careful handling.

Hazard Identification:

  • H314: Causes severe skin burns and eye damage.

  • EUH029: Contact with water liberates toxic gas (HCl).

Handling:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

  • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from water and moist air. Store in a corrosives-compatible area.

  • Incompatible materials include water, strong oxidizing agents, bases, and amines.

References

  • Synthesis of sulfonyl chloride substrate precursors . Supporting Information. [Link]

  • 4'-Methoxybiphenyl-4-sulfonyl chloride . MySkinRecipes. [Link]

  • This compound, 96%, Thermo Scientific Chemicals . Rhenium Bio Science. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride . Organic Syntheses Procedure. [Link]

  • Supporting Information for Cross-Coupling of Triallyl(aryl)silanes . Wiley-VCH. [Link]

  • 4'-Methoxy-biphenyl-4-sulfonyl chloride . Styx Sports. [Link]

  • Electronic Supplementary Information for Palladium(II) complexes . The Royal Society of Chemistry. [Link]

  • This compound, 95% . Rhenium Bio Science. [Link]

  • Synthesis of Novel Sulfonamide Derivatives . MDPI. [Link]

  • Synthesis of 4-methoxybiphenyl . PrepChem.com. [Link]

  • Process for production of aromatic sulfonyl chloride compound.
  • 4-Methoxybiphenyl . PubChem. [Link]

  • Method for producing sulfonyl chloride compound.
  • Preparation and use of (3-alkoxyphenyl) magnesium chlorides.
  • Spectral Assignments and Reference Data . CONICET. [Link]

  • The role of the methoxy group in approved drugs . PubMed. [Link]

  • VI. 1H and 13C NMR Spectra . The Royal Society of Chemistry. [Link]

  • Application of Sulfonyl in Drug Design . ResearchGate. [Link]

Sources

CAS number and molecular structure of 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3'-Methoxybiphenyl-4-sulfonyl chloride, a key reagent in medicinal chemistry and organic synthesis. The document details the compound's chemical identity, molecular structure, synthesis, and applications, with a particular focus on its role as a versatile building block in the development of novel therapeutics. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a biphenyl derivative containing a reactive sulfonyl chloride functional group. This structural motif makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly sulfonamides, which are a prominent class of compounds in medicinal chemistry. The presence of the methoxy group on one of the phenyl rings can modulate the electronic properties and bioavailability of the resulting molecules. This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is fundamental to its application in any scientific endeavor. The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 186550-26-5[1][2]
Molecular Formula C13H11ClO3S[1][3]
Molecular Weight 282.74 g/mol [1]
IUPAC Name 4-(3-methoxyphenyl)benzenesulfonyl chloride[3][4]
SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl[3][4]
InChI Key DVQBUJTYQXKLKZ-UHFFFAOYSA-N[3][4]

Molecular Structure:

The structure of this compound is characterized by two phenyl rings linked together. One ring is substituted with a methoxy group at the 3' position, and the other is substituted with a sulfonyl chloride group at the 4-position.

Caption: 2D representation of this compound.

Synthesis and Reaction Mechanisms

Conceptual Synthesis Workflow:

Synthesis_Workflow A 3-Methoxybiphenyl C Chlorosulfonation Reaction A->C Reactant B Chlorosulfonic Acid (HSO3Cl) B->C Reagent D This compound C->D Crude Product E Work-up and Purification (e.g., Crystallization) D->E F Purified Product E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical):

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet is charged with an excess of chlorosulfonic acid and cooled in an ice bath.

  • Addition of Starting Material: 3-Methoxybiphenyl is added portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C. The rationale for slow addition and cooling is to control the highly exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion.

  • Quenching: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step quenches the excess chlorosulfonic acid and precipitates the sulfonyl chloride product.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product.

Causality in Experimental Choices:

  • Excess Chlorosulfonic Acid: Ensures the complete conversion of the starting material and acts as the solvent for the reaction.

  • Low Temperature: Controls the exothermic nature of the reaction and minimizes the formation of undesired byproducts.

  • Ice Quenching: Safely neutralizes the highly reactive chlorosulfonic acid and facilitates the precipitation of the water-insoluble product.

Applications in Research and Drug Development

The primary utility of this compound lies in its function as a versatile intermediate for introducing the 3'-methoxybiphenyl-4-sulfonyl moiety into target molecules. This is particularly relevant in the field of drug discovery.

  • Synthesis of Sulfonamides: The sulfonyl chloride group is highly reactive towards primary and secondary amines, readily forming stable sulfonamide linkages.[5] This reaction is a cornerstone in the synthesis of a vast array of compounds with diverse biological activities. The sulfonamide functional group is a key pharmacophore in many classes of drugs.

  • Intermediate in Pharmaceutical Synthesis: This compound serves as a crucial building block in the production of various pharmaceutical agents. While specific drug synthesis pathways involving this exact molecule are often proprietary, related structures are utilized in the development of anti-inflammatory and analgesic drugs.

  • Agrochemical Development: Similar sulfonyl chloride derivatives are employed in the formulation of herbicides and pesticides.[6]

  • Material Science: The compound can be used in the creation of specialty polymers and coatings, where the incorporation of the biphenylsulfonyl moiety can enhance thermal stability and other material properties.

Safety and Handling

This compound is a corrosive and water-reactive substance that requires careful handling to ensure laboratory safety.[7][8]

Hazard Identification:

  • Causes severe skin burns and eye damage.[7][9]

  • Contact with water liberates toxic gas (hydrogen chloride).[7][8]

  • May be corrosive to metals.[9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and a face shield).[7][8]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container. Keep away from water and moist air.[8][10]

  • Spill Management: In case of a spill, do not add water. Sweep up the solid material and place it into a suitable container for disposal.[8]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and drug development, where it serves as a key building block for the synthesis of sulfonamide-containing compounds. A thorough understanding of its chemical properties, synthetic routes, and, most importantly, its safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4'-Methoxybiphenyl-4-sulfonyl chloride. Retrieved from [Link]

  • Anguera, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18240. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-methoxy benzene sulfonyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybiphenyl. Retrieved from [Link]

  • Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.

Sources

A Comprehensive Technical Guide to the Solubility of 3'-Methoxybiphenyl-4-sulfonyl Chloride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3'-methoxybiphenyl-4-sulfonyl chloride, a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] As the precise control of reaction conditions is paramount for yield, purity, and safety, a thorough understanding of this compound's solubility is indispensable for researchers, chemists, and drug development professionals. This document outlines a qualitative solubility profile based on first principles and analogous compound behavior, details the critical impact of the compound's reactivity on solvent selection, and provides a robust experimental protocol for quantitative solubility determination.

Introduction: The Significance of this compound

This compound is a bifunctional organic compound featuring a biphenyl backbone, a methoxy substituent, and a highly reactive sulfonyl chloride group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry, enabling the introduction of the 3'-methoxybiphenylsulfonyl moiety into target molecules. The sulfonyl chloride functional group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. These linkages are prevalent in a wide array of therapeutic agents.

A comprehensive grasp of the solubility of this compound is a prerequisite for its effective use. Solubility dictates the choice of reaction medium, influences reaction kinetics, and is a critical parameter in purification processes such as crystallization. Improper solvent selection can lead to poor reaction outcomes, the formation of impurities, and potential safety hazards.

Physicochemical Properties and Their Impact on Solubility

This compound is a white to off-white solid with a melting point of 81-83 °C.[2][3] Its molecular structure, characterized by a large, relatively nonpolar biphenyl core and two polar functional groups (methoxy and sulfonyl chloride), results in a nuanced solubility profile. The principle of "like dissolves like" serves as a foundational guide for predicting its solubility in various organic solvents.[4]

However, the most critical chemical property influencing solvent selection is the high reactivity of the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly by protic species such as water and alcohols.

dot

Caption: Reactivity of this compound with protic vs. aprotic solvents.

As indicated in safety data sheets, this compound is water-reactive, liberating toxic gas upon contact.[2][3] This immediate hydrolysis to the corresponding sulfonic acid precludes the use of water as a solvent if the integrity of the sulfonyl chloride is required. Similarly, alcohols will react to form sulfonate esters, making them unsuitable as inert solvents for this compound.[4] Consequently, for most applications, anhydrous aprotic solvents are the preferred choice.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Expert Insights
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High These solvents possess high polarity, enabling them to effectively solvate the polar sulfonyl chloride and methoxy groups. Their aprotic nature ensures the chemical stability of the solute.
Halogenated Solvents Dichloromethane (DCM), ChloroformHigh The polarity of these solvents is well-suited to dissolve this compound. They are excellent choices for reactions conducted at or below room temperature.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to High Ethers are effective solvents for this compound. THF, being more polar than diethyl ether, is generally the superior choice for achieving higher concentrations.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate These polar aprotic solvents are expected to be effective. However, practitioners should be mindful of the potential for side reactions if basic conditions are employed, which could lead to enolate formation.
Esters Ethyl AcetateModerate As a moderately polar aprotic solvent, ethyl acetate represents a viable option for dissolving this compound.
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate The predominantly nonpolar character of these solvents makes them less effective at solvating the polar functionalities of the molecule. Solubility is likely to be limited.
Protic Solvents Water, Alcohols (Methanol, Ethanol)Soluble (with reaction) While the compound may dissolve in these solvents due to their high polarity, it will undergo rapid solvolysis (hydrolysis or alcoholysis). These solvents should be strictly avoided unless the formation of the sulfonic acid or a sulfonate ester is the desired outcome.
Nonpolar Aliphatic Hydrocarbons Hexanes, HeptaneLow to Insoluble The significant mismatch in polarity between the solute and these solvents will result in very poor solubility.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentration control, such as kinetic studies or crystallization development, a quantitative determination of solubility is essential. The following protocol outlines a reliable method for obtaining this data.

dot

G cluster_0 Preparation cluster_1 Saturation cluster_2 Separation & Analysis Start Start Equilibrate Equilibrate solvent and solute to desired temperature Start->Equilibrate Add_Excess Add excess solute to a known volume of solvent Equilibrate->Add_Excess Stir Stir vigorously to achieve equilibrium (e.g., 24 hours) Add_Excess->Stir Settle Allow undissolved solid to settle Stir->Settle Aliquot Withdraw a known volume of the supernatant Settle->Aliquot Evaporate Evaporate solvent from the aliquot to dryness Aliquot->Evaporate Weigh Weigh the residual solid Evaporate->Weigh Calculate Calculate solubility (e.g., in mg/mL) Weigh->Calculate End End Calculate->End

Caption: Workflow for quantitative solubility determination.

Materials and Equipment:

  • This compound (high purity)

  • Anhydrous solvents of interest

  • Temperature-controlled shaker or stir plate

  • Analytical balance

  • Vials with airtight caps

  • Syringes and syringe filters (PTFE, 0.2 µm)

  • Volumetric flasks

Procedure:

  • Preparation: To a series of vials, add a precisely measured volume (e.g., 2.0 mL) of the desired anhydrous solvent.

  • Equilibration: Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C) and allow the solvent to thermally equilibrate.

  • Saturation: Add small, pre-weighed portions of this compound to each vial until a persistent excess of solid is observed.

  • Equilibrium: Seal the vials tightly and allow them to shake for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated at this point.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a syringe filter to prevent the transfer of any undissolved solids.

  • Analysis: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature well below the compound's melting point.

  • Calculation: Once the solvent is fully removed, weigh the vial containing the dried solute. The difference in weight corresponds to the mass of this compound that was dissolved in the aliquot. Calculate the solubility in the desired units (e.g., g/L or mg/mL).

  • Validation: Repeat the measurement at least twice to ensure the reproducibility of the results.

Conclusion and Recommendations

This compound exhibits a solubility profile that is highly dependent on solvent polarity and, most critically, the absence of protic functional groups. For applications requiring the preservation of the sulfonyl chloride moiety, anhydrous aprotic solvents are mandatory. High solubility can be expected in polar aprotic solvents like acetonitrile and DMF, as well as halogenated solvents such as dichloromethane. Moderate solubility is anticipated in ethers, ketones, and esters.

It is strongly recommended that researchers verify the solubility in their specific solvent system of choice, particularly when working with solvent mixtures or when precise concentration control is necessary. The experimental protocol provided in this guide offers a reliable method for obtaining accurate quantitative solubility data, enabling the optimization of reaction conditions and enhancing the safety and reproducibility of synthetic procedures involving this versatile reagent.

References

  • This compound, 96%, Thermo Scientific Chemicals. Rhenium Shop. Available at: [Link]

  • 4'-Methoxybiphenyl-4-sulfonyl chloride. MySkinRecipes. Available at: [Link]

Sources

Reactivity profile of the sulfonyl chloride group in 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of 3'-Methoxybiphenyl-4-sulfonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of this compound (CAS No. 186550-26-5)[1], a key intermediate in modern organic synthesis. The document elucidates the electronic and steric factors governing the reactivity of its sulfonyl chloride functional group. Core transformations, including sulfonamide formation, sulfonate ester synthesis, and reductive pathways, are discussed in detail. Each section integrates mechanistic insights with field-proven, step-by-step experimental protocols, quantitative data, and process visualizations to support researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction and Molecular Profile

This compound is a bifunctional organic compound featuring a biphenyl backbone, a methoxy substituent, and a highly reactive sulfonyl chloride moiety.[1][2][3] Its structure is integral to its function as a building block in medicinal chemistry and materials science, where it is used to introduce the 3'-methoxybiphenylsulfonyl group into target molecules.[4][5] This modification can significantly influence a molecule's pharmacological and physicochemical properties, such as solubility, bioavailability, and biological activity.[6]

Molecular Structure:

  • Chemical Formula: C₁₃H₁₁ClO₃S[1][2]

  • Molecular Weight: 282.74 g/mol [1][2]

  • Core Scaffold: A biphenyl system links a methoxy-substituted phenyl ring to a sulfonyl chloride-substituted phenyl ring.

The reactivity of the molecule is dominated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom is in a high oxidation state (+6) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. The biphenyl scaffold provides a rigid, aromatic framework, while the 3'-methoxy group acts as an electron-donating group, modulating the overall electronic properties of the molecule.

The Electrophilic Nature of the Sulfonyl Chloride Group

The primary determinant of the compound's reactivity is the potent electrophilicity of the sulfur atom in the sulfonyl chloride group. This reactivity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophiles readily attack this electrophilic sulfur center, leading to the displacement of the chloride ion, which is an excellent leaving group.

The general mechanism for nucleophilic substitution at the sulfonyl sulfur center is a cornerstone of its chemistry. This process is typically a two-step addition-elimination sequence, although it can sometimes proceed via a concerted pathway depending on the nucleophile and reaction conditions.

Core Reactivity Pathways and Protocols

Sulfonamide Formation via Nucleophilic Substitution

The reaction of this compound with primary or secondary amines is a robust and widely employed method for synthesizing sulfonamides.[7][8] This functional group is a critical pharmacophore present in numerous therapeutic agents, including antibiotics and diuretics.[6][8] The reaction proceeds efficiently in the presence of a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[8]

Mechanism of Sulfonamide Formation: The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic sulfur atom. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen by the base to yield the stable sulfonamide.

Caption: General mechanism for sulfonamide synthesis.

Experimental Protocol: Synthesis of N-Benzyl-3'-methoxybiphenyl-4-sulfonamide

  • Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per mmol of sulfonyl chloride).

  • Addition of Reagents: To the stirred solution, add benzylamine (1.1 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or column chromatography on silica gel.

Table 1: Representative Yields for Sulfonamide Synthesis

Amine NucleophileBaseSolventTypical Yield (%)
AnilinePyridineDCM90-98%[8]
MorpholineTEAAcetonitrile92-97%[9]
PiperidineTEATHF85-95%
(R)-α-MethylbenzylaminePyridineDCM88-96%
Sulfonate Ester Formation

The reaction of this compound with alcohols or phenols yields sulfonate esters. This transformation is exceptionally useful in organic synthesis because the resulting sulfonate group is an excellent leaving group, often compared to halides.[10] This allows for the activation of alcohols for subsequent nucleophilic substitution or elimination reactions.[11][12] Similar to sulfonamide formation, a base like pyridine is typically required to scavenge the HCl byproduct.[13]

Mechanism of Sulfonate Ester Formation: The alcohol's oxygen atom attacks the electrophilic sulfur, leading to the formation of a sulfonate ester with retention of configuration at the alcohol's carbon center.[11]

Caption: General mechanism for sulfonate ester synthesis.

Experimental Protocol: Synthesis of Ethyl 3'-methoxybiphenyl-4-sulfonate

  • Reaction Setup: To a dry, oven-dried flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous pyridine (5 mL per mmol).

  • Alcohol Addition: Cool the solution to 0 °C and add absolute ethanol (1.2 eq) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold 2M HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent. The crude ester can be purified by flash chromatography.

Table 2: Representative Yields for Sulfonate Ester Synthesis

Alcohol/PhenolBaseSolventTypical Yield (%)
MethanolPyridinePyridine>95%
IsopropanolPyridineDCM85-92%
PhenolTEATHF90-97%
CyclohexanolPyridineDCM88-94%
Reduction of the Sulfonyl Chloride Group

Aryl sulfonyl chlorides can be reduced to various other sulfur-containing functional groups, significantly expanding their synthetic utility. Common transformations include reduction to aryl thiols or diaryl disulfides. A mild and efficient method for the synthesis of the corresponding aryl thiol involves reduction with triphenylphosphine.[14][15]

Experimental Protocol: Reduction to 3'-Methoxybiphenyl-4-thiol

  • Reaction Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in toluene (15 mL per mmol).

  • Addition of Reducing Agent: Add triphenylphosphine (3.0 eq) to the solution in one portion. The reaction is often exothermic.[15]

  • Reaction: Stir the reaction mixture at room temperature for 15-20 minutes. The reaction is typically rapid.[14][15]

  • Work-up: After completion, perform an extractive work-up with aqueous NaHCO₃ to remove triphenylphosphine oxide and other byproducts.

  • Purification: Isolate the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting arylthiol by column chromatography to obtain the pure product.[7]

cluster_workflow General Sulfonylation Workflow Setup 1. Reaction Setup (Inert Atmosphere, Dry Solvent) Reagents 2. Add Sulfonyl Chloride & Nucleophile (Amine/Alcohol) Setup->Reagents Base 3. Add Base (e.g., Pyridine) at 0 °C Reagents->Base React 4. Stir at Room Temperature (Monitor by TLC) Base->React Quench 5. Aqueous Work-up (Dilute & Wash) React->Quench Extract 6. Extract with Organic Solvent Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify (Chromatography/Recrystallization) Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for a typical sulfonylation.

Conclusion

This compound is a highly versatile reagent defined by the pronounced electrophilicity of its sulfonyl chloride group. Its primary reactivity pathways involve nucleophilic substitution with amines and alcohols, providing efficient and high-yielding routes to sulfonamides and sulfonate esters, respectively. These transformations are fundamental in pharmaceutical and materials science for introducing the biphenyl scaffold and tuning molecular properties. Furthermore, the sulfonyl chloride group can be readily reduced, offering access to other valuable sulfur-containing compounds. The protocols and data presented in this guide serve as a robust foundation for scientists to effectively utilize this important synthetic intermediate.

References

  • Zhang, Y., & Wang, J. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Synthetic Communications, 26(1), 135-138. [Link]

  • Wang, L., & Zhang, Y. (1996). The Reduction of Arylsulfonyl Chlorides and Sodium Arylsulfinates with TiCl4/Sm System. A Novel Method for the Preparation of Diaryldisulfides. Marcel Dekker, Inc.[Link]

  • Jana, G. K. (2019). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 9(1), 1-25. [Link]

  • Bellale, E. V., Chaudhari, M. K., & Akamanchi, K. G. (2009). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate.[Link]

  • Yamazaki, S., & Miyazaki, M. (2024). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride via an N-demethylation reaction using CdS NPs. ResearchGate.[Link]

  • Boyd, S. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.[Link]

  • Akamanchi, K. G., et al. (2009). A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis, 2009(19), 3211-3213. [Link]

  • Filo. (2022). Amine on reaction with arylsulphonyl chloride forms sulphonamide which is... Filo.[Link]

  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. ResearchGate.[Link]

  • Filo. (2023). Alcohols react with sulfonyl chlorides to give alkyl sulfonates. Filo.[Link]

  • MySkinRecipes. (n.d.). 4'-Methoxybiphenyl-4-sulfonyl chloride. MySkinRecipes.[Link]

  • Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Pearson.[Link]

  • Michigan State University. (n.d.). Reactions of Alcohols. MSU Chemistry.[Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University.[Link]

  • The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.[Link]

  • Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Common Organic Chemistry.[Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate.[Link]

  • Ren, R., et al. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health.[Link]

  • Rhenium Shop. (n.d.). This compound, 96%, Thermo Scientific Chemicals. Rhenium Shop.[Link]

  • Mphahlele, M. J. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • PubChemLite. (n.d.). This compound (C13H11ClO3S). PubChemLite.[Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Europe PMC.[Link]

  • Fisher Scientific. (n.d.). This compound, 95%, Thermo Scientific. Fisher Scientific.[Link]

  • Amerigo Scientific. (n.d.). 4′-Methoxybiphenyl-4-sulfonyl chloride (95%). Amerigo Scientific.[Link]

  • Google Patents. (1992). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • Khan Academy. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube.[Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Semantic Scholar.[Link]

  • Fiori, K. W., Puchlopek, A. L. A., & Miller, S. J. (2009). Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. National Institutes of Health.[Link]

  • Kice, J. L., et al. (2017). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI.[Link]

  • Bedford, R. B., et al. (2012). Figure S21 -Concentration-time plots for the formation of 4-methoxybiphenyl 3a at varying concentrations of chlorobenzene 1a. ResearchGate.[Link]

  • Licence, P., et al. (2006). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate.[Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybiphenyl. PubChem.[Link]

Sources

Spectroscopic data (1H NMR, 13C NMR, MS, IR) of 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3'-Methoxybiphenyl-4-sulfonyl chloride

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, a molecule of interest in synthetic chemistry and drug discovery. As direct, consolidated spectral data for this specific compound is not always readily available, this document serves as a practical, field-proven guide to its characterization. We will leverage foundational spectroscopic principles and data from analogous structures to predict, interpret, and validate the spectral features of this compound. This approach mirrors the real-world workflow of a research scientist tackling a novel molecule.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound combines several key functional groups that each produce a distinct spectroscopic signature. Understanding this structure is the first step in a robust analytical characterization.

Structure:

Caption: Numbering scheme for this compound.

The key structural features to consider are:

  • A 1,4-disubstituted (para) aromatic ring: This ring is electron-deficient due to the strongly electron-withdrawing sulfonyl chloride group. This will significantly influence the chemical shifts of its protons and carbons.

  • A 1,3-disubstituted (meta) aromatic ring: This ring contains an electron-donating methoxy group, which will have an opposing effect on the chemical shifts of its associated protons and carbons.

  • The Sulfonyl Chloride (-SO₂Cl) group: This functional group has characteristic and strong vibrational modes in IR spectroscopy and influences the fragmentation pattern in mass spectrometry.

  • The Methoxy (-OCH₃) group: This group will show a characteristic singlet in the ¹H NMR spectrum and a distinct resonance in the ¹³C NMR spectrum.

Predicted Spectroscopic Data & Interpretation

The following data is predicted based on established spectroscopic principles and comparison with analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the methoxy group. The electron-withdrawing nature of the sulfonyl chloride group will shift the protons on its attached ring downfield (to a higher ppm value), while the electron-donating methoxy group will shift the protons on its ring upfield (to a lower ppm value).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-67.95 - 8.05Doublet~8.52H
H-3, H-57.75 - 7.85Doublet~8.52H
H-2'7.20 - 7.30Singlet (or narrow triplet)-1H
H-4'7.05 - 7.15Triplet~2.01H
H-5'7.40 - 7.50Triplet~8.01H
H-6'7.10 - 7.20Doublet of doublets~8.0, ~2.01H
-OCH₃3.80 - 3.90Singlet-3H

Rationale for Assignments:

  • H-2, H-6 and H-3, H-5: These protons form a classic AA'BB' system for a 1,4-disubstituted ring. The protons ortho to the electron-withdrawing sulfonyl chloride (H-3, H-5) are expected to be slightly upfield compared to the protons ortho to the biphenyl linkage (H-2, H-6), though both sets will be significantly downfield.

  • Protons on the Methoxy-substituted Ring: The methoxy group is ortho-para directing and electron-donating. This results in a general upfield shift for the protons on this ring compared to the other. The meta-coupling patterns will be more complex.

  • -OCH₃: The methoxy protons are shielded and appear as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1~148
C-2, C-6~128
C-3, C-5~130
C-4~140
C-1'~140
C-2'~115
C-3'~160
C-4'~122
C-5'~131
C-6'~116
-OCH₃~55

Rationale for Assignments:

  • Carbons attached to heteroatoms: C-4 (attached to sulfur), C-3' (attached to oxygen), and the methoxy carbon will have distinct chemical shifts. C-3' will be the most downfield aromatic carbon due to the direct attachment of the electronegative oxygen.

  • Quaternary Carbons: C-1, C-4, C-1', and C-3' are quaternary and will typically show weaker signals in a proton-decoupled spectrum.

  • Symmetry: The 1,4-disubstituted ring has a higher degree of symmetry, leading to fewer signals (C-2 and C-6 are equivalent, as are C-3 and C-5).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the sulfonyl chloride functional group.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Asymmetric SO₂ Stretch1370 - 1385Strong
Symmetric SO₂ Stretch1170 - 1190Strong
C=C Aromatic Stretch1580 - 1610Medium
C-O Stretch (Aryl-ether)1230 - 1270Strong
S-Cl Stretch560 - 600Medium

Rationale for Assignments:

  • Sulfonyl Chloride Vibrations: The two strong bands for the symmetric and asymmetric stretching of the S=O bonds are highly characteristic and a primary diagnostic tool for this functional group.

  • Aryl-ether C-O Stretch: The strong absorption from the C-O bond of the methoxy group is also a key identifying feature.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and information about the fragmentation pattern, which can confirm the structure.

m/z Value Predicted Identity Notes
~282.0/284.0[M]⁺Molecular ion peak. The M+2 peak at ~284.0 will be present due to the ³⁷Cl isotope, with an intensity of about one-third of the M peak.
~247.0[M - Cl]⁺Loss of a chlorine radical.
~183.0[M - SO₂Cl]⁺Loss of the sulfonyl chloride group, resulting in the 3-methoxybiphenyl cation.
~152.0[Biphenyl-O]⁺Further fragmentation of the 3-methoxybiphenyl cation.
~99.0[SO₂Cl]⁺The sulfonyl chloride fragment itself.

Rationale for Assignments:

  • Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a definitive isotopic signature for any chlorine-containing fragment, most notably the molecular ion.

  • Fragmentation: The bond between the aromatic ring and the sulfur atom is a likely point of cleavage, as is the S-Cl bond.

Experimental Protocol for Spectroscopic Analysis

To ensure the acquisition of high-quality, trustworthy data, the following experimental protocols are recommended.

Sample Preparation
  • NMR: Dissolve ~10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its speed and simplicity. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film between two salt plates (NaCl or KBr) can be used.

  • MS: For Electron Impact (EI) or Chemical Ionization (CI), dissolve the sample in a volatile solvent like methanol or acetonitrile to a concentration of ~1 mg/mL. For Electrospray Ionization (ESI), a lower concentration (~10-100 µg/mL) in a solvent system that promotes ionization (e.g., methanol with 0.1% formic acid) is appropriate.

Instrumentation and Parameters
  • NMR:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire at least 16 scans. Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire at least 1024 scans with proton decoupling. A relaxation delay of 2-5 seconds is recommended.

  • IR (ATR):

    • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Parameters: Collect data from 4000 to 400 cm⁻¹. Co-add at least 32 scans for a good signal-to-noise ratio.

  • MS (EI):

    • Instrument: A mass spectrometer with an EI source.

    • Parameters: Use a standard electron energy of 70 eV. Scan a mass range from m/z 50 to 500.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation prep Prepare Sample in Appropriate Solvent/Form ir IR (FTIR-ATR) Confirm Functional Groups (-SO2Cl, C-O) prep->ir Acquire Data ms MS (EI or ESI) Determine Molecular Weight & Fragmentation prep->ms Acquire Data nmr NMR (400 MHz+) ¹H, ¹³C, COSY, HSQC Elucidate Connectivity prep->nmr Acquire Data interpret Correlate & Interpret Data from all techniques ir->interpret ms->interpret nmr->interpret validate Compare with Predicted Spectra & Literature Data interpret->validate report Final Structure Confirmation & Report Generation validate->report

Caption: A validated workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. While direct reference spectra may be sparse, a thorough understanding of fundamental spectroscopic principles allows for accurate prediction and confident interpretation of the data. By following the outlined protocols and workflow, researchers can achieve a high level of confidence in the identity and purity of this compound, which is crucial for its application in research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A foundational text for spectroscopic interpretation). URL: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Provides detailed explanations of NMR, IR, and MS techniques). URL: [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. (A valuable resource for finding reference spectra of related compounds). URL: [Link]

A Technical Guide to the Thermochemical Characterization of 3'-Methoxybiphenyl-4-sulfonyl chloride for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Methoxybiphenyl-4-sulfonyl chloride is a pivotal building block in contemporary medicinal chemistry, enabling the synthesis of complex molecules with potential therapeutic value. The introduction of the sulfonyl group can enhance metabolic stability and modulate the physicochemical properties of drug candidates.[1] A comprehensive understanding of its thermochemical properties is not merely an academic exercise; it is a fundamental prerequisite for safe and scalable chemical synthesis, solid-state stability assessment, and robust formulation development. This guide provides a framework for the systematic thermochemical characterization of this compound, outlining the core principles, detailed experimental protocols, and data interpretation strategies essential for researchers, process chemists, and drug development professionals. We will explore the causality behind experimental choices to ensure that the data generated is both accurate and actionable.

Introduction to this compound: A Molecule of Interest

The utility of this compound in drug discovery stems from its bifunctional nature. The biphenyl scaffold is a common motif in pharmacologically active compounds, while the sulfonyl chloride group serves as a highly versatile reactive handle for introducing sulfonyl moieties.[2] This process, known as sulfonylation, is crucial for creating sulfonamides and other related structures that exhibit a wide range of biological activities.[2]

Table 1: Chemical Identity of this compound

IdentifierValueSource(s)
Chemical Name This compound[3][4]
Synonyms 4-(3-methoxyphenyl)benzenesulfonyl chloride[4][5]
CAS Number 186550-26-5[3][4][6]
Molecular Formula C₁₃H₁₁ClO₃S[3][4][5]
Molecular Weight 282.74 g/mol [2][3]
Chemical Structure (Structure based on IUPAC Name)
InChI Key DVQBUJTYQXKLKZ-UHFFFAOYSA-N[4][5][7]
SMILES COC1=CC=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl[4][5]
The Imperative for Thermochemical Analysis in Drug Development

The journey from a laboratory-scale synthesis to a viable drug product is fraught with challenges related to process safety, stability, and scalability. Thermochemical data provides the quantitative foundation to navigate these challenges:

  • Process Safety: Exothermic events, such as uncontrolled decomposition, can lead to catastrophic failures in a manufacturing setting. Defining the thermal stability limits of the starting materials and intermediates is non-negotiable.

  • Reaction Optimization: Knowledge of the compound's reactivity and energy content helps in designing safer and more efficient synthetic routes.

  • Solid-State Stability: The shelf-life and storage conditions of an active pharmaceutical ingredient (API) or its precursors are dictated by their thermal and hydrolytic stability. Sulfonyl chlorides, for instance, are known to be susceptible to hydrolysis and thermal degradation.[8][9]

  • Regulatory Compliance: Regulatory agencies require a thorough understanding of a compound's physical and chemical properties as part of the submission package.

Core Thermochemical Properties and Their Scientific Relevance

A complete thermochemical profile involves the measurement of several key parameters. Each provides a unique piece of the puzzle in understanding the molecule's behavior.

  • Thermal Stability and Decomposition: This defines the temperature at which the molecule begins to chemically degrade. It is arguably the most critical parameter for safety, dictating maximum handling temperatures for operations like drying, milling, and reacting.

  • Melting Point (Tₘ) and Enthalpy of Fusion (ΔHբ): The melting point is a primary indicator of purity. The enthalpy of fusion represents the energy required to break the crystal lattice and can influence solubility and dissolution rates.

  • Heat Capacity (Cₚ): This property measures the amount of heat required to raise the temperature of the compound.[10] It is essential for engineering calculations in heat transfer and for designing heating/cooling systems in a reactor.[10]

  • Enthalpy of Formation (ΔHբ°): This fundamental thermodynamic value represents the energy change when the compound is formed from its constituent elements in their standard states. It is crucial for calculating the heat of reaction for any process involving the compound.

Experimental Protocols for Thermochemical Characterization

The following sections provide self-validating, step-by-step protocols for determining the key thermochemical properties of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and energy of thermal decomposition.

Expertise & Experience: DSC is the workhorse of thermal analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic event (like melting) absorbs heat, while an exothermic event (like decomposition) releases heat. The choice of a low heating rate (e.g., 10 °C/min) is a deliberate balance: it ensures sufficient resolution to separate closely occurring thermal events without sacrificing the sensitivity needed to detect subtle transitions. Using a high-pressure crucible is a critical safety measure for compounds that may decompose violently, as it contains any potential energetic release.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated steel crucible.

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Atmosphere: Purge the cell with an inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min. This is crucial to prevent oxidative degradation, which would confound the interpretation of the true thermal stability.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Identify the sharp endothermic peak corresponding to the melting point (Tₘ). Integrate the peak area to calculate the enthalpy of fusion (ΔHբ).

    • Identify the sharp, irreversible exothermic peak indicating decomposition. The onset temperature of this exotherm is a critical measure of thermal stability.

dsc_workflow start Start prep Weigh 2-5 mg Sample into Crucible start->prep seal Hermetically Seal Crucible prep->seal load Place Sample & Reference in DSC Cell seal->load run Execute Thermal Program (Ramp 10°C/min under N₂) load->run analyze Analyze Thermogram: - Identify Melting Peak (Endotherm) - Identify Decomposition (Exotherm) run->analyze end End analyze->end

Caption: Experimental workflow for DSC analysis.

Mass Loss Profiling by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss occurs, corroborating the decomposition data from DSC.

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is complementary to DSC. While DSC detects energy changes, TGA detects mass changes. A thermal event in DSC without a corresponding mass loss in TGA (e.g., a solid-solid phase transition) can be distinguished from one with mass loss (decomposition). This self-validating approach provides a more complete picture of thermal behavior.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound onto an open TGA pan (ceramic or platinum).

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Atmosphere: Purge the furnace with an inert gas (Nitrogen) at 50 mL/min.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting curve of mass vs. temperature.

    • Determine the onset temperature of the first major mass loss step. This should correlate with the decomposition exotherm observed in the DSC analysis.

    • Quantify the percentage of mass lost at each step.

tga_workflow start Start prep Weigh 5-10 mg Sample onto TGA Pan start->prep load Place Pan on TGA Balance prep->load run Execute Thermal Program (Ramp 10°C/min under N₂) load->run analyze Analyze Mass Loss Curve: - Determine Onset Temperature - Quantify Mass Loss (%) run->analyze end End analyze->end

Caption: Experimental workflow for TGA analysis.

Data Interpretation and Application

The data generated from these analyses should be consolidated to build a comprehensive thermochemical profile.

Table 2: Summary of Thermochemical Properties (Illustrative Data)

ParameterSymbolValueMethodSignificance
Melting Point (Onset)Tₘe.g., 95-100 °CDSCPurity indicator, solid form characterization
Enthalpy of FusionΔHբe.g., 25-30 kJ/molDSCLattice energy, influences solubility
Decomposition (Onset)Tₔ (DSC)e.g., 160 °CDSCMax. temperature for safe handling/processing
Decomposition (Onset)Tₔ (TGA)e.g., 162 °CTGAConfirms temperature of mass loss
Decomposition EnergyΔHₔe.g., -450 kJ/molDSCQuantifies hazard potential of decomposition

This integrated data directly informs critical decisions in the drug development pipeline. The diagram below illustrates the logical flow from experimental data to practical application.

data_application cluster_data Experimental Data cluster_assessment Derived Assessments cluster_application Practical Applications DSC DSC Analysis (Tₘ, Tₔ, ΔH) Safety Process Safety Profile (Max Operating Temp, Hazard Level) DSC->Safety Stability Chemical Stability Profile (Storage Conditions, Shelf-life) DSC->Stability TGA TGA Analysis (Mass Loss vs. T) TGA->Safety TGA->Stability Process Chemical Process Design (Drying, Reaction Temps) Safety->Process Formulation Formulation Strategy (Excipient Compatibility) Stability->Formulation

Caption: Logical flow from data acquisition to application.

Safety and Handling Considerations

Based on its functional group, this compound requires careful handling.

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin and eye damage.[8]

  • Reactivity with Water: The compound will react with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[8] All handling should be performed in a dry environment (e.g., glove box or under a stream of inert gas).

  • Toxicity: It should be treated as a toxic and lachrymatory substance.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles/face shield. Work should be conducted in a certified chemical fume hood.

Conclusion

The thermochemical characterization of this compound is an indispensable step in leveraging its full potential as a pharmaceutical intermediate. By employing systematic and well-understood techniques like DSC and TGA, researchers can generate the critical data needed to ensure process safety, control product quality, and develop stable formulations. This guide provides the foundational protocols and interpretive logic to empower scientists to handle and utilize this valuable compound with confidence and scientific rigor, ultimately accelerating the path from chemical synthesis to therapeutic innovation.

References

  • PubChemLite. This compound (C13H11ClO3S). [Link]

  • Active Thermochemical Tables. Sulfuryl Dichloride Enthalpy of Formation. [Link]

  • Chemeo. 3-Chlorobenzylsulfonyl chloride Properties vs Temperature. [Link]

  • Wikipedia. Sulfuryl chloride. [Link]

  • MySkinRecipes. 4'-Methoxybiphenyl-4-sulfonyl chloride. [Link]

  • National Institute of Standards and Technology (NIST). Sulphuryl dichloride. [Link]

  • Supplemental Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • PubMed Central. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

  • PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]

  • ResearchGate. Application of Sulfonyl in Drug Design. [Link]

Sources

Potential biological activities of 3'-Methoxybiphenyl-4-sulfonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 3'-Methoxybiphenyl-4-sulfonyl Chloride Derivatives

Authored by: A Senior Application Scientist

Abstract

The biphenyl sulfonamide scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with a remarkable spectrum of biological activities. This technical guide delves into the therapeutic potential unlocked by using this compound as a versatile starting reagent.[1] We will explore the synthesis of its derivatives and their significant anticancer and antimicrobial properties, underpinned by multifaceted mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also actionable experimental protocols and an examination of the causal relationships behind the observed biological effects.

Introduction: The Biphenyl Sulfonamide Core

Biphenyl derivatives are foundational in the development of a wide range of drugs, agricultural products, and advanced materials.[2] When integrated with a sulfonamide moiety, the resulting biphenyl sulfonamide framework becomes a hotbed for discovering novel therapeutic agents. These compounds have demonstrated a vast array of pharmacological properties, including antibacterial, anticancer, antifungal, and anti-inflammatory activities.[3]

The reactivity of the sulfonyl chloride group is the linchpin of this versatility.[4] The sulfur atom in a sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. This allows for the relatively straightforward reaction with a multitude of amines to generate a diverse library of sulfonamide derivatives, each with unique potential for biological interaction.[5] this compound, in particular, serves as a key intermediate for synthesizing compounds with enhanced or specific biological activities.[1]

General Synthesis of this compound Derivatives

The core of synthesizing the derivative library lies in the nucleophilic substitution reaction between this compound and a primary or secondary amine. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[6][7]

Workflow for Derivative Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3'-Methoxybiphenyl-4- sulfonyl chloride F Reaction Mixture A->F B Primary/Secondary Amine (R-NH₂ or R₂-NH) B->F C Solvent (e.g., Pyridine, DCM) C->F D Base (e.g., Pyridine, Et₃N) D->F E Room Temperature or Reflux E->F G Work-up (Aqueous wash, Extraction) F->G H Purification (Recrystallization or Chromatography) G->H I Final Product: 3'-Methoxybiphenyl-4-sulfonamide Derivative H->I

Caption: General workflow for synthesizing sulfonamide derivatives.

Protocol 1: General Synthesis of Biphenyl Sulfonamides
  • Dissolution: Dissolve the chosen amine (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane (20 mL) in a round-bottom flask.[6][7]

  • Addition of Sulfonyl Chloride: To this solution, add this compound (1.0 mmol) portion-wise while stirring.

  • Reaction: The reaction mixture is stirred at room temperature or refluxed for 3-4 hours. The progress is monitored using Thin Layer Chromatography (TLC).[6]

  • Quenching: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.[6]

  • Filtration and Washing: The precipitate is collected by vacuum filtration, washed thoroughly with water, and air-dried.[6]

  • Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure sulfonamide derivative.[6]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry.

Potent Anticancer Activities

Biphenyl sulfonamide derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of human cancer cell lines.[8] Their efficacy stems from their ability to engage multiple cellular pathways, leading to cancer cell death and the cessation of proliferation.

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism is the induction of apoptosis (programmed cell death). Evidence indicates that these compounds can activate both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[8] They can modulate the expression of the Bcl-2 family of proteins, tipping the cellular balance in favor of the pro-apoptotic members (e.g., Bax) over the anti-apoptotic ones (e.g., Bcl-2), leading to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent caspase activation.[8]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Biphenyl Sulfonamide Derivative DeathReceptor Death Receptors (e.g., Fas, TRAIL) Compound->DeathReceptor Upregulates Bcl2 Inhibit Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Activate Bax (Pro-apoptotic) Compound->Bax Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mito Mitochondrial Disruption Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway by biphenyl sulfonamides.[8]

Mechanism of Action: Cell Cycle Arrest

In addition to inducing apoptosis, many biphenyl sulfonamide compounds halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[8] By disrupting the transition from the G2 phase to mitosis, these compounds prevent cell division, which can ultimately trigger apoptosis.

G G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Compound Biphenyl Sulfonamide Derivative Block BLOCK Compound->Block Block->M

Caption: Cell cycle arrest at the G2/M checkpoint.

Mechanism of Action: Enzyme Inhibition

The biphenyl sulfonamide scaffold is adept at targeting key enzymes that are dysregulated in cancer.

  • Carbonic Anhydrase (CA) Inhibition: Hypoxic tumors often overexpress CA isoforms IX and XII to manage pH in their acidic microenvironment. Biphenyl sulfonamides have been extensively studied as potent inhibitors of these enzymes. The sulfonamide group is critical, as it coordinates with the zinc ion in the enzyme's active site, disrupting its function and leading to intracellular acidification and apoptosis.[9]

  • Kinase Inhibition: As key regulators of cellular signaling, protein kinases are prime therapeutic targets. Biphenyl sulfonamides have been shown to inhibit various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical player in tumor angiogenesis.[8][10]

  • Tubulin Polymerization Inhibition: The cytoskeleton is vital for cell division. Some biphenyl derivatives disrupt the dynamics of microtubules by inhibiting the polymerization of tubulin, a well-established anticancer strategy that leads to cell cycle arrest and apoptosis.[8]

Quantitative Anticancer Data Summary
Compound Class/DerivativeTarget/Cell LineActivity MetricValueReference
1,1'-biphenyl-4-sulfonamideshCA IXKᵢ3.6 nM - 6.0 nM[9]
1,1'-biphenyl-4-sulfonamideshCA IKᵢ6.3 nM[9]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-indole-2-carboxamideDVL1 ProteinEC₅₀0.49 ± 0.11 µM[11]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-indole-2-carboxamideHCT116 Colon Cancer CellsEC₅₀7.1 ± 0.6 µM[11]
Hydroxylated Biphenyl Cmpd. 11Melanoma CellsIC₅₀1.7 ± 0.5 µM[12]
Hydroxylated Biphenyl Cmpd. 12Melanoma CellsIC₅₀2.0 ± 0.7 µM[12]
N-aryl sulfonyl derivative H4MCF-7 Breast Cancer CellsIC₅₀8.66 µg/mL[6]
Sulfonamide-linked Schiff BaseMCF-7 Breast Cancer CellsIC₅₀0.09 µM[10]

Broad-Spectrum Antimicrobial Activities

The biphenyl scaffold is present in numerous compounds with established antimicrobial and antifungal properties.[13] Derivatives of this compound can be rationally designed to target pathogenic microbes, including antibiotic-resistant strains.

Research has shown that biphenyl compounds are active against both Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria.[14][15] A particularly promising strategy is the use of these compounds in combination with existing antibiotics. Certain biphenyl derivatives have demonstrated a synergistic effect, reducing the minimum inhibitory concentration (MIC) of antibiotics like amikacin and gentamicin and effectively reversing resistance in MRSA.[14] Structure-activity relationship (SAR) studies indicate that features like hydroxyl groups and strong electron-withdrawing groups on the biphenyl rings can be beneficial for antibacterial activity.[15][16]

Quantitative Antimicrobial Data Summary
Compound Class/DerivativeTarget MicrobeActivity MetricValueReference
Protosappanin A (Biphenyl)MRSAMIC₅₀64 mg/L[14]
Protosappanin B (Biphenyl)MRSAMIC₅₀128 mg/L[14]
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)MRSAMIC3.13 µg/mL[15][16]
5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m)Multidrug-resistant E. faecalisMIC6.25 µg/mL[15][16]
Biphenyl Tetrazole DerivativesBacillus subtilis, S. aureusMICSignificant activity[17]

Other Potential Therapeutic Applications

The versatility of the sulfonyl group-containing compounds extends beyond cancer and microbial infections. Various sulfonamides and sulfones have been investigated for the treatment of diabetes and its complications.[18] Their mechanisms in this context include:

  • Enzyme Inhibition: Acting as inhibitors of enzymes like α-glucosidase and aldose reductase, which are linked to glucose metabolism and diabetic complications.[18]

  • Insulin Signaling: Modulating the insulin signaling pathway by inhibiting protein tyrosine phosphatase 1B or activating insulin receptor tyrosine kinase, thereby increasing insulin sensitivity.[18]

Furthermore, the general class of biphenyl derivatives has shown a wide range of other therapeutic uses, including anti-inflammatory, analgesic, antipyretic, and antiviral activities.[13]

Key Experimental Protocols

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the cytotoxic (cell-killing) effects of the synthesized biphenyl sulfonamide derivatives on cancer cell lines.[9]

  • Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HCT116)

    • Synthesized biphenyl sulfonamide compounds

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well cell culture plates

    • CO₂ incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Treatment: Treat the cells with various concentrations of the biphenyl sulfonamide compounds for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Outlook

Derivatives synthesized from this compound represent a fertile ground for the discovery of novel therapeutic agents. The biphenyl sulfonamide scaffold is a validated pharmacophore that demonstrates significant potential in oncology and infectious disease. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and specific enzyme inhibition, provide multiple avenues for therapeutic intervention and for overcoming drug resistance.

Future research should focus on expanding the library of derivatives to refine structure-activity relationships, optimizing lead compounds for improved potency and selectivity, and advancing the most promising candidates to in vivo animal models to assess their efficacy and safety profiles. The continued exploration of this chemical space is a valuable endeavor in the quest for next-generation medicines.

References

  • The Multifaceted Biological Activities of Biphenyl Sulfonamide Compounds: A Technical Guide. Benchchem.
  • Applications of Biphenyl Sulfonamides in Cancer Research: A Detailed Overview. Benchchem.
  • Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science.
  • Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. PubMed.
  • (PDF) A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. CNR-IRIS.
  • General Synthesis of Biphenyl Sulfonamides. Benchchem.
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Kerbala for Applied Sciences.
  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC - PubMed Central.
  • (PDF) Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. ResearchGate.
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC.
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. ResearchGate.
  • 4'-Methoxybiphenyl-4-sulfonyl chloride. MySkinRecipes.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • 3′-Methoxy-biphenyl-4-sulfonyl chloride, CAS 186550-26-5. SCBT.
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Thieme.
  • This compound (C13H11ClO3S). PubChemLite.
  • 3′-Methoxy-biphenyl-4-sulfonyl chloride. CymitQuimica.
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Sulfonamides Using 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biphenyl Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence is due to its ability to act as a bioisostere for amides and carboxylic acids, offering improved metabolic stability, water solubility, and bioavailability.[3] When incorporated into a biphenyl scaffold, as with 3'-Methoxybiphenyl-4-sulfonyl chloride, the resulting sulfonamides become particularly valuable in drug discovery. The biphenyl moiety provides a versatile framework that can be functionalized to modulate potency and selectivity against various biological targets. Notably, biphenyl sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), enzymes overexpressed in various tumors, making them promising candidates for anti-cancer therapies.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel sulfonamides using this compound. It outlines the underlying reaction mechanism, provides a detailed experimental protocol, and discusses methods for purification and characterization.

Reaction Mechanism: Nucleophilic Acyl-Type Substitution

The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds through a nucleophilic substitution reaction at the sulfur atom.[5] This process is analogous to nucleophilic acyl substitution at a carbonyl carbon.

The mechanism can be summarized in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.

  • Deprotonation: A base, such as pyridine or triethylamine, removes a proton from the nitrogen atom, neutralizing the resulting positively charged sulfonamide and regenerating the neutral product. The base also serves to quench the HCl byproduct generated during the reaction.[5][6]

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: Synthesis of N-Alkyl/Aryl-3'-methoxybiphenyl-4-sulfonamide

This protocol provides a general method for the synthesis of sulfonamides from this compound and a representative primary or secondary amine. The reaction is typically carried out in the presence of a base like pyridine or triethylamine in an aprotic solvent.[1][6]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Supplier
This compoundC₁₃H₁₁ClO₃S282.75Commercially Available
Primary or Secondary AmineR-NH₂ or R₂NHVariesCommercially Available
Pyridine (anhydrous)C₅H₅N79.10Sigma-Aldrich
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93Sigma-Aldrich
1 M Hydrochloric Acid (HCl)HCl36.46Fisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Fisher Scientific
Brine (Saturated NaCl solution)NaCl58.44In-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11Fisher Scientific
HexanesC₆H₁₄86.18Fisher Scientific
Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 eq).

  • Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath. The use of pyridine as a base is common in these reactions to neutralize the HCl generated.[6]

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Work-up:

    • Quench the reaction by adding 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[7][8][9] If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended.[8]

Sulfonamide Synthesis Workflow Start Start: Amine in DCM + Pyridine Add_Sulfonyl_Chloride Add this compound solution (0 °C) Start->Add_Sulfonyl_Chloride React Stir at Room Temperature (6-12h) Add_Sulfonyl_Chloride->React Monitor Monitor by TLC React->Monitor Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry_Concentrate Dry (MgSO₄) and Concentrate Workup->Dry_Concentrate Purify Purification (Recrystallization or Chromatography) Dry_Concentrate->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End Pure Sulfonamide Product Characterize->End

Caption: General workflow for sulfonamide synthesis.

Characterization of the Final Product

The structure and purity of the synthesized N-substituted-3'-methoxybiphenyl-4-sulfonamide should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system, the methoxy group (a singlet around 3.8 ppm), and the protons of the amine substituent. The sulfonamide N-H proton, if present, will appear as a broad singlet which is D₂O exchangeable.[10][11]

    • ¹³C NMR: The carbon NMR will show distinct signals for all the carbon atoms in the molecule, including the two aromatic rings and the methoxy carbon.[12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the S=O stretching of the sulfonyl group (typically around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and the N-H stretching (for primary and secondary sulfonamides) around 3300 cm⁻¹.[13]

Applications in Drug Discovery

Biphenyl sulfonamides are a promising class of compounds in drug discovery.[14][15] Their ability to inhibit carbonic anhydrases makes them valuable for developing novel anti-cancer agents.[4] The synthesized sulfonamides can be screened for their inhibitory activity against various human carbonic anhydrase isoforms, particularly those that are overexpressed in tumors like CA IX and CA XII.[4] Further derivatization of the amine portion of the sulfonamide can lead to the development of a library of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. (1992). J Inorg Biochem.
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy | Langmuir - ACS Publications. (2016).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025).
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.).
  • Applications of Biphenyl Sulfonamides in Cancer Research: A Detailed Overview - Benchchem. (2025).
  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (n.d.).
  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. | Semantic Scholar. (2016).
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016).
  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. (1975). J Med Chem.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. (2024).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023).
  • Physical properties and biological applications of novel substituted biphenyl-sulfonamides. (2025).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (2025).
  • Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. (n.d.).
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (2020).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (2025).
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019).
  • Efficient and Scalable Synthesis of Pyridine Sulfonamides. (n.d.).
  • Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - RSC Publishing. (2021).
  • Sulfonamide purification process - US2777844A - Google Patents. (n.d.).
  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent - European Journal of Chemistry. (2021).
  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics | ACS Omega - ACS Publications. (2020).
  • Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.).
  • Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC - NIH. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Synthesis of sulfonamides - ResearchGate. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • . (n.d.). Retrieved from

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
  • Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).

Sources

The Ascendant Protector: 3'-Methoxybiphenyl-4-sulfonyl Chloride in Modern Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Arylsulfonyl Protecting Group for Amines

In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of elegant and efficient molecular construction. For the ubiquitous amine functional group, a delicate balance must be struck between robust protection and mild, selective deprotection. While carbamate-based protecting groups such as Boc, Cbz, and Fmoc have long been the workhorses of peptide and medicinal chemistry, arylsulfonyl groups offer a distinct set of properties, chief among them exceptional stability to a wide range of reaction conditions. This application note introduces 3'-Methoxybiphenyl-4-sulfonyl chloride as a highly effective protecting group for primary and secondary amines, detailing its application, outlining robust protection and deprotection protocols, and providing a comparative analysis against established protecting groups. The biphenyl scaffold, functionalized with a methoxy group, imparts unique characteristics that enhance crystallinity and offer avenues for selective cleavage, making it a valuable tool for researchers, scientists, and drug development professionals.

Core Principles and Advantages

The 3'-methoxybiphenyl-4-sulfonyl group, hereafter referred to as MBS, functions by converting a nucleophilic amine into a significantly less reactive sulfonamide. This transformation is achieved through the reaction of the amine with this compound.

The key advantages of employing the MBS group include:

  • Exceptional Stability: MBS-protected amines exhibit remarkable stability towards a broad spectrum of reagents and reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This robustness allows for a wider synthetic window for transformations on other parts of the molecule.

  • Enhanced Crystallinity: The rigid, planar structure of the biphenyl moiety often imparts a high degree of crystallinity to the protected amine derivatives. This can significantly facilitate purification by recrystallization, a practical advantage in both small-scale research and large-scale process development.

  • Orthogonal Deprotection Strategies: Unlike the acid- or base-labile carbamates, the MBS group is typically cleaved under reductive or strongly acidic conditions that are orthogonal to many other protecting groups used in complex molecule synthesis. This orthogonality is crucial for the selective deprotection of one amine in the presence of others protected by different groups.

  • Modulation of Reactivity: The presence of the electron-donating methoxy group on the biphenyl ring can subtly influence the electronic properties of the sulfonamide, potentially facilitating certain deprotection methods, particularly those involving reductive cleavage.

Mechanism of Protection and Deprotection

The protection of an amine with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_protection Protection Workflow Amine R-NH₂ (Amine) Sulfonamide MBS-NH-R (Protected Amine) Amine->Sulfonamide Nucleophilic Attack MBSCl This compound MBSCl->Sulfonamide Base Base (e.g., Et₃N) HCl_Salt Base·HCl Base->HCl_Salt Neutralization

Caption: Workflow for the protection of an amine using this compound.

Deprotection of the resulting 3'-methoxybiphenyl-4-sulfonamide can be achieved through several methods, most notably reductive cleavage. In this process, a reducing agent donates electrons to the sulfonyl group, weakening the sulfur-nitrogen bond and leading to its cleavage.

G cluster_deprotection Deprotection Workflow (Reductive) Sulfonamide MBS-NH-R (Protected Amine) Amine R-NH₂ (Deprotected Amine) Sulfonamide->Amine Reductive Cleavage Byproducts Sulfinic Acid/Sulfite Species Sulfonamide->Byproducts Reducing_Agent Reducing Agent (e.g., Mg/MeOH) Reducing_Agent->Amine Proton_Source Proton Source (e.g., MeOH) Proton_Source->Amine

Caption: General workflow for the reductive deprotection of a 3'-methoxybiphenyl-4-sulfonamide.

Experimental Protocols

The following protocols provide a general framework for the protection of amines with this compound and subsequent deprotection. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Protection of a Primary Amine with this compound

Materials:

  • Primary amine

  • This compound (1.05 eq.)

  • Triethylamine (1.5 eq.) or Pyridine (2.0 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in DCM or THF.

  • Add triethylamine or pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography - TLC).

  • Quench the reaction by adding water.

  • If DCM is used, transfer the mixture to a separatory funnel. If THF is used, remove the THF under reduced pressure and dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DCM or THFAprotic solvents that dissolve the reactants and do not interfere with the reaction.
Base Triethylamine or PyridineScavenges the HCl generated during the reaction, driving it to completion.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction.
Work-up Aqueous washesRemoves the base hydrochloride salt and any unreacted starting materials.
Protocol 2: Reductive Deprotection of a 3'-Methoxybiphenyl-4-sulfonamide using Magnesium in Methanol

Materials:

  • 3'-Methoxybiphenyl-4-sulfonamide

  • Magnesium turnings or powder (10-20 eq.)

  • Anhydrous methanol (MeOH)

  • Ammonium chloride (NH₄Cl) solution (saturated, aqueous)

  • Ethyl acetate or DCM

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a solution of the 3'-methoxybiphenyl-4-sulfonamide (1.0 eq.) in anhydrous methanol, add magnesium turnings or powder.

  • Stir the suspension at room temperature or gently heat to reflux. The reaction can be accelerated by sonication.

  • Monitor the reaction progress by TLC. The reaction may take several hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Filter the mixture through a pad of celite to remove magnesium salts.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude amine.

  • Purify the amine by column chromatography or distillation.

ParameterConditionRationale
Reducing Agent Magnesium metalProvides the electrons for the reductive cleavage of the S-N bond.
Solvent/Proton Source Anhydrous MethanolActs as both the solvent and the proton source for the resulting amine.
Temperature Room temperature to refluxHigher temperatures can increase the reaction rate.
Quenching Saturated NH₄ClNeutralizes the reaction mixture and dissolves the magnesium salts.
Protocol 3: Deprotection of a 3'-Methoxybiphenyl-4-sulfonamide using Low-Valent Titanium

Materials:

  • 3'-Methoxybiphenyl-4-sulfonamide

  • Titanium(IV) chloride (TiCl₄) or Titanium(III) chloride (TiCl₃)

  • Magnesium powder or Lithium metal

  • Anhydrous Tetrahydrofuran (THF)

  • Aqueous work-up solutions (e.g., saturated NaHCO₃, brine)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend magnesium powder or lithium metal in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add TiCl₄ or TiCl₃. The mixture will turn dark, indicating the formation of low-valent titanium.

  • Stir the mixture at room temperature for a designated period to ensure the formation of the active reagent.

  • Add a solution of the 3'-methoxybiphenyl-4-sulfonamide in anhydrous THF to the low-valent titanium slurry.

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction carefully with water or an aqueous solution of a mild acid or base depending on the nature of the product.

  • Filter the mixture through celite and extract the filtrate with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.

  • Purify the product by standard methods.

ParameterConditionRationale
Reagent System TiClₓ / Mg or LiGenerates a low-valent titanium species in situ for the reductive cleavage.
Atmosphere Inert (Argon or Nitrogen)Low-valent titanium reagents are sensitive to air and moisture.
Solvent Anhydrous THFA suitable aprotic solvent for the formation and reaction of the low-valent titanium reagent.
Work-up Aqueous Quench and ExtractionDecomposes the titanium complexes and allows for the isolation of the amine product.

Comparative Analysis with Common Amine Protecting Groups

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the 3'-methoxybiphenyl-4-sulfonyl (MBS) group against the widely used Boc, Cbz, and Fmoc protecting groups.

Feature3'-Methoxybiphenyl-sulfonyl (MBS) Boc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Chemistry SulfonylationAcylation with Boc₂OAcylation with Cbz-ClAcylation with Fmoc-Cl or Fmoc-OSu
Cleavage Conditions Reductive (e.g., Mg/MeOH, low-valent Ti), Strong Acid (e.g., TfOH)Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)Base (e.g., Piperidine in DMF)
Stability to Acids Very Stable (cleaved by very strong acids)LabileStableVery Stable
Stability to Bases Very StableStableStableLabile
Stability to Hydrogenolysis StableStableLabileGenerally stable, can be cleaved under forcing conditions
Orthogonality Orthogonal to Boc, Cbz, and FmocOrthogonal to Cbz and FmocOrthogonal to Boc and FmocOrthogonal to Boc and Cbz
Byproducts of Deprotection Sulfinic acid derivativesIsobutylene, CO₂Toluene, CO₂Dibenzofulvene, Piperidine adduct, CO₂
Key Advantages High stability, enhances crystallinityMild acid cleavage, widely used in SPPSCleavage under neutral conditionsVery mild base cleavage, UV-active byproduct for monitoring
Key Disadvantages Requires strong reducing or acidic conditions for cleavageCan be sensitive to some Lewis acidsCatalyst can be pyrophoric and may not be compatible with sulfur-containing compounds or alkynesBase-labile, potential for diketopiperazine formation in dipeptides

Conclusion

This compound presents itself as a robust and versatile protecting group for amines, offering a valuable alternative to traditional carbamate-based protectors. Its exceptional stability to a wide range of reaction conditions, coupled with the ability to induce crystallinity in its derivatives, makes it an attractive choice for complex, multi-step syntheses. The availability of orthogonal deprotection strategies, primarily through reductive cleavage, allows for its seamless integration into sophisticated protection schemes. While the deprotection conditions can be more demanding than those for Boc or Fmoc, they provide a unique avenue for selective amine unmasking in the presence of acid- or base-labile functionalities. For researchers in drug discovery and process development, the MBS group represents a powerful tool for navigating the challenges of modern organic synthesis.

References

  • [1] Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • [2] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • [3] Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • [4] Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • [5] Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • [6] Nyasse, B., Grehn, L., & Ragnarsson, U. (1997). Mild, efficient cleavage of arenesulfonamides by magnesium reduction. Chemical Communications, (11), 1017-1018. [Link]

Sources

Catalytic applications of metal complexes with 3'-Methoxybiphenyl-4-sulfonyl chloride derived ligands

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes featuring ligands derived from 3'-Methoxybiphenyl-4-sulfonyl chloride.

Application Note: Advanced Catalysis with 3'-Methoxybiphenyl-Core Ligands

Introduction: The Central Role of Ligand Design in Modern Catalysis

In the landscape of synthetic chemistry, transition metal catalysis stands as a pillar for constructing complex molecular architectures, particularly within the pharmaceutical and materials science sectors.[1][2] The efficacy, selectivity, and scope of a metal catalyst are not dictated by the metal alone but are profoundly influenced by the coordinating ligands. A well-designed ligand can modulate the steric and electronic properties of the metal center, thereby controlling reactivity, stabilizing catalytic intermediates, and inducing stereoselectivity.[3][4]

The biphenyl scaffold has long been recognized as a "privileged" structure in ligand design. Its rigid backbone allows for the creation of well-defined steric environments and, when appropriately substituted, can give rise to axial chirality, a critical element for asymmetric catalysis.[5][6] This guide focuses on ligands derived from a specific, versatile precursor: This compound . The sulfonyl group serves as a robust chemical handle for diversification, allowing for the synthesis of a wide array of sulfonamide, phosphine-sulfonamide, and other ligand classes. The 3'-methoxy group provides a subtle electronic perturbation that can fine-tune the catalytic activity.

This document provides a comprehensive overview, from ligand synthesis to detailed catalytic protocols, empowering researchers to harness the potential of these advanced catalytic systems.

Part 1: Ligand Synthesis & Metal Complexation

The journey from the precursor to an active catalyst involves two key stages: the synthesis of the desired ligand and its subsequent complexation with a suitable metal salt.

Synthesis of Sulfonamide-Based Ligands

The sulfonyl chloride group is readily converted into a sulfonamide by reaction with a primary or secondary amine. This is a cornerstone reaction for creating a diverse library of ligands from a single precursor.

Protocol 1: General Synthesis of N-Aryl/Alkyl-3'-methoxybiphenyl-4-sulfonamide Ligands

  • Reagent Preparation: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.5 eq.) in the same solvent.

  • Reaction Setup: Cool the amine solution to 0 °C in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate (NaHCO₃), and finally brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[7]

Causality Insight: The use of a base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Anhydrous conditions are critical as sulfonyl chlorides can hydrolyze in the presence of water.

Workflow for Ligand Synthesis

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A 3'-Methoxybiphenyl- 4-sulfonyl chloride D Dissolve in Anhydrous Solvent (e.g., DCM) A->D B Primary/Secondary Amine (R₂NH) B->D C Base (e.g., NEt₃) C->D E Combine at 0°C, Stir 12-18h at RT D->E Dropwise Addition F Aqueous Work-up & Extraction E->F G Silica Gel Chromatography F->G H Purified Sulfonamide Ligand G->H G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)-Ar']L₂ OxAdd->Trans Transmetalation RedEl Pd(0)L₂ Trans->RedEl Reductive Elimination ArAr Ar-Ar' Trans->ArAr RedEl->Pd0 ArX Ar-X ArX->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Trans

Sources

Application Notes and Protocols: 3'-Methoxybiphenyl-4-sulfonyl chloride in the Synthesis of Potential Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biphenyl Sulfonamide Scaffold in Medicinal Chemistry

The biphenyl sulfonamide moiety is a privileged scaffold in modern drug discovery, renowned for its presence in a variety of clinically significant therapeutic agents. Its utility stems from the unique combination of structural features: the biphenyl group provides a versatile framework for modulating pharmacokinetic properties and exploring diverse binding interactions with biological targets, while the sulfonamide group acts as a key hydrogen bond donor and acceptor, crucial for anchoring molecules within enzyme active sites. 3'-Methoxybiphenyl-4-sulfonyl chloride emerges as a highly valuable building block in this context, offering medicinal chemists a strategic tool for the synthesis of novel compounds with potential therapeutic applications, particularly in the realms of anti-inflammatory and anti-cancer agents.

The inherent reactivity of the sulfonyl chloride functional group, characterized by the electrophilic nature of the sulfur atom, allows for facile reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1][2] This reactivity is the cornerstone of its application in constructing complex molecular architectures. The introduction of a methoxy group at the 3'-position of the biphenyl system provides an additional point for metabolic activity and potential for refined receptor interactions, offering a subtle yet significant modification to influence the overall biological profile of the resulting pharmaceutical agent.[3]

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of potential pharmaceutical agents, with a focus on the generation of novel cyclooxygenase-2 (COX-2) inhibitors. Detailed experimental protocols, mechanistic insights, and data presentation are included to empower researchers in their drug development endeavors.

Application in the Synthesis of Selective COX-2 Inhibitors: A Representative Example

The selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a well-established strategy for the treatment of inflammation and pain, with reduced gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[4] The diarylpyrazole scaffold is a hallmark of several potent and selective COX-2 inhibitors, including the blockbuster drug Celecoxib.[5] this compound serves as an ideal starting material for the synthesis of novel Celecoxib analogues, where the p-tolyl group is replaced by a 3'-methoxybiphenyl moiety. This modification allows for the exploration of new structure-activity relationships (SAR) and the potential for improved potency, selectivity, or pharmacokinetic profiles.

The general synthetic approach involves the reaction of this compound with a suitable amine-containing pharmacophore. In the context of COX-2 inhibitors, a common reaction partner is an aminodiarylpyrazole derivative.

Experimental Workflow for the Synthesis of a Novel Diarylpyrazole Sulfonamide

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Work-up and Purification cluster_2 Step 3: Characterization A This compound C Reaction Mixture (DCM, Triethylamine) A->C B Amine-containing Diarylpyrazole B->C D Crude Sulfonamide Product C->D Stir at RT E Aqueous Work-up (HCl, Brine) D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Sulfonamide Product G->H I NMR Spectroscopy H->I J Mass Spectrometry H->J K Purity Analysis (HPLC) H->K

Caption: Synthetic workflow for a novel diarylpyrazole sulfonamide.

Detailed Experimental Protocol: Synthesis of a Potential Celecoxib Analogue

This protocol describes a representative synthesis of a novel sulfonamide, N-(4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3'-methoxy-[1,1'-biphenyl]-4-sulfonamide, a potential COX-2 inhibitor.

Materials:

  • This compound (CAS: 186550-26-5)

  • 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure sulfonamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Parameter Value Rationale
Solvent Anhydrous DichloromethaneInert solvent that dissolves both reactants and does not react with the sulfonyl chloride.
Base TriethylamineActs as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
Stoichiometry Sulfonyl chloride in slight excessEnsures complete consumption of the more valuable amine starting material.
Temperature Room TemperatureThe reaction is typically facile and does not require heating, minimizing potential side reactions.
Purification Column ChromatographyEffective method for separating the desired sulfonamide product from unreacted starting materials and byproducts.

Mechanism of Action and Biological Relevance

The synthesized biphenyl sulfonamide derivatives are designed to act as selective inhibitors of the COX-2 enzyme. The sulfonamide moiety is crucial for binding to a specific hydrophilic side pocket within the COX-2 active site, a feature not present in the COX-1 isoform, which is the basis for selectivity.

Simplified COX-2 Inhibition Pathway

G ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 3'-Methoxybiphenyl Sulfonamide Derivative Inhibitor->COX2 Inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2 blockade.

The biphenyl core of the molecule occupies the main hydrophobic channel of the enzyme's active site. The 3'-methoxy group can potentially form additional interactions or influence the overall conformation of the inhibitor within the binding pocket, leading to enhanced potency or selectivity. By blocking the activity of COX-2, the conversion of arachidonic acid to prostaglandins is inhibited, thereby reducing inflammation and pain.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of potential pharmaceutical agents, particularly for the development of novel diarylpyrazole-based COX-2 inhibitors. The straightforward and high-yielding sulfonylation reaction allows for the efficient incorporation of the 3'-methoxybiphenyl scaffold into a variety of drug candidates. The detailed protocol provided herein serves as a practical guide for researchers to explore the synthesis and biological evaluation of new chemical entities based on this promising building block. Further investigation into the in vitro and in vivo efficacy of these novel compounds is warranted to fully elucidate their therapeutic potential.

References

  • Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19225-19267. Available at: [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18235-18239. Available at: [Link]

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365. Available at: [Link]

  • Patel, D. J., & Gheewala, N. M. (2012). A review on cyclooxygenase-2 inhibitors. Inventi Rapid: Med Chem, 2(1), 1-10.

Sources

Application Notes and Protocols: 3'-Methoxybiphenyl-4-sulfonyl chloride in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 3'-Methoxybiphenyl-4-sulfonyl chloride as a key intermediate in the synthesis of next-generation agrochemicals. The protocols and methodologies detailed herein are designed to offer researchers and chemical development professionals a practical framework for leveraging this versatile reagent in the creation of novel fungicides and herbicides. The core focus is on the synthesis of a hypothetical, yet representative, strobilurin-type fungicide, "Biphenoxystrobin," to illustrate the synthetic utility and chemical principles involved.

Introduction: The Strategic Importance of the Biphenyl Moiety in Agrochemical Design

The biphenyl scaffold is a privileged structure in medicinal and agrochemical sciences, often imparting favorable properties such as enhanced biological activity, metabolic stability, and target affinity. In the context of agrochemicals, the incorporation of a biphenyl moiety can lead to compounds with improved fungicidal or herbicidal efficacy. This compound is a particularly valuable building block in this regard, offering a reactive sulfonyl chloride handle for the facile introduction of the biphenyl core into a target molecule. The methoxy group on the biphenyl ring can also play a crucial role in modulating the electronic and steric properties of the final compound, potentially fine-tuning its biological activity and selectivity.

Strobilurin fungicides are a major class of agricultural products that act by inhibiting mitochondrial respiration in fungi. The synthesis of novel strobilurin analogues is an active area of research aimed at overcoming resistance and broadening the spectrum of activity. This guide will focus on the application of this compound in the synthesis of a novel, hypothetical strobilurin fungicide, demonstrating a practical and efficient synthetic strategy.

Synthesis of a Hypothetical Strobilurin Fungicide: "Biphenoxystrobin"

The following section details the synthetic pathway for a hypothetical strobilurin fungicide, "Biphenoxystrobin," using this compound as a key starting material. This synthesis is presented as a proof-of-concept for the application of this reagent in constructing complex agrochemical molecules.

Overall Synthetic Scheme

The synthesis of Biphenoxystrobin is a multi-step process that involves the initial preparation of a key biphenylsulfonamide intermediate, followed by coupling with a strobilurin toxophore.

DOT Script for the Overall Synthesis Workflow:

A This compound C N-(2-((methoxyimino)(phenyl)methyl)benzyl)-4-(3-methoxyphenyl)benzenesulfonamide (Biphenoxystrobin) A->C Sulfonamide Formation B 2-(Aminomethyl)phenylglyoxylic acid methyl ester oxime B->C D Base (e.g., Triethylamine) Dichloromethane (DCM) D->C

Caption: Overall workflow for the synthesis of Biphenoxystrobin.

Detailed Experimental Protocol: Synthesis of Biphenoxystrobin

Objective: To synthesize the hypothetical fungicide Biphenoxystrobin via the sulfonylation of 2-(aminomethyl)phenylglyoxylic acid methyl ester oxime with this compound.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound186550-26-5282.7410.01.0
2-(Aminomethyl)phenylglyoxylic acid methyl ester oximeN/A~208.2210.51.05
Triethylamine (TEA)121-44-8101.1915.01.5
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-
Hydrochloric acid (1 M aqueous solution)7647-01-036.4650 mL-
Saturated aqueous sodium bicarbonate solution144-55-884.0150 mL-
Brine (saturated aqueous sodium chloride solution)7647-14-558.4450 mL-
Anhydrous magnesium sulfate7487-88-9120.37q.s.-
Ethyl acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(aminomethyl)phenylglyoxylic acid methyl ester oxime (10.5 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the amine is fully dissolved.

  • Addition of Base: Add triethylamine (15.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (10.0 mmol) in 20 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over a period of 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding 50 mL of 1 M hydrochloric acid.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Biphenoxystrobin as a white solid.

Safety Precautions:

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Triethylamine is a corrosive and flammable liquid. Handle with care.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.

Rationale and Mechanistic Insights

The synthesis of Biphenoxystrobin relies on the nucleophilic attack of the primary amine of 2-(aminomethyl)phenylglyoxylic acid methyl ester oxime on the electrophilic sulfur atom of this compound. This reaction forms a stable sulfonamide linkage, which is a common structural motif in many biologically active molecules.[1]

DOT Script for the Reaction Mechanism:

cluster_0 Nucleophilic Attack cluster_1 Deprotonation A R-NH₂ B Ar-SO₂Cl A->B C Intermediate B->C D Intermediate F R-NH-SO₂Ar + Et₃N·HCl D->F E Base (Et₃N) E->F

Caption: Simplified mechanism of sulfonamide formation.

The use of triethylamine as a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[2] The choice of an anhydrous solvent like dichloromethane is essential to prevent the competing hydrolysis of the highly reactive sulfonyl chloride.

Conclusion and Future Perspectives

This application note demonstrates a robust and versatile method for the incorporation of the 3'-methoxybiphenyl moiety into a complex molecular scaffold relevant to agrochemical research. The synthesis of the hypothetical fungicide "Biphenoxystrobin" serves as a practical example of how this compound can be employed to generate novel compounds with potential biological activity. Researchers in the field of agrochemical development are encouraged to adapt and modify this protocol for the synthesis of their own target molecules. The principles outlined here can be extended to the synthesis of other classes of agrochemicals, including herbicides and insecticides, where the introduction of a biphenylsulfonyl group may lead to the discovery of new and effective crop protection agents.

References

  • MySkinRecipes. 4'-Methoxybiphenyl-4-sulfonyl chloride. [Link]

  • PubChem. This compound. [Link]

  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

  • Wang, L., et al. (2016). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Scientific reports, 6(1), 1-9. [Link]

  • Krasucka, D., et al. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507. [Link]

  • Li, J., et al. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. ACS omega, 5(37), 23996-24004. [Link]

  • Google Patents. 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
  • Royal Society of Chemistry. Microwave-assisted solvent- and catalyst-free synthesis of sulfonamides. [Link]

  • Google P
  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Google Patents. Production of heterocyclic sulfonyl chlorides.
  • ResearchGate. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES. [Link]

  • Google Patents. Process for preparing 4[[(benzoyl)
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

Sources

Suzuki Coupling of 3'-Methoxybiphenyl-4-sulfonyl Chloride Derivatives: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the application of 3'-Methoxybiphenyl-4-sulfonyl chloride and its derivatives as electrophilic partners. Aryl sulfonyl chlorides have emerged as viable alternatives to traditional aryl halides, offering distinct reactivity profiles.[1][2][3] This document serves as a comprehensive resource for researchers in medicinal chemistry and materials science, offering detailed mechanistic insights, step-by-step experimental protocols, optimization strategies, and troubleshooting workflows.

Introduction: The Strategic Advantage of Biphenyl Sulfonyl Chlorides in Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds ubiquitous in pharmaceuticals and functional materials.[4][5] While aryl halides (iodides, bromides, and chlorides) are the conventional electrophiles, the use of alternative coupling partners is an area of continuous development.[1][6]

Aryl sulfonyl chlorides, such as this compound, present a compelling alternative. The sulfonyl chloride group can act as a leaving group in palladium-catalyzed cross-coupling reactions, proceeding through a desulfonylative coupling pathway.[1][7] This approach expands the synthetic toolbox, allowing for late-stage functionalization and the introduction of biphenyl moieties under specific catalytic conditions. The 3'-methoxybiphenyl scaffold itself is a privileged structure in drug discovery, and the ability to use its sulfonyl chloride derivative directly in coupling reactions offers a streamlined route to novel analogues.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling of aryl sulfonyl chlorides involves a palladium(0)/palladium(II) catalytic cycle. While sharing fundamental steps with the classical reaction involving aryl halides, the initial oxidative addition step is distinct.[1][4]

  • Oxidative Addition: The catalytically active Pd(0) species inserts into the Carbon-Sulfur (C-S) bond of the aryl sulfonyl chloride. This is often the rate-determining step and results in the formation of a Pd(II) intermediate with the elimination of sulfur dioxide (SO₂).[1][8]

  • Transmetalation: The aryl group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][9]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Coupling_Mechanism cluster_steps Pd0 Pd(0)L₂ Pd_Intermediate1 [Ar-Pd(II)(SO₂Cl)L₂] Pd0->Pd_Intermediate1 ArSO2Cl Ar-SO₂Cl (3'-Methoxybiphenyl-4- sulfonyl chloride derivative) ArSO2Cl->Pd_Intermediate1 OxAdd Oxidative Addition Pd_Intermediate2 [Ar-Pd(II)(Cl)L₂] Pd_Intermediate1->Pd_Intermediate2 -SO₂ SO2_elim - SO₂ Pd_Intermediate3 [Ar-Pd(II)-Ar' L₂] Pd_Intermediate2->Pd_Intermediate3 Transmetalation with Boronate BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Pd_Intermediate3 Transmetalation Transmetalation Pd_Intermediate3->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Pd_Intermediate3->Product RedElim Reductive Elimination Product->Pd0 Regeneration OxAdd_pos Oxidative Addition Trans_pos Transmetalation RedElim_pos Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki coupling of an aryl sulfonyl chloride.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction using a derivative of this compound.

Reagent and Equipment Preparation
  • Reagents:

    • This compound derivative (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, THF)[10]

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere setup (Argon or Nitrogen line)

    • Heating mantle or oil bath with temperature control

    • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Reaction Procedure
  • Inert Atmosphere Setup: Assemble the reaction flask, ensuring it is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). This is crucial as the Pd(0) catalyst is sensitive to oxygen.[11]

  • Reagent Addition: To the flask, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[10]

  • Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling inert gas through the solution for 5-10 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash with water and then with brine to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization of Reaction Conditions

The success and efficiency of the Suzuki coupling can be highly dependent on the specific substrates and reaction parameters. A systematic optimization is often necessary.

ParameterVariationRationale & Expected Outcome
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhosLigand choice is critical. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive electrophiles.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base strength influences the rate of transmetalation. Stronger bases can sometimes lead to side reactions like protodeboronation.[10][13]
Solvent Toluene, Dioxane/H₂O, THF, DMFSolvent polarity and aprotic/protic nature affect reagent solubility and the stability of catalytic intermediates. Aqueous mixtures often accelerate the reaction.[13]
Temperature 80 °C, 100 °C, 120 °CHigher temperatures generally increase the reaction rate but may also lead to catalyst decomposition or side product formation.
Boronic Acid Equiv. 1.1, 1.5, 2.0An excess of the boronic acid can drive the reaction to completion, but can also lead to homo-coupling byproducts.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. This workflow provides a logical approach to diagnosing and resolving common problems.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Initial Checks Check_Reagents Assess Reagent Quality: - Catalyst Activity - Boronic Acid Stability - Base Anhydrous? Check_Inert->Check_Reagents Protodeboronation Significant Protodeboronation of Boronic Acid? Check_Reagents->Protodeboronation If reagents are fine Optimize_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Optimize_Temp Increase Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Catalyst Change Catalyst/Ligand System (e.g., use Buchwald ligands) Optimize_Catalyst->Optimize_Base Use_Milder_Base Use Milder Base (e.g., KF) or Anhydrous Conditions Protodeboronation->Use_Milder_Base Yes Decomposition Starting Material Decomposition? Protodeboronation->Decomposition No Decomposition->Optimize_Catalyst No Lower_Temp Lower Reaction Temperature Decomposition->Lower_Temp Yes

Figure 2: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Key Troubleshooting Insights:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen is a common side reaction, often exacerbated by strong bases in aqueous media.[10] Using milder bases like potassium fluoride (KF) or switching to anhydrous conditions can mitigate this issue.

  • Catalyst Deactivation: The Pd(0) catalyst is susceptible to oxidation.[14] Ensure rigorous exclusion of oxygen by using properly degassed solvents and maintaining a positive pressure of inert gas.

  • Reagent Quality: Boronic acids can degrade over time. It is advisable to use fresh or properly stored reagents.[14]

Applications in Drug Development and Materials Science

The biphenyl sulfonamide motif is a key pharmacophore in a variety of therapeutic agents. The ability to synthesize diverse libraries of these compounds using derivatives of this compound is of significant interest. Applications include the development of:

  • Enzyme Inhibitors: The rigid biphenyl structure can effectively occupy hydrophobic pockets in enzyme active sites.

  • Receptor Antagonists: The specific substitution patterns achievable through Suzuki coupling allow for fine-tuning of receptor binding affinity and selectivity.

  • Organic Electronics: Substituted biphenyls are also building blocks for organic light-emitting diodes (OLEDs) and other advanced materials, where their electronic properties can be tailored through synthetic modification.

Conclusion

The Suzuki-Miyaura coupling of aryl sulfonyl chlorides, including derivatives of this compound, represents a valuable and versatile synthetic strategy. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing systematic troubleshooting, researchers can effectively leverage this methodology to access a wide array of complex biphenyl structures for applications in drug discovery and materials science.

References

Sources

Application Notes and Protocols for the Sulfonylation of Anilines with 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-aryl sulfonamides through the reaction of anilines with 3'-Methoxybiphenyl-4-sulfonyl chloride. Sulfonamides are a cornerstone functional group in medicinal chemistry and materials science, lauded for their therapeutic properties and structural versatility.[1][2][3][4] This guide elucidates the underlying reaction mechanism, details critical experimental parameters, offers a step-by-step laboratory protocol, and provides a troubleshooting guide to empower researchers in achieving optimal reaction outcomes. The protocols described herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity and reproducibility.

Scientific Principles and Mechanistic Overview

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classic, robust transformation in organic chemistry.[5] The reaction proceeds via a nucleophilic attack of the aniline nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a new sulfur-nitrogen bond and the elimination of hydrochloric acid (HCl).

Mechanism: The reaction is generally considered a bimolecular nucleophilic substitution (SN2-type) process at the sulfur center.[6][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient sulfur atom of this compound.

  • Transition State: A transient, pentacoordinate sulfur intermediate or transition state is formed.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

  • Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, scavenges the proton from the nitrogen atom, neutralizing the generated HCl and driving the reaction to completion.[8]

The reactivity of this transformation is governed by the electronic nature of both reactants. Electron-donating groups on the aniline enhance its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups on the aniline decrease its reactivity, often necessitating harsher reaction conditions.[2][7]

Sulfonylation_Mechanism cluster_reactants Reactants cluster_products Products Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack SulfonylChloride This compound (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) ProtonatedBase Protonated Base Base->ProtonatedBase Proton Scavenging Product N-Aryl Sulfonamide Intermediate->Product Chloride Elimination Product->Product HCl HCl HCl->ProtonatedBase Experimental_Workflow A 1. Setup - Dry flask under N₂ - Add aniline and pyridine in DCM B 2. Reagent Addition - Dissolve sulfonyl chloride in DCM - Add dropwise to aniline solution at 0°C A->B C 3. Reaction - Stir at 0°C for 30 min - Warm to RT and stir for 2-12h B->C D 4. Monitoring - Monitor by TLC for consumption of aniline C->D E 5. Workup - Dilute with DCM - Wash with 1M HCl, sat. NaHCO₃, and brine D->E F 6. Isolation - Dry organic layer (Na₂SO₄) - Filter and concentrate in vacuo E->F G 7. Purification - Purify crude solid by recrystallization or column chromatography F->G H 8. Characterization - Obtain NMR, IR, MS data - Determine yield and purity G->H

Sources

Application Notes and Protocols: Leveraging 3'-Methoxybiphenyl-4-sulfonyl chloride for the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Biphenyl Sulfonyl Chloride Scaffold in Fluorescence Labeling

The development of sensitive and selective fluorescent probes is a cornerstone of modern molecular sciences, enabling researchers to visualize and quantify biological molecules and processes with high precision. A key strategy in the design of such probes is the use of a reactive moiety that can be chemoselectively conjugated to a target molecule, coupled with a fluorophore that reports on this binding event. Aryl sulfonyl chlorides have long been valued for their ability to react readily with primary and secondary amines to form stable, fluorescent sulfonamides.[1][2][3][4][5]

This guide details the application of a versatile and promising reagent, 3'-Methoxybiphenyl-4-sulfonyl chloride , for the preparation of novel fluorescent probes. This molecule uniquely combines the proven reactivity of the sulfonyl chloride group with the inherent fluorescence of the biphenyl scaffold.[6] The methoxy group on the biphenyl ring system can further modulate the photophysical properties of the resulting fluorophore, offering a tunable platform for probe development.

These application notes will provide a comprehensive overview of the underlying reaction mechanism, detailed protocols for the synthesis and characterization of fluorescently labeled molecules, and a practical example of their application in quantitative analysis.

Core Principles and Reaction Mechanism

The fundamental reaction underpinning the use of this compound is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. The reaction is typically carried out in a slightly basic medium to neutralize the acid produced, thereby driving the reaction to completion.[4]

The biphenyl moiety of the reagent is the fluorogenic reporter. While the sulfonyl chloride itself is largely non-fluorescent, the resulting sulfonamide exhibits fluorescence, making this a "turn-on" labeling strategy.[5] The specific excitation and emission maxima of the resulting probe will be influenced by the nature of the labeled molecule and the solvent environment.

G reagent This compound product Fluorescent Sulfonamide Adduct reagent->product Nucleophilic Attack amine Amine-containing Molecule (R-NH2) amine->product base Base (e.g., Triethylamine) salt Triethylammonium chloride base->salt Neutralization hcl HCl product->hcl Byproduct hcl->salt

Figure 1. General reaction scheme for the labeling of an amine with this compound.

Experimental Protocols

Protocol 1: Synthesis of a Fluorescently Labeled Amine

This protocol provides a general method for the conjugation of this compound to a primary or secondary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing analyte (e.g., an amino acid, peptide, or small molecule)

  • Anhydrous Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolution of Amine: In a clean, dry round-bottom flask, dissolve the amine-containing analyte (1.0 equivalent) in anhydrous ACN or THF.

  • Addition of Base: Add TEA or DIPEA (2.0-3.0 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Labeling Reagent: In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous ACN or THF. Add this solution dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fluorescently labeled sulfonamide.

Table 1: Summary of Key Experimental Parameters

ParameterRecommended Value/ConditionRationale
Solvent Anhydrous ACN or THFAprotic solvents to prevent hydrolysis of the sulfonyl chloride.
Temperature Room Temperature (20-25 °C)Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
pH Basic (controlled by added amine base)Neutralizes the HCl byproduct, driving the reaction forward.[4]
Equivalents of Reagent 1.1 - 1.2 equivalentsA slight excess ensures complete consumption of the analyte.
Equivalents of Base 2.0 - 3.0 equivalentsEnsures complete neutralization of HCl and maintains a basic environment.
Reaction Time 2 - 6 hoursTypically sufficient for completion; should be monitored by TLC or HPLC.
Protocol 2: Characterization of the Fluorescent Conjugate

1. Structural Verification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the formation of the sulfonamide bond and the overall structure of the conjugate.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product, confirming its elemental composition.

2. Photophysical Characterization:

  • UV-Visible Absorption Spectroscopy: Dissolve a known concentration of the purified conjugate in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum to determine the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectroscopy: Using the determined λₘₐₓ as the excitation wavelength, record the fluorescence emission spectrum to determine the wavelength of maximum emission (λₑₘ). The quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Table 2: Representative Photophysical Properties of a 3'-Methoxybiphenyl-4-sulfonamide Derivative

PropertyExpected RangeNotes
λₘₐₓ (Absorption) 280 - 320 nmTypical for biphenyl systems.
λₑₘ (Emission) 380 - 450 nmEmission in the blue region of the spectrum.
Stokes Shift 80 - 130 nmA large Stokes shift is desirable to minimize self-quenching.
Quantum Yield (Φ) 0.1 - 0.5Dependent on the solvent and the nature of the conjugated amine.

Application Workflow: Quantification of an Amine-Containing Analyte

This protocol describes how to use the synthesized 3'-methoxybiphenyl-4-sulfonamide probe for the quantitative determination of an amine-containing analyte using a fluorometer.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Stock Solution of Labeled Standard B Prepare Serial Dilutions A->B C Measure Fluorescence of Standards B->C F Generate Standard Curve (Fluorescence vs. Concentration) C->F D Label Unknown Sample with Reagent E Measure Fluorescence of Unknown D->E G Determine Concentration of Unknown from Standard Curve E->G F->G

Figure 2. Workflow for the quantification of an amine-containing analyte.

Procedure:

  • Prepare a Standard Stock Solution: Accurately weigh a sample of the purified fluorescently labeled analyte and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

  • Generate a Standard Curve:

    • Perform a serial dilution of the stock solution to create a series of standards with decreasing concentrations.

    • Using a fluorometer, measure the fluorescence intensity of each standard at the predetermined λₑₘ.

    • Plot the fluorescence intensity versus the concentration of the standards to generate a standard curve. The relationship should be linear over a certain concentration range.

  • Prepare and Measure the Unknown Sample:

    • Take a known volume or mass of the sample containing the unknown amount of the amine analyte.

    • Follow Protocol 1 to label the analyte with this compound.

    • After purification, dissolve the labeled unknown sample in the same solvent used for the standards and measure its fluorescence intensity.

  • Quantification:

    • Using the standard curve, determine the concentration of the fluorescently labeled analyte in the unknown sample based on its fluorescence intensity.

    • Back-calculate to determine the original concentration of the amine analyte in the starting sample.

Conclusion and Future Perspectives

This compound is a valuable reagent for the synthesis of novel fluorescent probes for the detection and quantification of amine-containing molecules. The straightforward and robust nature of the sulfonamide formation reaction, combined with the favorable photophysical properties of the biphenyl scaffold, makes it an attractive tool for researchers in chemistry, biology, and pharmaceutical sciences. Future applications could involve the development of probes for specific biological amines, the incorporation of this fluorophore into more complex sensing systems, and its use in high-throughput screening assays.

References

  • Dragacevic, V., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Int. J. Mol. Sci., 21(10), 3559. [Link]

  • Li, Y., et al. (2021). A novel fluorescent probe based on biphenyl and rhodamine for multi-metal ion recognition and its application. Dalton Transactions, 50(3), 962-969. [Link]

  • Welker, A., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 29(2), 483. [Link]

  • Molnár-Perl, I. (2000). HPLC of amino acids as dansyl and dabsyl derivatives. In Food Analysis by HPLC (pp. 439-473). Marcel Dekker.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Purification Challenges in 3'-Methoxybiphenyl-4-sulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3'-Methoxybiphenyl-4-sulfonyl chloride. This molecule is a valuable reagent in organic synthesis, frequently used to introduce the 3'-methoxybiphenyl-4-sulfonyl moiety, a common structural motif in pharmacologically active compounds.[1][2] However, the journey from a completed reaction to a pure, isolated product is often fraught with challenges. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate the complexities of purifying products derived from this reagent.

Frequently Asked Questions (FAQs)

Here we address the high-level questions frequently encountered during the purification of sulfonamides and other derivatives synthesized from this compound.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurity profile is typically dominated by three main components arising from the starting materials and reaction conditions. First is the unreacted amine or nucleophile. Second is the unreacted this compound itself. Third, and often most troublesome, is the hydrolysis product, 3'-Methoxybiphenyl-4-sulfonic acid, formed when the sulfonyl chloride reacts with trace amounts of water in the solvent or on glassware.[3][4] Depending on the reaction conditions, you might also see byproducts from undesired side reactions.[3]

Q2: How can I effectively monitor the reaction's progress and assess the purity of the crude product?

A2: Thin-Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[5][6] By spotting the starting materials alongside the reaction mixture, you can visualize the consumption of reactants and the formation of the product. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method, offering high sensitivity and precision.[5][7]

Q3: My product has "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities depressing the melting point or the boiling point of the solvent being higher than the product's melting point. To resolve this, try re-heating the mixture to re-dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool much more slowly. Switching to a different solvent system or performing a preliminary purification by column chromatography to remove the bulk of impurities can also be effective.

Q4: Should I choose column chromatography or recrystallization for my primary purification step?

A4: The choice depends on the state of your crude product and its purity. If your product is a solid and TLC/HPLC analysis shows one major product spot/peak with minor impurities, recrystallization is an efficient and scalable method for achieving high purity.[8][9] If the product is an oil or the crude mixture contains multiple, closely related byproducts, flash column chromatography is the more appropriate choice as it offers better separation power for complex mixtures.[10]

Purification Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Column Chromatography
Poor separation of product and impurities (co-elution).The mobile phase (eluent) polarity is not optimal. The stationary phase is not providing adequate selectivity.Systematically screen different solvent systems with varying polarities. Employ a gradient elution, starting with a non-polar solvent and gradually increasing polarity.[10] Consider switching the stationary phase (e.g., from silica gel to alumina or a reverse-phase C18 column) to alter selectivity.[10]
Product is streaking or tailing on the column/TLC plate.The compound is highly polar and interacting too strongly with the acidic silica gel. The column may be overloaded with the sample.Add a modifier to the eluent. For acidic products, add a small amount of acetic acid (~1%). For basic products (like sulfonamides from amines), add ~1% triethylamine to the mobile phase to neutralize active sites on the silica.[11] Ensure you are not exceeding the loading capacity of your column.
The product appears to be decomposing on the silica gel column.The acidic nature of silica gel can catalyze the hydrolysis of sensitive functional groups.Use deactivated (neutral) silica gel, which can be prepared by washing with a base like triethylamine and then drying.[11] Alternatively, use a less acidic stationary phase such as neutral alumina. Ensure all solvents are anhydrous to prevent on-column hydrolysis.[11]
Recrystallization
Very low or no recovery of the product after cooling.Too much solvent was used, preventing the solution from becoming supersaturated upon cooling. The product has significant solubility in the solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and attempt cooling again. If that fails, choose a solvent in which your product is less soluble at cold temperatures. Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.
No crystals form, even after prolonged cooling.The solution is supersaturated but requires an initiation event for nucleation. The solution is not saturated enough.Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed" crystal of the pure product. If the solution is not saturated, reduce the solvent volume by evaporation.
The resulting solid is an amorphous powder, not crystalline.The product precipitated too quickly from the solution.Ensure the solution cools slowly and without disturbance. A solvent/anti-solvent crystallization method often provides better control over the precipitation rate, leading to more crystalline material.[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating the desired sulfonamide product from unreacted starting materials and byproducts.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Run several TLC plates using different solvent systems (e.g., varying ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system will give your desired product a Retention Factor (Rf) of approximately 0.25-0.35 and show good separation from all impurities.[11]

  • Column Packing:

    • Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system, collecting fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is highly effective for purifying solid products that are already relatively clean.

  • Solvent Selection:

    • The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.[12]

    • Test small batches of your crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the best one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot solvent required to completely dissolve the solid. Keep the solution at or near its boiling point.[8]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, salt byproducts), perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them. This step must be done quickly to prevent the product from crystallizing prematurely.[12]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[12]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.[8]

Purification Workflow Visualization

The following diagram outlines a logical decision-making process for purifying the product of a this compound reaction.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (e.g., dilute base wash to remove sulfonic acid) start->workup is_solid Is the product a solid? workup->is_solid tlc_hplc Purity Assessment (TLC / HPLC) chromatography Flash Column Chromatography tlc_hplc->chromatography Low Purity / Complex recrystallize Recrystallization tlc_hplc->recrystallize High Purity is_solid->tlc_hplc Yes is_solid->chromatography No (Oil) pure_product Pure Product chromatography->pure_product recrystallize->pure_product

Caption: A generalized workflow for purifying sulfonamide products.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. Benchchem.
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • Analysis of sulfonamides. Slideshare.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science | Oxford Academic.
  • Simple Tests for Identification of Sulfonamides. ResearchGate.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH.
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • TLC of Sulfonamides | Request PDF. ResearchGate.
  • Purification of crude product from 3,4,5-Trimethoxybenzoyl chloride reaction. Benchchem.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.
  • Sulfonamide purification process. Google Patents.
  • 4'-Methoxybiphenyl-4-sulfonyl chloride. MySkinRecipes.

Sources

Technical Support Center: Optimizing Sulfonamide Formation with 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for sulfonamide formation utilizing 3'-Methoxybiphenyl-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful synthesis of your target sulfonamides. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome common challenges and achieve optimal results.

Foundational Principles: The Sulfonamide Coupling Reaction

The formation of a sulfonamide bond is a cornerstone reaction in medicinal chemistry and drug development. The classic and most direct method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.[2]

The reactivity of the this compound is influenced by the electronic and steric properties of the biphenyl scaffold and the methoxy substituent. The methoxy group, being an electron-donating group, can subtly influence the electrophilicity of the sulfonyl chloride. Understanding these nuances is key to optimizing reaction conditions.

Visualizing the Reaction Pathway

To provide a clear conceptual framework, the following diagram illustrates the generalized mechanism for sulfonamide formation.

Sulfonamide_Formation reagents This compound + Amine (R-NH2) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sulfonamide + HCl intermediate->products Chloride Elimination neutralization Base-HCl Salt products->neutralization Acid Neutralization base Base (e.g., Pyridine) base->neutralization

Caption: Generalized mechanism of sulfonamide formation.

Detailed Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the synthesis of sulfonamides from this compound and a primary amine. Optimization may be required based on the specific amine used.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Pyridine or Triethylamine (TEA)[2]

  • 4-Dimethylaminopyridine (DMAP) (optional, as catalyst)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.[2]

  • Addition of Base: Add pyridine or triethylamine (1.5 equivalents) to the solution. If the amine is a salt (e.g., hydrochloride), use 2.5 equivalents of the base. For less reactive or sterically hindered amines, a catalytic amount of DMAP (0.1 equivalents) can be added.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution. The slow addition is crucial to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue in sulfonamide synthesis and can stem from several factors.[2]

  • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis by moisture, which converts it to the unreactive sulfonic acid.[2]

    • Solution: Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and ensure your amine and base are dry.[2] It is best to use a fresh or properly stored sulfonyl chloride, as it can hydrolyze over time due to atmospheric moisture.[2]

  • Inappropriate Base: The choice and amount of base are critical.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct without competing with the amine nucleophile.[2] Ensure at least 1.5 equivalents of the base are used. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary.

  • Low Amine Nucleophilicity: Electron-deficient or sterically hindered amines are less nucleophilic and react more slowly.

    • Solution: Increase the reaction temperature or prolong the reaction time. The addition of a catalyst like DMAP can significantly enhance the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.

Question 2: I am observing an unexpected side product in my reaction. What could it be?

Answer: The most common side product is the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride.[2] With primary amines, the formation of a bis-sulfonated product is also possible, where two molecules of the sulfonyl chloride react with the primary amine.

  • Solution to Bis-sulfonation: To minimize this, you can use a slight excess of the primary amine (1.1-1.2 equivalents) to favor the formation of the monosulfonamide.[2] Alternatively, adding the sulfonyl chloride solution slowly to the amine solution can also help.

Question 3: My product is difficult to purify by recrystallization. What are some alternative strategies?

Answer: If direct recrystallization of the crude product is challenging, consider the following:

  • Solvent Screening for Recrystallization: The biphenyl structure of your product may require a different solvent system than simpler sulfonamides.

    • Recommended Solvents to Screen:

      • Ethanol/Water

      • Isopropanol/Water

      • Ethyl Acetate/Hexanes

      • Dichloromethane/Hexanes

      • Toluene

  • Column Chromatography: If recrystallization fails to yield pure product, silica gel column chromatography is a reliable alternative. A gradient elution system, for example, starting with hexanes and gradually increasing the polarity with ethyl acetate, is often effective.

Frequently Asked Questions (FAQs)

Q1: Can I use an inorganic base like sodium hydroxide?

A1: While Schotten-Baumann conditions using an aqueous base like sodium hydroxide are possible, they significantly increase the risk of hydrolyzing the this compound.[2] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred and more reliable method.[2]

Q2: How do I know when my reaction is complete?

A2: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (amine and sulfonyl chloride) on a TLC plate. The reaction is complete when the spot corresponding to the limiting reactant (usually the sulfonyl chloride) has disappeared.

Q3: What is the role of the methoxy group on the biphenyl ring?

A3: The methoxy group is an electron-donating group. This can have a dual effect. It can slightly decrease the electrophilicity of the sulfonyl chloride, potentially slowing down the reaction with weakly nucleophilic amines. However, it can also influence the solubility and crystalline nature of the final sulfonamide product.

Q4: What is a good starting point for a recrystallization solvent system for my 3'-methoxybiphenyl-sulfonamide product?

A4: Given the aromatic nature of the biphenyl core and the presence of the polar sulfonamide and methoxy groups, a mixed solvent system is often a good starting point. A common and effective approach is to dissolve the crude product in a good solvent (e.g., hot ethanol, isopropanol, or ethyl acetate) and then slowly add a poor solvent (e.g., water or hexanes) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Data Summary for Optimization

The following table provides a summary of key parameters to consider when optimizing your sulfonamide formation reaction.

ParameterRecommended Starting ConditionRationale & Optimization Strategy
Amine to Sulfonyl Chloride Ratio 1 : 1.1A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. For primary amines, a slight excess of the amine (1.1:1) can minimize bis-sulfonation.[2]
Base Pyridine or Triethylamine (1.5 eq.)Non-nucleophilic bases that effectively scavenge HCl without competing with the amine.[2] For unreactive amines, consider a stronger base like DBU.
Solvent Anhydrous DCM or THFAprotic solvents that are inert to the reaction conditions and effectively dissolve the reactants.[2]
Temperature 0 °C to Room TemperatureStarting at a lower temperature helps to control the initial exotherm. For slow reactions, gentle heating (40-50 °C) may be beneficial.
Catalyst (Optional) DMAP (0.1 eq.)Recommended for reactions with sterically hindered or electron-deficient amines to increase the reaction rate.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of sulfonamides from this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Amine and Base in Anhydrous Solvent add_sulfonyl Add this compound at 0 °C start->add_sulfonyl react Stir at Room Temperature & Monitor by TLC add_sulfonyl->react quench Quench with 1M HCl react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: Step-by-step experimental workflow.

References

  • common issues in sulfonamide synthesis and solutions - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: )
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (URL: )
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis - Benchchem. (URL: )
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: )
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (URL: )
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling - Benchchem. (URL: )
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: )
  • Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring form
  • Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH 3 )
  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources - Organic Chemistry Portal. (URL: )
  • Recent developments in the synthesis of N-aryl sulfonamides | Semantic Scholar. (URL: )
  • US20030236437A1 - Process to prepare sulfonamides - Google P
  • Sulfonamide synthesis by aminosulfonylation - Organic Chemistry Portal. (URL: )
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (URL: )
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. (URL: )
  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchG
  • Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society. (URL: )
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: )
  • Design and Synthesis of Novel Aryl Sulfonamide Tubulin Inhibitors as Antimitotic Cancer Therapeutics. (URL: )
  • Accessing new polymorphs and solvates through solvothermal recrystalliz
  • Scheme 2. Reactions of sulfonamides with the photoactivated donor 3.
  • (PDF) N-(4-Acetylphenyl)
  • Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed. (URL: )
  • Recrystallization of fluconazole using the supercritical antisolvent (SAS) process - PubMed. (URL: )
  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (URL: )

Sources

Technical Support Center: Troubleshooting Byproducts in Reactions with 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3'-Methoxybiphenyl-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Our goal is to move beyond standard protocols and address the nuanced challenges you may encounter in the lab. This guide provides in-depth, field-proven insights into the formation of common byproducts, offering not just solutions, but a foundational understanding of the underlying reaction mechanisms to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during reactions with this compound in a practical question-and-answer format.

Question 1: I'm performing a sulfonamide synthesis and my purification is complicated by a highly polar byproduct that streaks on my TLC plate. What is it and how can I prevent it?

Answer:

This is the most common issue encountered and the culprit is almost certainly the hydrolysis of your starting material, leading to the formation of 3'-Methoxybiphenyl-4-sulfonic acid . Sulfonyl chlorides are highly electrophilic and susceptible to nucleophilic attack by water, which can be present in your solvents, reagents, or adsorbed onto glassware.

Causality & Mechanism:

The sulfur atom in the sulfonyl chloride is electron-deficient and readily attacked by water, a nucleophile. This reaction proceeds via a nucleophilic substitution pathway, displacing the chloride and forming the corresponding sulfonic acid. This byproduct is non-volatile, highly polar due to the sulfonic acid moiety, and often difficult to separate from polar products via standard silica gel chromatography.

Prevention Strategy:

The key is rigorous exclusion of water from your reaction system.

  • Solvent & Reagent Purity: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous reactions. Ensure your amine and base (e.g., triethylamine, pyridine) are also dry.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Glassware Preparation: Flame-dry or oven-dry all glassware immediately before use to remove any adsorbed water.

Troubleshooting & Remediation:

If hydrolysis has already occurred, the acidic nature of the sulfonic acid can be exploited for its removal.

  • After the reaction is complete, quench the mixture and perform a liquid-liquid extraction.

  • Use a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, as the aqueous phase.

  • The basic solution will deprotonate the acidic 3'-Methoxybiphenyl-4-sulfonic acid, forming its highly water-soluble sodium salt.

  • This salt will partition into the aqueous layer, effectively separating it from your desired, less polar sulfonamide product which remains in the organic layer.

Diagram 1: Hydrolysis of this compound

hydrolysis reactant This compound product 3'-Methoxybiphenyl-4-sulfonic acid (Polar Byproduct) reactant->product Nucleophilic Attack water H₂O (Water) water->product hcl HCl

Caption: Mechanism of sulfonic acid byproduct formation.

Question 2: My goal was to synthesize a primary sulfonamide, but my mass spectrometry results show a significant peak corresponding to almost double the expected mass. What is this high-molecular-weight byproduct?

Answer:

This common byproduct is the N,N-bis(3'-methoxybiphenyl-4-sulfonyl)amine , also known as a disulfonylimide. It arises from the double sulfonylation of a primary amine, where the amine nitrogen reacts with two molecules of the sulfonyl chloride.

Causality & Mechanism:

The reaction proceeds in two steps:

  • First Sulfonylation: The primary amine reacts with the first molecule of this compound to form the desired monosulfonamide.

  • Deprotonation & Second Sulfonylation: The N-H proton on the newly formed sulfonamide is significantly more acidic than the protons on the starting amine. This increased acidity is due to the powerful electron-withdrawing effect of the attached sulfonyl group.[1] In the presence of a sufficient amount of base, this proton can be removed to form a sulfonamide anion. This anion is still nucleophilic and can attack a second molecule of the sulfonyl chloride, leading to the disulfonylimide byproduct.

Prevention Strategy:

Control of stoichiometry and reaction conditions is critical to prevent this over-reaction.

  • Stoichiometry Control: Use the primary amine as the limiting reagent or use no more than a 1:1 molar ratio of sulfonyl chloride to amine. A slight excess of the amine can help ensure the sulfonyl chloride is fully consumed before it can react a second time.

  • Slow Addition: Add the sulfonyl chloride solution slowly (dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.

  • Temperature Management: Running the reaction at a lower temperature (e.g., 0 °C) can help control the reaction rate and improve selectivity.

Troubleshooting & Remediation:

Separating the disulfonylimide from the desired monosulfonamide can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient is often required.

Diagram 2: Competing Pathways for Mono- and Di-sulfonylation

sulfonylation cluster_start Reactants cluster_products Products & Intermediates PrimaryAmine R-NH₂ DesiredProduct Desired Monosulfonamide (R-NH-SO₂Ar) PrimaryAmine->DesiredProduct 1st Sulfonylation (Fast) SulfonylChloride1 Ar-SO₂Cl SulfonylChloride1->DesiredProduct SulfonamideAnion Sulfonamide Anion (R-N⁻-SO₂Ar) DesiredProduct->SulfonamideAnion Deprotonation (Base) Byproduct Disulfonylimide Byproduct (R-N(SO₂Ar)₂) SulfonamideAnion->Byproduct 2nd Sulfonylation (Slow, Undesired) SulfonylChloride2 Ar-SO₂Cl (2nd Eq.) SulfonylChloride2->Byproduct

Caption: Formation of desired sulfonamide vs. disulfonylimide byproduct.

Question 3: My reaction has turned dark brown/black, and the yield is very low. What could be causing this decomposition?

Answer:

Significant discoloration, often accompanied by gas evolution, is a sign of thermal or radical-mediated decomposition of the sulfonyl chloride.[2] While aryl sulfonyl chlorides are more stable than their aliphatic counterparts, they can still decompose under harsh conditions.

Causality & Mechanism:

  • Thermal Decomposition: High reaction temperatures can promote the homolytic cleavage of the S-Cl bond or lead to the extrusion of sulfur dioxide (SO₂), generating reactive intermediates that polymerize or react non-selectively to form colored tars.[2]

  • Reaction with Nucleophilic Bases: While bases are necessary to neutralize the HCl byproduct, certain nucleophilic bases (like pyridine) can form reactive intermediates (e.g., sulfonylpyridinium salts). If not consumed by the intended nucleophile, these intermediates can lead to decomposition pathways.

  • Friedel-Crafts Type Self-Reaction: Under certain conditions, particularly in the presence of trace Lewis acid impurities, the sulfonyl chloride can act as an electrophile in a Friedel-Crafts reaction with another molecule of this compound or the biphenyl product, leading to sulfone byproducts.[3]

Prevention Strategy:

  • Temperature Control: Maintain a low reaction temperature. For most sulfonamide formations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is sufficient. Avoid aggressive heating.[2]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) instead of pyridine if side reactions are observed.

  • Inert Atmosphere: As with preventing hydrolysis, running the reaction under an inert atmosphere can help suppress oxidative or radical-mediated decomposition pathways.[2]

Summary & Quick Reference Table
Issue / Observation Likely Byproduct Primary Cause Key Prevention Strategy
Highly polar impurity, TLC streaking3'-Methoxybiphenyl-4-sulfonic acidPresence of water in the reactionUse anhydrous solvents/reagents and an inert atmosphere.[2][4]
High MW peak (~2x expected)N,N-bis(sulfonyl)amine (Disulfonylimide)Over-reaction with a primary amineUse ≤ 1 equivalent of sulfonyl chloride; slow, controlled addition.
Dark color, low yield, complex mixtureDecomposition Products / SulfonesHigh temperature; reactive baseMaintain low temperature (0°C to RT); use a non-nucleophilic base.[2]
Best-Practice Protocol: Synthesis of N-Alkyl-3'-methoxybiphenyl-4-sulfonamide

This protocol incorporates the preventative measures discussed to minimize byproduct formation.

  • Preparation:

    • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Loading:

    • To the flask, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition:

    • In a separate, dry vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Using a syringe, add the sulfonyl chloride solution to the cooled amine solution dropwise over 15-20 minutes. Maintain the inert atmosphere and the 0 °C temperature throughout the addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed (typically 1-4 hours).

  • Workup and Purification:

    • Quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as needed.

By understanding the chemical principles behind byproduct formation and implementing these rigorous experimental techniques, you can significantly improve the yield, purity, and reproducibility of your reactions involving this compound.

References
  • 23.9: Amines as Nucleophiles - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2009). ACS Publications. [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). Scilit. [Link]

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025). ResearchGate. [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health. [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). Wordpress. [Link]

  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021). YouTube. [Link]

Sources

Technical Support Center: Optimizing Sulfonylation Reactions with 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions utilizing 3'-Methoxybiphenyl-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your sulfonylation reactions.

Introduction to Sulfonylation with this compound

This compound is a key reagent for introducing the 3'-methoxybiphenyl-4-sulfonyl moiety into molecules, a common step in the synthesis of various pharmaceutical compounds.[1] The resulting sulfonamides are integral to many drug candidates due to their therapeutic properties.[2] However, like many chemical transformations, sulfonylation reactions can present challenges, from low yields to purification difficulties. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am performing a sulfonylation reaction with this compound and a primary amine, but I am observing very low to no formation of the desired sulfonamide product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common frustration in sulfonylation reactions and can stem from several factors. Let's break down the potential causes and their solutions:

  • Poor Quality of the Sulfonyl Chloride: this compound is susceptible to hydrolysis by atmospheric moisture, which converts it into the unreactive sulfonic acid.[3][4]

    • Solution: Always use a fresh bottle of the sulfonyl chloride or ensure it has been stored under anhydrous conditions. To verify its integrity, you can analyze the starting material by NMR or IR spectroscopy.[3] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • Low Nucleophilicity of the Amine/Alcohol: The reactivity of your nucleophile (amine or alcohol) is critical. Electron-deficient or sterically hindered nucleophiles will react more slowly.[3][4]

    • Solution: For less reactive nucleophiles, consider increasing the reaction temperature or using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility and reaction rates.[3][5] Microwave-assisted synthesis can also be an effective strategy for sluggish reactions.[3]

  • Inappropriate Base Selection: The choice of base is crucial for neutralizing the HCl byproduct and facilitating the reaction.

    • Solution: For standard reactions, tertiary amines like triethylamine or pyridine are commonly used.[3][5] For less reactive systems, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective.[3][5]

  • Suboptimal Solvent Choice: The solvent plays a key role in solubilizing reactants and influencing the reaction rate.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[3][5] As mentioned, for challenging reactions, switching to a more polar aprotic solvent like DMF can be beneficial.[5]

Issue 2: Formation of Multiple Products and Impurities

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts in my sulfonylation reaction. What are the common side reactions, and how can I minimize them?

Answer: The formation of multiple products is often due to side reactions. Here are some common culprits and how to address them:

  • Bis-sulfonylation of Primary Amines: Primary amines have two N-H protons and can potentially react with two equivalents of the sulfonyl chloride, especially with excess reagent and a strong base.

    • Solution: To minimize this, use a stoichiometric amount or only a slight excess (1.1 equivalents) of this compound.[5] Adding the sulfonyl chloride solution dropwise at a low temperature (e.g., 0 °C) can also help prevent localized high concentrations that favor di-sulfonylation.[6]

  • Hydrolysis of the Sulfonyl Chloride: As mentioned earlier, hydrolysis of the sulfonyl chloride is a significant competitive reaction.

    • Solution: Rigorous exclusion of moisture is key. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.[4] If an aqueous workup is necessary, perform it quickly and at a low temperature.[4]

  • Reaction with the Solvent: Some solvents can react with the sulfonyl chloride. For example, in the presence of a base, alcohols can be sulfonylated.

    • Solution: Choose an inert, aprotic solvent for your reaction. DCM, THF, and acetonitrile are generally safe choices.[3][5]

Issue 3: Difficult Purification of the Sulfonamide Product

Question: I have successfully formed my desired sulfonamide, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?

Answer: Purifying sulfonamides can sometimes be challenging due to their physical properties. Here are some effective strategies:

  • Aqueous Workup: A standard aqueous workup is often the first step to remove water-soluble impurities.

    • Procedure: After quenching the reaction, dilute the mixture with an organic solvent (like DCM or ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like excess amine and pyridine, followed by a wash with saturated aqueous sodium bicarbonate to remove any unreacted sulfonyl chloride (as the sulfonic acid), and finally with brine.[5]

  • Recrystallization: If the sulfonamide is a solid, recrystallization is often an excellent method for obtaining high-purity material.

    • Solvent Selection: Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[7]

  • Silica Gel Chromatography: For sulfonamides that are oils or difficult to recrystallize, column chromatography is the preferred method.

    • Solvent System: A typical mobile phase for sulfonamides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of your specific product.

Frequently Asked Questions (FAQs)

Q1: Can I use a catalytic amount of 4-Dimethylaminopyridine (DMAP) to improve my reaction rate?

A1: Yes, adding a catalytic amount of DMAP can significantly accelerate sulfonylation reactions, especially with less reactive nucleophiles like sterically hindered amines or alcohols.[5][8] DMAP acts as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the primary nucleophile.[8][9]

Q2: My starting amine is very sterically hindered. What specific modifications to the protocol should I consider?

A2: Steric hindrance can significantly slow down the reaction rate.[10] To overcome this, you can try the following:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy.

  • Use a Stronger, Non-Nucleophilic Base: A base like DBU can be more effective than triethylamine in deprotonating the hindered amine.[5]

  • Employ a Nucleophilic Catalyst: As mentioned, catalytic DMAP can be very effective in these cases.[8][11]

  • Prolonged Reaction Time: Monitor the reaction by TLC or LC-MS and be prepared for longer reaction times.[5][6]

Q3: How can I effectively monitor the progress of my sulfonylation reaction?

A3: The most common and convenient method for monitoring reaction progress is Thin Layer Chromatography (TLC).[6] You can also use Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis, which can help identify the masses of your starting materials, product, and any major byproducts.[5][12] For quantitative analysis of reaction kinetics, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[6][12][13]

Q4: What is the general mechanism for the sulfonylation of an alcohol with this compound?

A4: The reaction typically proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[14][15] This is followed by the elimination of the chloride leaving group and deprotonation of the resulting oxonium ion by a base (like pyridine or triethylamine) to yield the final sulfonate ester.[14] In the presence of a nucleophilic catalyst like DMAP, an alternative pathway involving a more reactive sulfonyl-pyridinium intermediate is followed.[8][14]

Experimental Protocols

General Protocol for Sulfonylation of a Primary Amine
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation
Parameter Recommendation Rationale
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic and generally non-reactive.[3][5]
Base Triethylamine or Pyridine (standard); DBU (for less reactive nucleophiles)Neutralizes HCl byproduct; stronger bases for less reactive systems.[3][5]
Catalyst (Optional) Catalytic DMAP (0.1 equivalents)Accelerates reaction with poor nucleophiles via a more reactive intermediate.[8][11]
Temperature 0 °C to room temperatureInitial cooling helps control exotherm and minimize side reactions.[5]
Stoichiometry ~1.1 equivalents of sulfonyl chlorideA slight excess ensures complete consumption of the limiting reagent without promoting significant side reactions.[5]

Visualizations

Sulfonylation_Troubleshooting start Low Yield in Sulfonylation Reaction reagent_quality Check Sulfonyl Chloride Quality (Hydrolysis?) start->reagent_quality nucleophile_reactivity Assess Nucleophile Reactivity (Steric Hindrance/Electronics?) start->nucleophile_reactivity conditions Review Reaction Conditions (Base/Solvent/Temp?) start->conditions solution_reagent Use Fresh/Anhydrous Sulfonyl Chloride reagent_quality->solution_reagent Degraded solution_nucleophile Increase Temp. Use Forcing Solvent (DMF) Add DMAP Catalyst nucleophile_reactivity->solution_nucleophile Low solution_conditions Optimize Base (e.g., DBU) Change Solvent Adjust Temperature conditions->solution_conditions Suboptimal

Caption: A troubleshooting decision tree for low-yield sulfonylation reactions.

DMAP_Catalysis cluster_0 DMAP Catalytic Cycle RSO2Cl 3'-Methoxybiphenyl-4- sulfonyl chloride Intermediate [RSO2-DMAP]+Cl- (Highly Reactive Intermediate) RSO2Cl->Intermediate + DMAP DMAP DMAP Product RSO2-NHR' / RSO2-OR' (Sulfonamide/Sulfonate) Intermediate->Product + Nucleophile - DMAP Nucleophile R'-NH2 / R'-OH

Caption: The catalytic role of DMAP in activating the sulfonyl chloride.

References

Sources

Side reactions of 3'-Methoxybiphenyl-4-sulfonyl chloride with nucleophilic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3'-Methoxybiphenyl-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the use of this reagent, with a focus on troubleshooting and mitigating side reactions with nucleophilic solvents. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield when using this compound for sulfonamide or sulfonate ester synthesis?

A1: The most common reason for low yields is the hydrolysis of the this compound starting material.[1][2] Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding 3'-methoxybiphenyl-4-sulfonic acid. This sulfonic acid is unreactive under standard sulfonylation conditions and will not couple with your amine or alcohol nucleophile, thus lowering the overall yield of your desired product.[1] To ensure the quality of your starting material, it is recommended to use a freshly opened bottle or to properly store the reagent under anhydrous conditions. You can check for degradation by analyzing the starting material via NMR or IR spectroscopy.[1]

Q2: My reaction is sluggish, and upon completion, I observe significant amounts of the hydrolyzed starting material. What can I do to improve the reaction rate and minimize hydrolysis?

A2: A sluggish reaction can indeed lead to an increased likelihood of hydrolysis, as it allows more time for the sulfonyl chloride to react with any trace amounts of water present. To accelerate the primary reaction with your intended nucleophile, consider the following strategies:

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred for these reactions.[1][2] For particularly slow reactions, switching to a higher-boiling aprotic solvent like dioxane or toluene may allow for an increase in reaction temperature, which can enhance the reaction rate.[2]

  • Catalyst: The addition of a catalytic amount of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the sulfonylation of alcohols.[3]

  • Base Selection: The choice of base is crucial. While pyridine can act as both a base and a nucleophilic catalyst, for sterically hindered substrates, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be more effective.[2] For standard reactions, triethylamine (TEA) is a common and effective choice.[2][3]

Q3: I am reacting this compound with a primary amine and I am seeing a bis-sulfonylated byproduct. How can I favor mono-sulfonylation?

A3: The formation of a bis-sulfonylated product occurs when the initially formed primary sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. To promote mono-sulfonylation, the following adjustments are recommended:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a 1:1 ratio of the primary amine to this compound is a good starting point.[2]

  • Slow Addition: Add the this compound solution slowly to the solution of the primary amine.[2] This maintains a low concentration of the electrophile in the reaction mixture, favoring the reaction with the more nucleophilic primary amine over the less nucleophilic sulfonamide anion.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can increase selectivity and disfavor the formation of the bis-sulfonylated byproduct.[3]

Q4: Can I use protic solvents like ethanol or methanol for my sulfonylation reaction?

A4: While aprotic solvents are generally recommended to avoid competitive solvolysis, it is possible to run sulfonylation reactions in protic solvents under certain conditions. The reaction of the sulfonyl chloride with your target nucleophile (e.g., a primary or secondary amine) is often faster than the solvolysis reaction with the alcohol solvent, especially if the target nucleophile is present in a sufficiently high concentration. However, the formation of the corresponding sulfonate ester as a byproduct is a significant risk. For optimal results and to avoid product mixtures, the use of aprotic solvents is strongly advised.

Troubleshooting Guide: Side Reactions with Nucleophilic Solvents

This guide will help you identify and resolve common issues arising from the side reactions of this compound with nucleophilic solvents.

Issue 1: Formation of 3'-Methoxybiphenyl-4-sulfonic acid (Hydrolysis)
  • Symptom: Low yield of the desired product, presence of a water-soluble, acidic byproduct. This can be confirmed by LC-MS or by observing a baseline spot on a TLC plate that does not elute with common organic solvents.

  • Cause: Presence of water in the reaction mixture. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid.[4]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use.[1][2]

    • Dry Solvents: Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]

    • Fresh Reagent: Use a fresh bottle of this compound or a properly stored reagent.[1]

Issue 2: Formation of 3'-Methoxybiphenyl-4-sulfonate Ester (Alcoholysis)
  • Symptom: Presence of a significant byproduct with a mass corresponding to the addition of the alcohol solvent molecule to the sulfonyl group, minus HCl. This is typically observed when using an alcohol as a solvent.

  • Cause: The alcohol solvent acts as a nucleophile and competes with the intended nucleophile.

  • Solution:

    • Solvent Change: Switch to a non-nucleophilic, aprotic solvent such as DCM, THF, or acetonitrile.[1][2]

    • Use of a Co-solvent: If the solubility of your starting materials is an issue, consider using a minimal amount of the alcohol as a co-solvent in a larger volume of an aprotic solvent.

    • Stoichiometry of Nucleophile: Ensure your target nucleophile is present in a stoichiometric or slight excess amount to outcompete the solvent.

Issue 3: Unexpected Byproducts with Amine Solvents/Reagents
  • Symptom: Formation of multiple products when using an amine as a solvent or when the amine substrate has multiple reactive sites.

  • Cause: Amines are excellent nucleophiles and can lead to various side reactions.

    • Bis-sulfonylation of primary amines: As discussed in the FAQs.

    • Reaction with other functional groups: If your amine substrate contains other nucleophilic groups (e.g., hydroxyl or thiol groups), these may also react with the sulfonyl chloride.

  • Solution:

    • Protecting Groups: If your substrate contains multiple reactive sites, consider using protecting groups to selectively block other nucleophilic centers.

    • Controlled Stoichiometry and Addition: As with preventing bis-sulfonylation, carefully control the stoichiometry and add the sulfonyl chloride slowly.[2]

    • Base Selection: Use a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct without introducing another reactive nucleophile.[2][3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from this compound and a Primary/Secondary Amine
  • To a stirred solution of the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of this compound (1.05 equiv) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.

Protocol 2: General Procedure for the Synthesis of a Sulfonate Ester from this compound and an Alcohol
  • To a stirred solution of the alcohol (1.0 equiv), triethylamine (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add this compound (1.2 equiv) in one portion.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of 1 M aqueous HCl.[3]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonate ester.

Data Presentation

Table 1: Relative Reactivity of Nucleophiles with Aryl Sulfonyl Chlorides
NucleophileRelative ReactivityCommon Side ProductsMitigation Strategy
Primary AmineVery HighBis-sulfonylationSlow addition, 1:1 stoichiometry[2]
Secondary AmineHigh-Standard procedures
AlcoholModerateSulfonate Ester (if solvent)Use aprotic solvent[1][2]
WaterLow to ModerateSulfonic AcidAnhydrous conditions[1][2]

Note: Reactivity is a general trend and can be influenced by steric hindrance and electronic effects of the specific nucleophile.

Visualizations

Reaction Pathways Diagram

G sulfonyl_chloride This compound sulfonamide Desired Sulfonamide sulfonyl_chloride->sulfonamide + Amine (Desired) sulfonate Desired Sulfonate Ester sulfonyl_chloride->sulfonate + Alcohol (Desired) sulfonic_acid Side Product: Sulfonic Acid sulfonyl_chloride->sulfonic_acid + Water (Hydrolysis) sulfonate_side Side Product: Sulfonate Ester sulfonyl_chloride->sulfonate_side + Alcohol Solvent (Alcoholysis) amine Primary/Secondary Amine (R2NH) alcohol Alcohol (R'OH) water Water (H2O) bis_sulfonamide Side Product: Bis-sulfonamide sulfonamide->bis_sulfonamide + Sulfonyl Chloride (Primary Amine only)

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

G start Low Yield or Impure Product check_reagent Check Sulfonyl Chloride Quality (NMR/IR) start->check_reagent degraded Degraded check_reagent->degraded Yes good_reagent Reagent OK check_reagent->good_reagent No use_fresh Use Fresh/Pure Reagent degraded->use_fresh success Improved Yield and Purity use_fresh->success check_conditions Review Reaction Conditions good_reagent->check_conditions wet_solvent Wet Solvents/Glassware? check_conditions->wet_solvent Yes wrong_base Incorrect Base? check_conditions->wrong_base Yes low_temp Temperature Too Low? check_conditions->low_temp Yes side_reaction Identify Side Product (LC-MS/NMR) check_conditions->side_reaction No, side reaction suspected dry_system Use Anhydrous Solvents & Oven-Dried Glassware wet_solvent->dry_system dry_system->success choose_base Use TEA, Pyridine, or DIPEA wrong_base->choose_base choose_base->success increase_temp Increase Temperature low_temp->increase_temp increase_temp->success hydrolysis Sulfonic Acid Detected side_reaction->hydrolysis alcoholysis Sulfonate Ester Detected (from solvent) side_reaction->alcoholysis bis_sulfonylation Bis-sulfonamide Detected side_reaction->bis_sulfonylation hydrolysis->dry_system switch_solvent Switch to Aprotic Solvent alcoholysis->switch_solvent adjust_stoich Adjust Stoichiometry & Use Slow Addition bis_sulfonylation->adjust_stoich switch_solvent->success adjust_stoich->success

Caption: A step-by-step guide to troubleshooting sulfonylation reactions.

References

  • Technical Support Center: Strategies to Avoid C-Sulfonyl
  • Troubleshooting low yield in amine sulfonyl
  • Troubleshooting common issues in sulfonamide bond form
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem.
  • (PDF)
  • Sulfonyl halide - Wikipedia.

Sources

Troubleshooting guide for the synthesis of sulfonamides from 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Technical Support Center: Synthesis of Sulfonamides from 3'-Methoxybiphenyl-4-sulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing sulfonamides using this compound. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Optimization

Q1: My reaction yield is consistently low when synthesizing a sulfonamide from this compound and a primary amine. What are the likely causes and how can I improve it?

A1: Low yields in sulfonamide synthesis are a common challenge. Several factors can contribute to this issue, primarily related to the reactivity of your starting materials and competing side reactions.

Causality and Solutions:

  • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture, which converts it to the unreactive sulfonic acid. This is a major competing pathway that consumes your starting material.

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize exposure to atmospheric moisture.

  • Poor Nucleophilicity of the Amine: The reactivity of the amine is critical. Electron-deficient anilines or sterically hindered amines are less nucleophilic and will react more slowly.

    • Solution: For less reactive amines, you can increase the reaction temperature or use a more forcing solvent. The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also accelerate the reaction by forming a more reactive sulfonyl-DMAP intermediate.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial. The base neutralizes the HCl byproduct, but a nucleophilic base can compete with your amine. The solvent must dissolve both reactants without participating in the reaction.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine. Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective inert solvents.

  • Formation of Bis-sulfonated Product: With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine.

    • Solution: To minimize this, add the this compound slowly to a solution containing a slight excess of the primary amine (1.1-1.2 equivalents). This ensures the sulfonyl chloride is more likely to react with an unreacted amine molecule.

Q2: I am attempting to synthesize an N-aryl sulfonamide with an electron-rich aniline, but the reaction is messy, and I'm not isolating the desired product. What could be happening?

A2: When working with electron-rich anilines, you may encounter issues with over-reactivity and potential side reactions beyond simple sulfonylation.

Causality and Solutions:

  • Multiple Sulfonylations: Highly nucleophilic anilines can be prone to multiple reactions.

  • Oxidation of the Aniline: Electron-rich anilines can be sensitive to oxidation, leading to colored impurities.

  • Sulfonyl Group Migration: Under certain acidic conditions, which can be generated in situ, electron-rich N-arylsulfonamides can undergo sulfonyl group migration.

    • Solution:

      • Controlled Addition: Add the sulfonyl chloride slowly at a low temperature (e.g., 0 °C) to control the reaction rate.

      • Inert Atmosphere: As always, maintain an inert atmosphere to prevent oxidation.

      • Careful pH Control: Ensure sufficient non-nucleophilic base is present to immediately neutralize the generated HCl.

Impurity & Purification Challenges

Q3: After my reaction work-up, I have an oily product that is difficult to crystallize. How can I effectively purify my sulfonamide?

A3: Oily products are common when impurities are present that inhibit crystallization. The purification strategy will depend on the nature of the impurities.

Purification Workflow:

  • Initial Aqueous Work-up: Perform a standard aqueous work-up to remove the hydrochloride salt of your base and any unreacted amine.

  • Column Chromatography: This is often the most effective method for separating the desired sulfonamide from unreacted starting materials and side products.

    • Solvent System: A common mobile phase is a gradient of ethyl acetate in hexane. The polarity can be adjusted based on the polarity of your specific sulfonamide.

  • Recrystallization: Once the product is partially purified by chromatography, recrystallization can be attempted to obtain a highly pure, crystalline solid.

    • Solvent Selection: Good solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude sulfonamide in a minimal amount of a suitable hot solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q4: My final product shows an extra spot on the TLC plate. What is the most likely impurity, and how can I identify it?

A4: The most common impurity is the corresponding sulfonic acid, formed from the hydrolysis of the this compound.

Identification and Removal:

  • TLC Analysis: The sulfonic acid is much more polar than the sulfonamide and will have a lower Rf value on the TLC plate.

  • Extraction: During the aqueous work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will extract the acidic sulfonic acid into the aqueous layer.

  • Characterization: To confirm the identity of the impurity, you can analyze your product using techniques like LC-MS, which can distinguish between the sulfonamide and the sulfonic acid based on their different masses.

Experimental Protocols & Data

General Protocol for the Synthesis of a Sulfonamide

This protocol provides a general method for the synthesis of a sulfonamide from this compound and an amine.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_synthesis Synthesis cluster_solutions Solutions & Optimizations cluster_purification Purification cluster_analysis Analysis start Low Yield or Impure Product check_hydrolysis Check for Hydrolysis of Sulfonyl Chloride start->check_hydrolysis Potential Issue check_amine Assess Amine Reactivity start->check_amine Potential Issue check_conditions Review Reaction Conditions start->check_conditions Potential Issue anhydrous Use Anhydrous Solvents & Inert Atm. check_hydrolysis->anhydrous Solution catalyst Increase Temp. or Add DMAP Catalyst check_amine->catalyst Solution base_solvent Optimize Base & Solvent check_conditions->base_solvent Solution stoichiometry Control Stoichiometry & Addition Rate check_conditions->stoichiometry Solution chromatography Column Chromatography anhydrous->chromatography Purify catalyst->chromatography Purify base_solvent->chromatography Purify stoichiometry->chromatography Purify recrystallization Recrystallization chromatography->recrystallization Further Purification tlc TLC for Impurities recrystallization->tlc Check Purity lcms LC-MS for Confirmation tlc->lcms Confirm Identity nmr NMR for Structure Elucidation lcms->nmr Final Characterization

Caption: A logical workflow for troubleshooting common issues in sulfonamide synthesis.

Characterization Data

Proper characterization is essential to confirm the identity and purity of your synthesized sulfonamide.

Analytical Technique Purpose Expected Observations for a Pure Sulfonamide
¹H NMR Structural elucidation and purity assessment.Correct chemical shifts, integration values, and coupling constants for all protons. Absence of signals from starting materials or major impurities.
¹³C NMR Confirmation of the carbon skeleton.Correct number of signals corresponding to the carbon atoms in the molecule.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
FT-IR Identification of functional groups.Characteristic stretches for the S=O bonds (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (if present, around 3300 cm⁻¹).
Melting Point Purity assessment.A sharp melting point range indicates high purity.

Data Interpretation Logic

DataInterpretation cluster_data Analytical Data cluster_conclusion Conclusion NMR ¹H & ¹³C NMR Correct Shifts & Integration Confirms Structure Conclusion Successful Synthesis of Pure Sulfonamide NMR->Conclusion LCMS LC-MS Single Peak & Correct m/z Confirms Purity & MW LCMS->Conclusion FTIR FT-IR Characteristic Stretches Confirms Functional Groups FTIR->Conclusion MP Melting Point Sharp Range Indicates High Purity MP->Conclusion

Caption: The relationship between analytical data and the confirmation of a successful synthesis.

References

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications | The Journal of Organic Chemistry - ACS Public
  • Methods for the synthesis of N-aryl sulfonamides
  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applic
  • A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
  • Troubleshooting common issues in sulfonamide bond form
  • Sulfonamide synthesis by alkylation or aryl
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH - American Chemical Society.
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Analysis of sulfonamides | PPTX - Slideshare.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
  • Selective Deprotection of Methanesulfonamides to Amines | Organic Letters.
  • (

Technical Support Center: Strategic Removal of 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the effective removal of unreacted 3'-Methoxybiphenyl-4-sulfonyl chloride from reaction mixtures. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols. Our focus is on explaining the chemical principles behind each technique to empower you to make informed decisions for efficient and complete purification.

Foundational Principles: The Chemistry of Removal

Successfully removing unreacted this compound (MBS-Cl) hinges on understanding its core reactivity and the properties of its primary byproduct, 3'-Methoxybiphenyl-4-sulfonic acid (MBS-OH).

  • Electrophilicity of the Sulfonyl Chloride: The sulfur atom in MBS-Cl is highly electrophilic, making it susceptible to attack by nucleophiles. This is the key to its removal. We can intentionally "quench" the unreacted MBS-Cl by adding a nucleophile to convert it into a more easily separable derivative.

  • Hydrolysis: The most common quenching reaction is hydrolysis, where water acts as the nucleophile. This reaction, often facilitated by a base, converts the sulfonyl chloride into the corresponding sulfonic acid (MBS-OH).[1][2] The resulting sulfonic acid is highly polar and acidic.

  • Solubility Transformation: MBS-Cl, being a relatively large organic molecule, is soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).[3] In contrast, its hydrolysis product, MBS-OH, is a strong acid.[4] By treating the reaction mixture with an aqueous basic solution (e.g., NaHCO₃), MBS-OH is deprotonated to form a water-soluble salt (MBS-O⁻Na⁺).[1] This dramatic shift in solubility from the organic phase to the aqueous phase is the cornerstone of a successful liquid-liquid extraction.[5]

Troubleshooting Guide & Decision Workflow

Encountering residual MBS-Cl or its byproducts can be a significant hurdle in purification. This section provides a logical workflow to diagnose and solve common purification challenges.

Decision Workflow for MBS-Cl Removal

This diagram outlines a systematic approach to selecting the appropriate purification strategy based on the specific challenges encountered in your reaction workup.

G start Reaction Complete (Excess MBS-Cl Present) check_product_stability Is the product stable to aqueous base/acid? start->check_product_stability aqueous_workup Perform Optimized Aqueous Workup (Protocol 3.1) check_product_stability->aqueous_workup  Yes scavenger_resin Use Scavenger Resin (Protocol 3.2) check_product_stability->scavenger_resin No   emulsion Emulsion forms during workup? aqueous_workup->emulsion check_separation TLC/LCMS shows clean separation? scavenger_resin->check_separation chromatography Proceed to Column Chromatography check_separation->chromatography Yes coelution Co-elution of product and impurity? check_separation->coelution No end_success Pure Product Obtained chromatography->end_success coelution->chromatography No end_fail Modify Chromatography (Protocol 3.3) coelution->end_fail Yes end_fail->chromatography emulsion->check_separation No break_emulsion Add brine, filter through Celite, or reduce solvent emulsion->break_emulsion Yes break_emulsion->check_separation

Caption: Decision workflow for selecting the appropriate MBS-Cl removal strategy.

Common Issues & Solutions
  • Issue 1: Residual MBS-Cl in the organic layer after initial water wash.

    • Cause: Insufficient quenching. Water alone can be a slow quenching agent. The sulfonyl chloride may also have limited contact with the aqueous phase.

    • Solution: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This not only quenches the MBS-Cl to the sulfonic acid but also deprotonates the sulfonic acid and any HCl generated, pulling the resulting salt into the aqueous layer.[1][6] Ensure vigorous stirring to maximize interfacial contact.[7]

  • Issue 2: The desired product is sensitive to aqueous bases.

    • Cause: Some functional groups (e.g., esters, certain protecting groups) can be cleaved under basic conditions.

    • Solution 1: Quench with a nucleophilic amine scavenger. A polymer-bound scavenger like aminomethyl polystyrene can be added to the reaction mixture.[7][8] The scavenger reacts with the excess MBS-Cl, and the resulting polymer-bound sulfonamide is removed by simple filtration.[7][9] This avoids an aqueous workup altogether.

    • Solution 2: Quench with a simple primary or secondary amine (e.g., propylamine) in a non-aqueous solvent. This forms a sulfonamide, which has different chromatographic properties than the sulfonyl chloride and can often be separated by column chromatography.[7]

  • Issue 3: Persistent emulsion during liquid-liquid extraction.

    • Cause: High concentrations of salts or polar byproducts can act as surfactants, preventing clean phase separation. This is common when working with solvents like THF which have partial water miscibility.[10]

    • Solution:

      • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and often breaking the emulsion.[11]

      • Filter: Pass the entire mixture through a pad of Celite® (diatomaceous earth).

      • Solvent Modification: If possible, remove the original reaction solvent (e.g., THF) on a rotary evaporator before starting the aqueous workup.[10]

  • Issue 4: MBS-OH or MBS-Cl co-elutes with the product during column chromatography.

    • Cause: The polarity of the impurity is too similar to the desired product for effective separation with the chosen solvent system.

    • Solution: Ensure a thorough aqueous workup was performed first. Any residual MBS-OH is highly polar and should not elute in typical normal-phase systems. If MBS-Cl is the issue, consider derivatization (as in Issue 2, Solution 2) to drastically change its polarity before chromatography. Alternatively, explore reverse-phase chromatography (e.g., with a C18 column), where the separation mechanism is different.[12]

Detailed Experimental Protocols

Protocol 3.1: Optimized Aqueous Workup (Quenching & Extraction)

This protocol is the first-line method for most applications where the desired product is stable to mild aqueous base.

  • Cooling: Once the reaction is complete (monitored by TLC/LCMS), cool the reaction mixture to 0-10 °C using an ice bath. This mitigates the exotherm from quenching.

  • Dilution: Dilute the reaction mixture with an appropriate extraction solvent (e.g., ethyl acetate, DCM).

  • Quenching & Neutralization: Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the stirred mixture. Continue stirring vigorously for 15-30 minutes to ensure complete quenching of MBS-Cl and neutralization of acidic byproducts.[1][7]

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate cleanly.

  • Extraction: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

  • Washing: Combine all organic layers. Wash sequentially with water and then with brine to remove residual water-soluble impurities.[7]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, ready for further purification if necessary.

Protocol 3.2: Scavenger Resin Purification

This method is ideal for products that are sensitive to water or when avoiding an aqueous workup is desirable.

  • Resin Selection: Choose a polymer-supported amine scavenger, such as aminomethyl polystyrene or a tris(2-aminoethyl)amine resin (e.g., PS-Trisamine).[9] Use 2-3 molar equivalents relative to the excess MBS-Cl.

  • Incubation: Add the scavenger resin directly to the crude reaction mixture (post-reaction, pre-workup).

  • Agitation: Stir or shake the suspension at room temperature. Reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the MBS-Cl spot by TLC or LCMS.[1]

  • Filtration: Once the MBS-Cl is consumed, filter the mixture through a sintered glass funnel or a cotton plug to remove the resin.

  • Washing & Concentration: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Workflow for Scavenger Resin Purification

G start Crude Reaction Mixture (contains excess MBS-Cl) add_resin Add 2-3 eq. Scavenger Resin (e.g., PS-Trisamine) start->add_resin stir Stir at Room Temp (2-16 h) add_resin->stir monitor Monitor MBS-Cl disappearance by TLC/LCMS stir->monitor monitor->stir Incomplete filter Filter to remove resin monitor->filter Complete wash Wash resin with solvent filter->wash concentrate Combine filtrates & concentrate wash->concentrate product Crude Product (Free of MBS-Cl) concentrate->product

Caption: Step-by-step workflow for scavenger resin-based purification.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound? A1: Unreacted MBS-Cl is a reactive electrophile that can interfere with subsequent synthetic steps.[13] Furthermore, its polarity is often similar to that of the desired product, complicating purification by standard column chromatography.[7] Its removal is essential for product purity and safety.

Q2: How can I monitor the removal of MBS-Cl during the workup? A2: Thin-Layer Chromatography (TLC) is the most convenient method.[1] Use a suitable eluent system and visualize with a UV lamp. The MBS-Cl spot should disappear after a successful quench or scavenger treatment. For more precise tracking, LCMS can be used.[14]

Q3: Can I use a stronger base like NaOH to quench the reaction? A3: While NaOH will effectively hydrolyze the sulfonyl chloride, it is a strong base that can potentially degrade sensitive functional groups on your target molecule. A weaker base like NaHCO₃ is generally preferred as it is sufficient to neutralize the acidic byproducts without being overly harsh.[1]

Q4: My product is very polar. How do I prevent it from being lost in the aqueous layer? A4: If your product has high water solubility, an aqueous workup can lead to significant yield loss. In this case, a non-aqueous method like scavenger resin purification (Protocol 3.2) is the strongly recommended approach. If an extraction is unavoidable, saturating the aqueous layer with NaCl (brine) can help "salt out" the organic product, pushing it back into the organic layer.

Summary Data Table

CompoundFormulaMWKey PropertyRecommended Removal Method
This compound C₁₃H₁₁ClO₃S282.74Electrophilic, soluble in organic solvents.1. Basic aqueous wash (NaHCO₃)[1] 2. Scavenger Resin (Amine-based)[7][9]
3'-Methoxybiphenyl-4-sulfonic acid C₁₃H₁₂O₄S264.30Highly polar, acidic.Forms a water-soluble salt with base; remove with basic aqueous extraction.[1][4]

References

  • General procedures for the purification of Sulfonic acids and Sulfinic acids. Chempedia. [Link]

  • Sulfonyl Chloride (SO2Cl). Supra Sciences. [Link]

  • Solid-Supported Scavengers. Supra Sciences. [Link]

  • Question on purifying aryl Sulfonic acids. Reddit r/Chempros. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • Solid-Supported Reagents and Scavengers. Sopachem. [Link]

  • Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. ACS Publications. [Link]

  • Separation of sulfonic acids
  • Purification of sulfonic acids.
  • Polystyrene A Sulfonyl Chloride. Rapp Polymere. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate. [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health (NIH). [Link]

  • IMPROVED PROCESS FOR THE PURIFICATION OF SULFONIC ACIDS. European Patent Office. [Link]

  • Removing thionyl chloride. Reddit r/chemistry. [Link]

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? ResearchGate. [Link]

  • Any tips on cleaning up SO2Cl2 chlorination reactions? Reddit r/Chempros. [Link]

  • 4-Methoxybenzenesulfonyl chloride. Solubility of Things. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. [Link]

  • Theory of Aqueous Workup. University of York. [Link]

  • This compound, 96%, Thermo Scientific Chemicals. Rhenium Shop. [Link]

  • Workup for Polar and Water-Soluble Solvents. University of Rochester. [Link]

Sources

Impact of base selection on the outcome of reactions with 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 3'-Methoxybiphenyl-4-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical nuances of base selection for successful sulfonamide synthesis. Here, we address common challenges, provide in-depth mechanistic explanations, and offer validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when using this compound?

The base in a sulfonylation reaction serves two primary roles. The most fundamental role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction between an amine (or alcohol) and the sulfonyl chloride.[1] Without a base, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

However, the base is not merely a passive scavenger. Its properties—nucleophilicity, steric bulk, and basicity (pKa)—can profoundly influence reaction rates, selectivity, and the formation of side products. An inappropriate base can lead to low yields, decomposition of the starting material, or the formation of complex impurities.[2]

Q2: What are the most common bases for this reaction, and how do I choose between them?

Selecting the right base requires balancing the nucleophilicity of your amine, the steric environment around the reaction center, and the desired reaction conditions. Below is a comparative summary of common bases.

BaseStructureTypical pKaHKey Characteristics & Use CasesPotential Issues
Pyridine

~5.2Pros: Often used as both base and solvent. Weakly nucleophilic. Effective for simple, unhindered primary and secondary amines.[3]Cons: Can sometimes act as a nucleophilic catalyst, but is much less effective than DMAP.[4] Can be difficult to remove during workup. Reactions can be slow.
Triethylamine (TEA)

~10.7Pros: Stronger, non-nucleophilic base. Good for scavenging HCl without competing with the amine. A common workhorse for many sulfonylation reactions.[5]Cons: Its steric bulk can sometimes hinder proton abstraction in crowded transition states. Can form insoluble triethylammonium chloride salts that may complicate stirring.
DIPEA (Hünig's Base)

~11.0Pros: Very sterically hindered and non-nucleophilic. Excellent choice when dealing with sensitive substrates where nucleophilic attack by the base is a concern.Cons: The extreme bulk can make it a slow proton scavenger, potentially slowing down the overall reaction rate compared to TEA.
DMAP

~9.7Pros: A highly effective nucleophilic catalyst , not just a base.[4][6] Dramatically accelerates reactions, especially with weakly nucleophilic amines or sterically hindered substrates.[7][8] Used in catalytic amounts (0.1 equiv) with a stoichiometric base like TEA.Cons: Highly toxic and readily absorbed through the skin; requires careful handling.[9] As a potent nucleophile, it can potentially promote side reactions if not used correctly.
Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, NaOH) N/AN/APros: Inexpensive and easy to remove (filtration or aqueous workup). Often used in biphasic (e.g., Schotten-Baumann) conditions.[3]Cons: Can promote hydrolysis of the sulfonyl chloride if water is present.[2] Generally requires polar, protic solvents, which may not be ideal for all substrates. Limited solubility in many organic solvents.
Troubleshooting Guide
Problem 1: Low or no product formation.

Q: I've mixed my amine, this compound, and base, but TLC analysis shows only starting materials even after several hours. What's going wrong?

This is a common issue that can typically be traced to one of three factors: amine reactivity, sulfonyl chloride integrity, or an inappropriate choice of base/catalyst.

Logical Troubleshooting Flow:

G cluster_no_reaction Scenario A: Starting Materials Remain cluster_decomposition Scenario B: Starting Materials Gone, No Product start Low / No Yield Observed check_sm Are starting materials consumed on TLC? start->check_sm q_amine Is the amine weakly nucleophilic (e.g., aniline derivative) or sterically hindered? [2, 27] check_sm->q_amine No q_sulfonyl Has the sulfonyl chloride hydrolyzed? (Streaky, polar spot on TLC) check_sm->q_sulfonyl Yes a_amine_yes Action: Add catalytic DMAP (0.1 eq). Increase temperature or switch to a more polar aprotic solvent (e.g., DMF). [11] q_amine->a_amine_yes Yes q_base Is the base appropriate? (e.g., using weak pyridine for a hindered amine) q_amine->q_base No a_amine_no Proceed to next check. a_base_yes Action: Switch to a stronger, non-nucleophilic base like TEA or DIPEA. If reaction is still slow, add catalytic DMAP. [1, 6] q_base->a_base_yes Yes a_sulfonyl_yes Action: Use a fresh bottle of sulfonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂/Ar). [11, 18]

Caption: Troubleshooting flowchart for low yield.

Problem 2: Formation of a major, water-soluble side product.

Q: My reaction is complete, but after aqueous workup, my yield is very low. What happened to my product?

The most likely culprit is the hydrolysis of your this compound into the corresponding sulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of a base or moisture.[2][10]

Preventative Measures:

  • Anhydrous Conditions: Always use oven-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Reagent Quality: Use a fresh bottle or a properly stored container of the sulfonyl chloride. Reagents that have been exposed to air may already be partially hydrolyzed.[2]

  • Workup Procedure: Perform the aqueous quench and extractions quickly and at low temperatures (e.g., in an ice bath) to minimize hydrolysis of any unreacted sulfonyl chloride.[10]

Problem 3: The reaction is sluggish even with a strong base.

Q: I'm using TEA with a sterically hindered secondary amine, and the reaction is extremely slow. Why?

This is a classic case where a simple acid scavenger is insufficient. Sterically demanding amines are poor nucleophiles, and the reaction barrier is high. This is the ideal scenario to introduce a nucleophilic catalyst.

The DMAP Solution: 4-Dimethylaminopyridine (DMAP) is not just a base; it's a superior nucleophilic catalyst that functions by forming a highly reactive intermediate.[4][6]

DMAP_Mechanism cluster_reaction DMAP Catalytic Cycle cluster_scavenging Acid Scavenging sulfonyl_chloride R-SO₂Cl (this compound) intermediate [R-SO₂-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) sulfonyl_chloride->intermediate + DMAP (fast) sulfonyl_chloride->intermediate dmap DMAP dmap->intermediate product R-SO₂-NR'₂ (Sulfonamide Product) intermediate->product + R'₂NH (fast) intermediate->product hcl HCl amine R'₂NH (Nucleophile) amine->product dmap_regenerated DMAP (Catalyst Regenerated) product->dmap_regenerated releases salt TEA·HCl hcl->salt tea TEA tea->salt

Sources

Technical Support Center: Column Chromatography of 3'-Methoxybiphenyl-4-sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Methoxybiphenyl-4-sulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of purifying these reactive molecules using column chromatography. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both scientific integrity and successful outcomes.

The purification of sulfonyl chlorides, particularly those with complex aromatic scaffolds like the biphenyl moiety, presents a unique set of challenges. The inherent reactivity of the sulfonyl chloride group, which makes it a valuable synthetic handle, also renders it susceptible to degradation, especially on standard silica gel. This guide is structured to directly address the common issues you may encounter, offering practical solutions and preventative strategies.

Troubleshooting Guide: A Problem-Solution Approach

This section is formatted as a series of common problems encountered during the column chromatography of this compound derivatives, followed by detailed explanations and actionable solutions.

Question 1: My this compound appears to be decomposing on the silica gel column. I'm observing a new, more polar spot on my TLC analysis of the collected fractions. What is happening and how can I prevent it?

Answer:

This is the most common issue when purifying sulfonyl chlorides. The new, more polar spot is almost certainly the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride on the acidic surface of the silica gel.

The Chemistry Behind the Problem: Standard silica gel is covered with silanol groups (Si-OH), which can act as a source of water and are inherently acidic. These acidic sites can catalyze the hydrolysis of the electrophilic sulfonyl chloride group.[1]

Mechanism of Decomposition on Silica Gel

graph DecompositionMechanism { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes SulfonylChloride [label="R-SO₂Cl\n(Sulfonyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; SilicaSurface [label="Silica Gel Surface\n(Acidic Si-OH groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfonicAcid [label="R-SO₃H\n(Sulfonic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SulfonylChloride -> SulfonicAcid [label="Hydrolysis catalyzed by\nacidic surface and trace H₂O"]; SilicaSurface -> SulfonicAcid [style=dashed, arrowhead=none]; SulfonicAcid -> HCl [label="+", style=invis];

// Graph attributes graph [bgcolor="transparent"]; }

Caption: Hydrolysis of a sulfonyl chloride to a sulfonic acid on silica gel.

Immediate Troubleshooting Steps:

  • Confirm Decomposition: To quickly check if your compound is unstable on silica, spot your crude material on a TLC plate, let it sit for 20-30 minutes, and then elute it. If a new, more polar spot appears that wasn't in the initial spotting, your compound is likely degrading on the silica.[2]

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic silica gel.[3][4] There are two primary methods for this:

    • Triethylamine Deactivation: Prepare your column slurry and eluent with 0.5-1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica. Run a few column volumes of the neutralized eluent through the column before loading your sample to ensure the entire stationary phase is equilibrated.[1][4]

    • Water Deactivation: You can prepare a deactivated silica gel by adding a specific percentage of water by weight. For example, to make 10% water-deactivated silica, you would add 10g of water to 90g of silica gel and mix thoroughly until you have a free-flowing powder. Allow it to equilibrate for several hours before use.[5][6]

Experimental Protocol: Preparing a Triethylamine-Deactivated Column

  • Determine Your Eluent System: Identify a suitable solvent system for your separation using TLC analysis.

  • Prepare the Neutralized Eluent: Add 0.5% (v/v) of triethylamine to your chosen eluent. For example, for 1 liter of 20% ethyl acetate in hexanes, add 5 mL of triethylamine.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and gently swirl to create a uniform slurry.[1]

  • Pack the Column: Pour the slurry into your chromatography column and allow it to pack.

  • Equilibrate: Run 2-3 column volumes of the neutralized eluent through the packed silica gel.

  • Load and Elute: Dissolve your crude product in a minimal amount of the neutralized eluent and load it onto the column. Proceed with the chromatography as usual, using the neutralized eluent.

Question 2: I'm experiencing poor separation between my this compound and a non-polar impurity, even with various hexane/ethyl acetate solvent systems. How can I improve the resolution?

Answer:

Poor resolution in this case could be due to the similar polarity of your product and the impurity, or it could be related to the interactions with the stationary phase. The biphenyl structure of your molecule offers unique opportunities for separation based on π-π interactions.

Strategies for Improved Resolution:

  • Solvent System Modification:

    • Introduce a Chlorinated Solvent: Replacing hexanes with dichloromethane (DCM) can sometimes improve separation. However, be aware that DCM is more viscous and can lead to slower flow rates and a higher risk of the column cracking.[4]

    • Utilize Benzene or Toluene: While toxicity is a concern and proper safety precautions are necessary, using benzene or toluene as the non-polar component of your eluent can significantly alter the selectivity for aromatic compounds due to enhanced π-π interactions.[4] This can be particularly effective for separating biphenyl derivatives.

  • Consider Alternative Stationary Phases:

    • Florisil or Alumina: If your compound is sensitive even to deactivated silica, consider using a less acidic stationary phase like Florisil or alumina.[2] You will need to re-optimize your solvent system for these stationary phases.

    • Reverse-Phase Chromatography: For a significant change in selectivity, reverse-phase flash chromatography can be very effective. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds will elute first. This is a powerful tool for purifying compounds that are difficult to separate by normal-phase chromatography.[3]

Data Table: Stationary Phase Selection Guide

Stationary PhasePolarityAcidityBest ForConsiderations
Silica Gel PolarAcidicGeneral purpose purificationCan cause degradation of acid-sensitive compounds like sulfonyl chlorides.[1]
Deactivated Silica PolarNeutralAcid-sensitive compoundsRequires pre-treatment with a base or water.[3][4]
Alumina PolarBasic, Neutral, or AcidicAmines and other basic compoundsAvailable in different pH grades; choose the appropriate one for your compound.
Florisil PolarNeutralMild alternative to silica gelCan be useful for compounds that are sensitive to both acid and base.[1]
Reverse-Phase (C18) Non-polarN/APolar compounds, orthogonal separationElution order is inverted compared to normal-phase.[3]
Question 3: My product is eluting very slowly or seems to be stuck on the column, even after I increase the polarity of the eluent significantly.

Answer:

This issue, often referred to as "streaking" or "tailing," can have several causes. It's crucial to differentiate between slow elution and irreversible binding or decomposition.

Troubleshooting Workflow for Slow Elution

// Nodes Start [label="Product Eluting Slowly or Tailing", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTLC [label="Is the compound stable on TLC?\n(2D TLC or spot test)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Decomposition [label="Compound is decomposing.\nUse deactivated silica or alternative phase.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility [label="Is the compound soluble\nin the eluent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ChangeSolvent [label="Change solvent system to one\nwith better solubility.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GradientElution [label="Use a gradient elution.\nStart with low polarity and gradually increase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable [label="Compound is stable.", fillcolor="#F1F3F4", fontcolor="#202124"]; Soluble [label="Compound is soluble.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckTLC; CheckTLC -> Decomposition [label="No"]; CheckTLC -> Stable [label="Yes"]; Stable -> Solubility; Solubility -> ChangeSolvent [label="No"]; Solubility -> Soluble [label="Yes"]; Soluble -> GradientElution; }

Caption: Decision tree for troubleshooting slow elution.

Potential Causes and Solutions:

  • Decomposition: As discussed in Question 1, the compound might be degrading on the column. What appears to be slow elution could be a continuous decomposition process, leading to a smear of the sulfonic acid product in many fractions. The solution is to use deactivated silica.[2]

  • Poor Solubility: Your compound may not be very soluble in the chosen mobile phase. This can cause it to precipitate at the top of the column and then slowly redissolve as the eluent passes through, leading to significant tailing.

    • Solution: When loading your sample, ensure it is fully dissolved in a minimum amount of solvent. If solubility in your eluent is low, consider "dry loading."[7]

Experimental Protocol: Dry Loading a Sample

  • Dissolve the Sample: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone).

  • Add Silica: Add a small amount of silica gel (roughly 5-10 times the mass of your sample) to this solution.

  • Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.[7]

  • Load the Column: Carefully add this powder to the top of your packed column.

  • Elute: Proceed with the chromatography as usual. This method ensures that your compound is introduced to the column in a fine, evenly distributed band, which can significantly improve peak shape.

  • Strong Interaction with the Stationary Phase: Your compound might have a strong affinity for the silica gel that is not easily overcome by simply increasing the eluent polarity.

    • Solution: Employ a gradient elution. Start with a low-polarity eluent and gradually increase the percentage of the more polar solvent. This will help to move the compound down the column more effectively and can sharpen the elution band.[2][4]

Frequently Asked Questions (FAQs)

Q: What is the ideal Rf value I should aim for in my initial TLC analysis?

A: A good target Rf (retention factor) for the desired compound is between 0.25 and 0.35. This generally provides a good balance, ensuring the compound moves down the column at a reasonable rate while allowing for adequate separation from impurities.

Q: Can I use pre-packed silica gel cartridges for purifying sulfonyl chlorides?

A: Yes, pre-packed cartridges can be used and often provide better and more reproducible results. However, you must still consider the potential for decomposition. If you suspect your compound is acid-sensitive, you may need to flush the cartridge with a neutralized eluent (containing triethylamine) before loading your sample.

Q: Are there any non-chromatographic methods for purifying this compound?

A: Yes. If your sulfonyl chloride is a solid and the impurities have different solubility profiles, recrystallization can be a very effective purification technique. Another method, particularly if the product is of high purity after workup, is precipitation. Some procedures describe precipitating the sulfonyl chloride by quenching the reaction mixture with cold water.[8]

Q: How should I store my purified this compound?

A: Sulfonyl chlorides are sensitive to moisture. After purification and removal of the solvent, they should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and preferably in a desiccator or freezer to minimize hydrolysis over time.

References

  • Department of Chemistry, University of Rochester.
  • Siliplus.
  • Department of Chemistry, University of Rochester.
  • ResearchGate.
  • Chemistry For Everyone. How To Neutralize Silica Gel?. YouTube, 14 Mar. 2025.
  • TROUBLESHOOTING GUIDE.
  • MDPI.
  • ACS Publications.
  • ChemistryViews.
  • Department of Chemistry, University of Rochester.
  • BenchChem.

Sources

Validation & Comparative

Comparative reactivity of 3'-Methoxybiphenyl-4-sulfonyl chloride and benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3'-Methoxybiphenyl-4-sulfonyl Chloride and Benzenesulfonyl Chloride

Introduction

Sulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to form stable sulfonamides and sulfonate esters, moieties prevalent in pharmaceuticals and agrochemicals.[1][2] The reactivity of a sulfonyl chloride is intrinsically linked to the electronic nature of its aromatic substituent, which modulates the electrophilicity of the sulfur center. This guide provides a detailed comparative analysis of two such reagents: the structurally complex this compound and the archetypal benzenesulfonyl chloride.

This comparison is not merely academic; it holds practical significance for researchers in medicinal chemistry and process development. The choice of sulfonylating agent can profoundly impact reaction rates, yields, and selectivity, particularly in the context of late-stage functionalization of complex molecules where mild conditions and predictable reactivity are paramount.[3] We will dissect the electronic and structural nuances of these two compounds, present supporting experimental data on their relative reactivity, and provide a robust protocol for their kinetic evaluation.

Structural and Electronic Analysis: A Tale of Two Aryl Groups

The fundamental difference between the two molecules lies in the aryl group attached to the sulfonyl chloride moiety: a simple phenyl ring versus a 3'-methoxy-substituted biphenyl system. This structural variance introduces significant electronic disparity, which is the primary driver of their differential reactivity.

  • Benzenesulfonyl Chloride (BSC): As the parent compound, BSC serves as our reference. The phenyl group is generally considered to be weakly electron-withdrawing via induction. The sulfur atom's electrophilicity is primarily established by the three electronegative atoms attached to it (two oxygens and one chlorine).[4]

  • This compound (MBSC): The electronic character of this molecule is more complex.

    • The Biphenyl System: The biphenyl group, compared to a single phenyl ring, offers an extended π-system. Its effect on the sulfonyl group is primarily electron-withdrawing, a consequence of its ability to delocalize electron density.

    • The 3'-Methoxy Substituent: The position of the methoxy group is critical. A methoxy group exhibits a dual electronic nature: it is electron-withdrawing through induction (-I effect) due to oxygen's electronegativity, and electron-donating through resonance (+R effect) via its lone pairs.[5][6] When placed at the meta position (the 3'-position) of the distal ring, its resonance effect does not extend to the sulfonyl chloride group.[5][7] Consequently, the electron-withdrawing inductive effect (-I) becomes the dominant influence from this substituent, making the overall 3'-methoxybiphenyl group more electron-withdrawing than an unsubstituted biphenyl group.

Hypothesis: Based on this electronic analysis, the sulfur atom in this compound is predicted to be more electron-deficient (i.e., more electrophilic) than the sulfur atom in benzenesulfonyl chloride. This increased electrophilicity should lead to a higher reactivity towards nucleophiles.

Reaction Mechanism: Nucleophilic Substitution at Sulfur

The reaction of sulfonyl chlorides with nucleophiles, such as amines or alcohols, is a nucleophilic substitution at the sulfur atom.[4][8] While debate exists between a concerted SN2-like pathway and a stepwise addition-elimination mechanism, both routes proceed through a high-energy trigonal bipyramidal transition state or intermediate.[9][10] The rate of this reaction is highly sensitive to the electrophilicity of the sulfur center; a more electron-deficient sulfur atom will undergo nucleophilic attack more rapidly.

Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.

Comparative Reactivity: Experimental Evidence

The Hammett equation, log(k/k₀) = ρσ, provides a framework for this analysis.[12][13] It correlates the reaction rates (k) of substituted benzene derivatives with the electronic properties of the substituent (σ) and the sensitivity of the reaction to these effects (ρ). Electron-withdrawing groups have positive σ values and increase the reaction rate for nucleophilic substitution at the sulfonyl center.[14]

Given that the 3'-methoxybiphenyl group is more electron-withdrawing than a phenyl group, we expect the rate constant for the hydrolysis of MBSC to be greater than that for BSC.

Table 1: Physical Properties and Predicted Kinetic Data

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Predicted Relative Hydrolysis Rate (k_rel)
Benzenesulfonyl chloride C₆H₅SO₂Cl176.62[15]13-14[15]1.00 (Reference)
This compound C₁₃H₁₁ClO₃S282.74[16]103[2]> 1.00

Predicted relative rate is based on the theoretical electronic effects discussed. Actual values must be determined experimentally.

Experimental Protocol: Kinetic Analysis by Conductimetry

This protocol describes a method to determine and compare the first-order rate constants for the hydrolysis of benzenesulfonyl chloride and this compound. The conductimetric method is highly suitable as the reaction produces ionic species (hydrochloric acid and a sulfonic acid), leading to a measurable change in the solution's conductivity over time.[9][17]

Objective: To determine the pseudo-first-order rate constant (k) for the hydrolysis of each sulfonyl chloride in a 50:50 (v/v) Acetone:Water solvent system at 25°C.

Materials:

  • Benzenesulfonyl chloride (BSC)

  • This compound (MBSC)

  • Acetone (ACS grade)

  • Deionized water

  • Conductivity meter with a probe

  • Constant temperature water bath (25.0 ± 0.1°C)

  • Volumetric flasks, pipettes, and reaction vessels (e.g., jacketed beaker)

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Preparation: Prepare a 50:50 (v/v) acetone-water mixture by combining equal volumes of acetone and deionized water. Allow this mixture to reach thermal equilibrium in the constant temperature water bath at 25°C.

  • Stock Solution Preparation:

    • Accurately prepare a 0.1 M stock solution of BSC in dry acetone.

    • Accurately prepare a 0.1 M stock solution of MBSC in dry acetone.

    • Causality Note: Using a dry solvent for the stock solutions prevents premature hydrolysis before the kinetic run begins.

  • Kinetic Run Setup:

    • Place a known volume (e.g., 100.0 mL) of the equilibrated 50:50 acetone-water solvent into the jacketed reaction vessel, which is connected to the water bath.

    • Place the conductivity probe and a magnetic stir bar into the solvent. Begin gentle stirring.

    • Allow the system to stabilize for 10-15 minutes until the temperature and initial conductivity reading are constant.

  • Initiation and Data Collection:

    • To initiate the reaction, rapidly inject a small, precise volume of the sulfonyl chloride stock solution (e.g., 100 µL of 0.1 M stock into 100 mL solvent to achieve a ~1x10⁻⁴ M initial concentration).

    • Immediately start recording the conductivity of the solution as a function of time. Record data points at regular intervals (e.g., every 15 seconds) for a duration of at least 3-5 half-lives.

    • Causality Note: Using a dilute concentration ensures the reaction follows pseudo-first-order kinetics with respect to the sulfonyl chloride, as water is in vast excess.

  • Infinity Reading: After the reaction has gone to completion (i.e., the conductivity reading is stable for an extended period), record the final "infinity" conductivity (G∞).

  • Data Analysis:

    • The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t.

    • The slope of this linear plot is equal to -k.

    • Perform the experiment in triplicate for each compound to ensure reproducibility.

Kinetic_Workflow A Prepare 50:50 Acetone:Water and equilibrate at 25°C C Set up reaction vessel with solvent, conductivity probe, and stirrer in water bath A->C B Prepare 0.1 M stock solutions of BSC and MBSC in dry acetone D Inject sulfonyl chloride stock to initiate reaction B->D C->D E Record conductivity vs. time (G_t) D->E F Obtain final conductivity (G_∞) after reaction completion E->F G Plot ln(G_∞ - G_t) vs. time F->G H Calculate rate constant (k) from slope (-k) G->H

Sources

A Comparative Guide to Sulfonyl Chlorides for Sulfonamide Synthesis: Alternatives to 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfonamides is a cornerstone of molecular construction. The sulfonamide moiety is not merely a functional group; it is a critical pharmacophore found in a vast array of therapeutic agents, from antibacterials to diuretics and anti-inflammatory drugs. The choice of the sulfonylating agent—the sulfonyl chloride—is a decision that dictates not only the immediate success of the reaction but also the properties of the final molecule, including its stability, biological activity, and potential for further modification.

While complex, bespoke reagents like 3'-Methoxybiphenyl-4-sulfonyl chloride are invaluable for late-stage drug development where the aryl moiety is integral to the pharmacophore, a broader understanding of more common, versatile alternatives is essential for both foundational research and process development. This guide provides an in-depth comparison of key alternative sulfonyl chlorides, focusing on the causality behind their selection, their performance in synthesis, and the stability of the resulting sulfonamides. We will explore the classic workhorses—Tosyl chloride and Nosyl chloride—and the functionally unique Dansyl chloride, providing the experimental data and mechanistic rationale needed to make informed decisions in your synthetic campaigns.

The Central Role of the Sulfonyl Group: Beyond a Simple Linker

The sulfonamide bond (S-N) is often considered an amide bioisostere, yet its properties are distinct. It features a tetrahedral sulfur center, an additional hydrogen bond acceptor in the form of a second sulfonyl oxygen, and generally exhibits superior hydrolytic stability compared to a standard amide bond.[1] The nature of the R group on the sulfonyl chloride (R-SO₂Cl) profoundly influences the reaction and the product.

  • Reactivity: Electron-withdrawing groups (EWGs) on the R group increase the electrophilicity of the sulfur atom, leading to faster reaction rates.

  • Stability/Cleavability: When the sulfonamide is used as a protecting group for an amine, the electronic nature of the R group determines the conditions required for its cleavage. EWGs render the sulfonamide more susceptible to nucleophilic attack, facilitating its removal.[2]

  • Pharmacological Activity: In drug design, the R group is often a key component of the molecule's structure-activity relationship (SAR), interacting directly with the biological target. Reagents like this compound are chosen precisely because the biphenyl scaffold is designed to fit into a specific protein binding pocket.[3][4]

The following diagram illustrates the fundamental decision-making process when selecting a sulfonylating agent, balancing its role as a synthetic tool versus its function as an integral part of the final molecule.

G Start Select Sulfonyl Chloride (R-SO₂Cl) ProtectingGroup Is the R-SO₂- group a PROTECTING GROUP for an amine? Start->ProtectingGroup Pharmacophore Is the R-SO₂- group part of the final PHARMACOPHORE? Start->Pharmacophore Cleavage Ease of Cleavage Required? ProtectingGroup->Cleavage Yes SAR SAR & Target Binding Pharmacophore->SAR Yes Mild Mild & Orthogonal (e.g., Nosyl) Cleavage->Mild Yes Robust Robust & Stable (e.g., Tosyl) Cleavage->Robust No Bespoke Bespoke Reagents (e.g., this compound) SAR->Bespoke G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup A Dissolve amine (1.0 eq) in anhydrous CH₂Cl₂ B Cool to 0 °C (Ice Bath) A->B C Add base (e.g., Pyridine, 2.0 eq) B->C D Add sulfonyl chloride (1.1 eq) solution dropwise C->D E Stir at 0 °C to RT (Monitor by TLC) D->E F Quench with H₂O E->F G Extract with CH₂Cl₂, wash with aq. HCl, aq. NaHCO₃, brine F->G H Dry (Na₂SO₄), concentrate, and purify (Chromatography) G->H

Caption: General workflow for sulfonamide synthesis.

Methodology:

  • Preparation: Dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., pyridine or triethylamine, 1.5 - 2.0 equivalents) dropwise.

  • Sulfonylation: Slowly add a solution of the sulfonyl chloride (TsCl, NsCl, or Dansyl-Cl, 1.1 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with dilute aqueous HCl (to remove excess base), aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

This protocol highlights the mild conditions used for nosyl group removal, a key advantage of this reagent.

Methodology:

  • Preparation: Dissolve the N-nosyl sulfonamide (1.0 equivalent) in a suitable solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equivalents) and thiophenol (PhSH, 2.0 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting free amine by column chromatography.

The Biphenyl Sulfonyl Chloride Context: A Tool for Drug Discovery

Reagents like this compound are fundamentally different in their application. They are not typically used as protecting groups but as building blocks where the biphenyl moiety is a crucial element for biological activity. [3]

  • Stability: The resulting sulfonamide is designed to be highly stable, forming a permanent part of the drug's scaffold. The electron-donating methoxy group would theoretically make the S-N bond even more robust and resistant to cleavage than an unsubstituted benzenesulfonamide. Cleavage is generally not a desired outcome.

  • Rationale for Use: The biphenyl structure provides a rigid, extended scaffold that can effectively probe and interact with large, often hydrophobic, binding sites in proteins. The methoxy substituent can act as a hydrogen bond acceptor or fine-tune the electronics and conformational preferences of the biphenyl system, optimizing binding affinity and pharmacokinetic properties.

The synthesis using such a reagent follows the general protocol outlined above, but the focus shifts from reaction efficiency and cleavability to the biological performance of the final, stable product.

Conclusion: Selecting the Right Tool for the Job

The selection of a sulfonyl chloride is a strategic decision that should be guided by the end goal of the synthesis.

  • For robust amine protection where cleavage is the final step, Tosyl chloride remains a viable, cost-effective choice, provided the substrate can withstand the harsh deprotection conditions.

  • When mild, selective deprotection is paramount in a complex synthesis, Nosyl chloride is the superior reagent, offering high reactivity and orthogonal cleavage pathways.

  • For analytical applications requiring fluorescent tagging, Dansyl chloride is the undisputed standard.

  • When the goal is to construct a final drug molecule, bespoke reagents like This compound are employed. Here, the focus is not on removal but on the permanent installation of a specific aryl scaffold designed to impart biological activity.

By understanding the distinct chemical personalities and strategic applications of these reagents, researchers can navigate the complexities of sulfonamide synthesis with greater precision and success.

References

  • Harmata, M. (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • González-Barreira, C., et al. (2022). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. ResearchGate. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • MySkinRecipes. 4'-Methoxybiphenyl-4-sulfonyl chloride. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]

  • Kéki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]

  • ResearchGate. Removal of the tosyl and nosyl groups. [Link]

  • Semantic Scholar. Photolytic Cleavage of Sulfonamide Bonds. [Link]

Sources

A Senior Application Scientist's Comparative Guide to Sulfonyl Chlorides in the Synthesis of Bioactive Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the sulfonamide functional group stands as a cornerstone of therapeutic agent design. From pioneering antibacterial "sulfa drugs" to contemporary treatments for cancer, diabetes, and viral infections, the -SO₂NH- moiety imparts crucial physicochemical and biological properties to a molecule.[1][2][3] The primary gateway to this vital functional group is the reaction between an amine and a sulfonyl chloride (R-SO₂Cl). However, the choice of sulfonyl chloride is far from trivial; it is a critical decision that profoundly impacts reaction efficiency, substrate scope, and the ultimate success of a synthetic campaign.

This in-depth technical guide provides a comparative analysis of commonly employed sulfonyl chlorides in the synthesis of bioactive sulfonamides. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and field-proven insights that guide the selection of the optimal sulfonylating agent for a given synthetic challenge. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of sulfonamide synthesis with confidence and precision.

The Central Role of the Sulfonyl Chloride: More Than Just a Reagent

The reaction of a sulfonyl chloride with a primary or secondary amine is the most prevalent method for constructing a sulfonamide bond.[1][4] The electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic amine, leading to the displacement of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction.[5] While the fundamental transformation is straightforward, the reactivity of the sulfonyl chloride, governed by the electronic and steric nature of its 'R' group, dictates the reaction's course.

dot digraph "Sulfonamide_Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Inputs" { label="Inputs"; bgcolor="#F1F3F4"; Amine [label="Primary or Secondary Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; SulfonylChloride [label="Sulfonyl Chloride (R-SO₂Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (e.g., Pyridine, TEA)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solvent [label="Anhydrous Solvent (e.g., DCM, THF)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Process" { label="Reaction"; bgcolor="#F1F3F4"; ReactionVessel [label="Reaction Setup\n(Inert atmosphere, 0°C to RT)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Workup" { label="Purification"; bgcolor="#F1F3F4"; Workup [label="Aqueous Workup\n(e.g., Dilute HCl, Brine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Chromatography or\nRecrystallization", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Output" { label="Output"; bgcolor="#F1F3F4"; Sulfonamide [label="Bioactive Sulfonamide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="HCl Salt of Base", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Amine -> ReactionVessel; SulfonylChloride -> ReactionVessel; Base -> ReactionVessel; Solvent -> ReactionVessel; ReactionVessel -> Workup [label="Reaction Monitoring (TLC)"]; Workup -> Purification; Purification -> Sulfonamide; ReactionVessel -> Byproduct [style=dashed]; } enddot

Caption: General workflow for the synthesis of bioactive sulfonamides.

A Comparative Analysis of Key Sulfonyl Chlorides

The selection of a sulfonyl chloride is a multi-faceted decision guided by factors such as the nucleophilicity of the amine, the presence of other sensitive functional groups, and the desired electronic properties of the final sulfonamide.

p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl)

A workhorse in organic synthesis, tosyl chloride is widely used due to its commercial availability, stability, and moderate reactivity. The electron-donating methyl group on the aromatic ring slightly tempers the electrophilicity of the sulfonyl sulfur compared to benzenesulfonyl chloride.[6]

  • Advantages:

    • Cost-effective and readily available.

    • Forms crystalline derivatives, often aiding in purification.

    • The tosyl group can serve as a protecting group for amines, which can be cleaved under reductive conditions.

  • Disadvantages:

    • Can be sluggish in reactions with weakly nucleophilic amines.

    • The tosyl group can be challenging to remove if desired in the final product.

2-Naphthalenesulfonyl Chloride & 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl)

Nosyl chloride is a highly reactive sulfonylating agent due to the strongly electron-withdrawing nitro group.[7] This enhanced reactivity makes it particularly useful for sulfonating hindered or weakly nucleophilic amines.

  • Advantages:

    • High reactivity allows for the sulfonylation of challenging substrates.[7]

    • The nosyl group is an excellent leaving group and can be readily cleaved under mild conditions (e.g., thiophenol and base), making it a valuable protecting group.

  • Disadvantages:

    • High reactivity can lead to side reactions with sensitive functional groups.

    • The nitro group can be reduced under certain conditions.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride)

Dansyl chloride is a unique sulfonylating agent primarily used for the fluorescent labeling of primary and secondary amines, amino acids, and proteins.[8][9] The resulting dansyl amides are highly fluorescent, with their emission properties being sensitive to the local environment.[9]

  • Advantages:

    • Imparts strong fluorescence to the target molecule, enabling detection at low concentrations.[8]

    • Useful in biochemical and analytical applications, such as N-terminal amino acid analysis.[8]

  • Disadvantages:

    • The bulky dansyl group can significantly alter the biological activity of the parent molecule.

    • Primarily used for labeling rather than as a simple sulfonamide-forming reagent in drug synthesis.

2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

TPSCl is a sterically hindered sulfonyl chloride that offers unique selectivity in certain reactions.[10][11] Its bulky nature can prevent side reactions, and it is often used as a condensing agent in oligonucleotide synthesis.[10]

  • Advantages:

    • The steric bulk enhances selectivity in certain applications.[11]

    • Can lead to higher yields compared to less hindered sulfonyl chlorides in specific contexts.[12]

  • Disadvantages:

    • Higher cost and less readily available than tosyl chloride.

    • The bulky group may be undesirable in the final bioactive molecule.

Pyridine-3-sulfonyl Chloride

This heterocyclic sulfonyl chloride is a valuable building block for introducing a pyridine moiety into a molecule.[13] The pyridine ring can modulate the physicochemical properties of the resulting sulfonamide, such as solubility and target binding affinity.

  • Advantages:

    • Allows for the introduction of a key pharmacophoric group.

    • The pyridine nitrogen can be used for further derivatization.

  • Disadvantages:

    • The reactivity can be influenced by the basicity of the pyridine nitrogen.

Quantitative Comparison of Sulfonyl Chloride Performance

The following table summarizes typical yields for the synthesis of a hypothetical sulfonamide from a moderately reactive primary amine under standardized conditions. These values are illustrative and can vary depending on the specific substrate and reaction conditions.

Sulfonyl ChlorideTypical BaseTypical SolventReaction Time (h)Typical Yield (%)
Tosyl Chloride (TsCl)PyridineDichloromethane (DCM)6-1275-90
Nosyl Chloride (NsCl)Triethylamine (TEA)Dichloromethane (DCM)1-485-98
Dansyl ChlorideK₂CO₃Acetonitrile12-2470-85
TPSClPyridineDichloromethane (DCM)8-1680-95
Pyridine-3-sulfonyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)4-870-90

Mechanistic Considerations and Experimental Choices

The sulfonylation of an amine by a sulfonyl chloride is generally considered to proceed through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway.[14][15] The exact mechanism can be influenced by the solvent, the nature of the amine, and the sulfonyl chloride itself.[16]

dot digraph "Sulfonylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Reactants [label="R¹-NH₂ + R²-SO₂Cl", fillcolor="#FFFFFF", fontcolor="#202124"]; TransitionState [label="Transition State\n[R¹-NH₂⁺---SO₂(R²)-Cl⁻]", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="R¹-NH-SO₂-R² + HCl", fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> TransitionState [label="SN2-like"]; TransitionState -> Products; Reactants -> Intermediate [label="Addition-Elimination"]; Intermediate -> Products [label="Elimination"]; } enddot

Caption: Possible mechanistic pathways for sulfonamide formation.

The choice of base is critical. Pyridine and triethylamine are commonly used to neutralize the HCl byproduct.[4] For less reactive amines, stronger, non-nucleophilic bases may be required. The choice of solvent is also important; anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically employed to prevent hydrolysis of the sulfonyl chloride.[5]

Experimental Protocols

To illustrate the practical differences in using various sulfonyl chlorides, detailed protocols for the synthesis of a hypothetical bioactive sulfonamide, N-(4-methoxyphenyl)benzenesulfonamide, are provided below.

Protocol 1: Synthesis using Benzenesulfonyl Chloride
  • Reaction Setup: To a stirred solution of 4-methoxyaniline (1.0 eq) in anhydrous pyridine (5 mL) at 0 °C, add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into ice-cold 1 M HCl (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired sulfonamide.

Protocol 2: Synthesis using 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride)
  • Reaction Setup: To a stirred solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL) at 0 °C, add a solution of nosyl chloride (1.1 eq) in anhydrous DCM (5 mL) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to yield the pure nosyl-protected sulfonamide.

Decision-Making Framework for Sulfonyl Chloride Selection

dot digraph "Sulfonyl_Chloride_Selection" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Need to Synthesize a Sulfonamide", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_Type [label="What is the nature of the amine?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Protecting_Group [label="Is the sulfonyl group intended as a protecting group?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Special_Functionality [label="Is a special functionality (e.g., fluorescence, specific moiety) required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

TsCl [label="Use Tosyl Chloride (TsCl)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NsCl [label="Use Nosyl Chloride (NsCl)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DansylCl [label="Use Dansyl Chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TPSCl [label="Consider TPSCl for steric hindrance", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PySulfonylCl [label="Use Pyridine-3-sulfonyl Chloride", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Amine_Type; Amine_Type -> Protecting_Group [label="Primary/Secondary, moderately reactive"]; Amine_Type -> NsCl [label="Weakly nucleophilic or sterically hindered"]; Protecting_Group -> TsCl [label="No, or if harsh cleavage is acceptable"]; Protecting_Group -> NsCl [label="Yes, requires mild cleavage"]; Protecting_Group -> Special_Functionality [label="No"]; Special_Functionality -> DansylCl [label="Yes, for fluorescence"]; Special_Functionality -> PySulfonylCl [label="Yes, to introduce a pyridine moiety"]; Amine_Type -> TPSCl [label="Highly sterically hindered"]; } enddot

Caption: Decision tree for selecting an appropriate sulfonyl chloride.

Conclusion

The synthesis of bioactive sulfonamides is a mature yet continually evolving field. The judicious selection of the sulfonyl chloride is a critical parameter that can significantly influence the outcome of the synthesis. While tosyl chloride remains a reliable and cost-effective choice for many applications, highly activated reagents like nosyl chloride are indispensable for challenging substrates. Specialized reagents such as dansyl chloride and TPSCl offer unique solutions for specific applications in chemical biology and complex molecule synthesis. A thorough understanding of the comparative reactivity, advantages, and limitations of each sulfonyl chloride, as outlined in this guide, will empower researchers to design more efficient and successful synthetic routes toward novel bioactive sulfonamides.

References

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Preparation of sulfonamides
  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4. Benchchem.
  • An Expedient Synthesis of Sulfinamides
  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Self-published.
  • 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
  • Sulfonyl Chlorides and Sulfonamides. Sigma-Aldrich.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
  • 2,4,6-Triisopropylbenzenesulfonyl chloride. Chem-Impex.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
  • Facile Synthesis of Sulfonyl Chlorides/Bromides
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characteriz
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI.
  • A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. Benchchem.
  • Dansyl chloride – Knowledge and References. Taylor & Francis.
  • Exploring 2,4,6-Triisopropylbenzenesulfonyl Chloride: Properties and Applic
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. PubMed.
  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities | Request PDF.
  • (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
  • Applic
  • Oxidative Sulfonylation of Multiple Carbon‐Carbon bonds with Sulfonyl Hydrazides, Sulfinic Acids and their Salts | Request PDF.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Self-published.
  • 2,4,6-triisopropylbenzenesulfonyl Chloride. lifechem pharma.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide.

Sources

A Senior Application Scientist's Guide to Spectroscopic Confirmation of 3'-Methoxybiphenyl-4-sulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques to verify the structure of products derived from the reaction of 3'-Methoxybiphenyl-4-sulfonyl chloride. Moving beyond a simple recitation of methods, this document elucidates the causality behind experimental choices and data interpretation, ensuring a self-validating approach to structural analysis.

Introduction: The Significance of the Biphenyl Sulfonamide Scaffold

This compound is a versatile reagent in medicinal chemistry, often employed in the synthesis of biphenyl sulfonamide derivatives. This structural motif is of significant interest due to its presence in numerous biologically active compounds. The accurate characterization of its reaction products is paramount to understanding structure-activity relationships (SAR) and ensuring the integrity of downstream applications.

This guide will focus on a representative reaction: the synthesis of N-phenyl-3'-methoxybiphenyl-4-sulfonamide (2) from the reaction of This compound (1) with aniline. This common transformation serves as an excellent model to compare the utility of various spectroscopic methods in confirming the formation of the desired sulfonamide.

Synthesis of N-phenyl-3'-methoxybiphenyl-4-sulfonamide (2): An Experimental Protocol

The synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust reaction. The following protocol is adapted from standard procedures for the synthesis of N-phenylsulfonamide derivatives.[1]

Reaction Scheme

Reaction_Scheme reactant1 This compound (1) plus + reactant2 Aniline arrow Pyridine, DCM, 0 °C to rt product N-phenyl-3'-methoxybiphenyl-4-sulfonamide (2)

Caption: Synthesis of N-phenyl-3'-methoxybiphenyl-4-sulfonamide (2).

Experimental Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 282.74 g/mol ) in 20 mL of dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Amine and Base: To the stirred solution, add aniline (1.1 mmol, 93.13 g/mol ) followed by the dropwise addition of pyridine (1.5 mmol, 79.1 g/mol ) at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) to remove excess pyridine and aniline. Subsequently, wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-phenyl-3'-methoxybiphenyl-4-sulfonamide (2).

Comparative Spectroscopic Analysis: Confirming the Structure of N-phenyl-3'-methoxybiphenyl-4-sulfonamide (2)

The core of structural confirmation lies in a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Group Transformations

FT-IR spectroscopy is an invaluable first-pass technique to quickly ascertain the success of the reaction by identifying the disappearance of the sulfonyl chloride functional group and the appearance of the sulfonamide group.

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹)Assignment in Starting Material (1)Assignment in Product (2)Rationale for Change
~3300AbsentN-H stretchAppearance of this band is a strong indicator of sulfonamide formation.[2]
1370-1380S=O asymmetric stretchS=O asymmetric stretchThe position of the sulfonyl group's stretches may shift slightly upon conversion to the sulfonamide.
1180-1190S=O symmetric stretchS=O symmetric stretchSimilar to the asymmetric stretch, a slight shift can be observed.
550-650S-Cl stretchAbsentThe disappearance of the S-Cl stretching vibration is a key indicator of the reaction's completion.
~900AbsentS-N stretchThe appearance of the S-N stretching vibration confirms the formation of the sulfonamide bond.[2]

Expert Insight: The most compelling evidence from FT-IR is the disappearance of the S-Cl stretch and the concurrent appearance of the N-H and S-N stretches. This provides a rapid and reliable confirmation of the desired chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment.[3][4][5]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Chemical Shift (δ, ppm)MultiplicityAssignment in Starting Material (1)Assignment in Product (2)Rationale for Change
~8.0-8.2dProtons ortho to -SO₂ClProtons ortho to -SO₂NH-The chemical environment of these protons changes slightly upon substitution of Cl with the -NHPh group, leading to a small shift.
~7.0-7.8mBiphenyl and methoxy-phenyl protonsBiphenyl, methoxy-phenyl, and N-phenyl protonsThe spectrum of the product will be more complex due to the addition of the N-phenyl protons.
~3.9s-OCH₃-OCH₃The chemical shift of the methoxy protons is not expected to change significantly.
Absents (broad)AbsentN-H protonThe appearance of a broad singlet, which is often exchangeable with D₂O, is a definitive sign of the N-H proton in the sulfonamide. This signal can range from δ 7-10 ppm.[6]
Chemical Shift (δ, ppm)Assignment in Starting Material (1)Assignment in Product (2)Rationale for Change
~140-160Aromatic C-O, C-S, and other quaternary carbonsAromatic C-O, C-S, and other quaternary carbonsThe chemical shifts of the carbon atoms in the biphenyl core will experience minor changes due to the change in the substituent on the sulfur atom.
~110-135Aromatic C-HAromatic C-HThe spectrum of the product will show additional signals corresponding to the carbons of the N-phenyl ring.
~55-OCH₃-OCH₃The chemical shift of the methoxy carbon is expected to remain largely unchanged.

Expert Insight: In ¹H NMR, the appearance of the N-H proton signal is the most direct evidence of sulfonamide formation. In ¹³C NMR, the presence of additional aromatic signals corresponding to the N-phenyl group confirms the successful coupling.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition. Furthermore, the fragmentation pattern can offer additional structural clues.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

FeatureStarting Material (1)Product (2)Rationale for Change
Molecular Formula C₁₃H₁₁ClO₃SC₁₉H₁₇NO₃SThe change in elemental composition reflects the substitution of Cl with C₆H₅NH.
Monoisotopic Mass 282.01339.09The increase in mass corresponds to the addition of the anilino group and the loss of a chlorine atom.
Expected [M+H]⁺ 283.02340.10The protonated molecule is commonly observed in ESI-MS.
Key Fragmentation Loss of Cl, SO₂Loss of SO₂, cleavage of the S-N bondA characteristic fragmentation of sulfonamides is the loss of SO₂ (64 Da).[7] Cleavage of the S-N bond to give fragments corresponding to the biphenyl sulfonyl and anilino moieties is also expected.[8]

Expert Insight: The most definitive evidence from mass spectrometry is the accurate mass measurement of the molecular ion, which should match the calculated mass of the product. The observation of characteristic fragmentation patterns, such as the loss of SO₂, provides further confidence in the structural assignment.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis to confirm the structure of the reaction product.

Analytical_Workflow start Synthesis of N-phenyl-3'-methoxybiphenyl-4-sulfonamide (2) ftir FT-IR Spectroscopy start->ftir nmr NMR Spectroscopy (¹H and ¹³C) ftir->nmr Functional group transformation confirmed ms Mass Spectrometry (HRMS) nmr->ms Carbon-hydrogen framework elucidated confirmation Structural Confirmation of Product (2) ms->confirmation Molecular weight and fragmentation confirmed

Caption: Workflow for the spectroscopic confirmation of the reaction product.

Conclusion: A Self-Validating Approach to Structural Elucidation

This guide has outlined a comprehensive and comparative approach to the spectroscopic analysis of the reaction products of this compound, using the synthesis of N-phenyl-3'-methoxybiphenyl-4-sulfonamide as a representative example. By leveraging the complementary information provided by FT-IR, NMR, and mass spectrometry, researchers can confidently and unambiguously confirm the structure of their synthesized compounds. This multi-technique, self-validating methodology is essential for ensuring the integrity and reproducibility of chemical research and development.

References

  • Hu, W., Sun, C., & Duan, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1345–1353. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. [Link]

  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 9(5), 169-177. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. [Link]

  • Al-Masoudi, N. A., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7482. [Link]

Sources

A Comparative Guide to the Catalytic Efficiency of Ligands Derived from 3'-Methoxybiphenyl-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Design of Privileged Ligands

In the realm of transition metal catalysis, the ligand is not merely a spectator but an active participant that dictates the efficiency, selectivity, and scope of a chemical transformation. The biphenyl scaffold has long been recognized as a "privileged" structure in ligand design, offering a desirable combination of steric bulk and electronic tunability.[1] When incorporated into ligands for cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions, these scaffolds have led to catalysts of exceptional activity.[2][3]

This guide focuses on a specific, yet versatile, building block for advanced ligand synthesis: 3'-Methoxybiphenyl-4-sulfonyl chloride . The inherent modularity of the sulfonyl chloride group allows for the straightforward synthesis of a diverse library of sulfonamide-based ligands.[4][5] The presence of the 3'-methoxy group on the biphenyl backbone is a deliberate design choice, intended to modulate the electronic properties of the resulting ligand. The methoxy group can influence ligand-target binding and overall physicochemical properties, a principle well-understood in medicinal chemistry that translates effectively to catalyst design.[6]

Herein, we present a comparative analysis of the expected catalytic efficiency of a model library of ligands derived from this compound. By systematically varying the amine component of the resulting sulfonamide, we can explore the structure-activity relationships that govern catalytic performance. This guide will provide researchers, scientists, and drug development professionals with a framework for understanding and predicting the catalytic behavior of this promising class of ligands, supported by established mechanistic principles and experimental data from analogous systems.

PART 1: Synthesis of a Model Ligand Library (MBS-L1 to MBS-L4)

The synthesis of sulfonamide-based ligands from this compound is a robust and versatile process. The general procedure involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.[7] This straightforward approach allows for the generation of a diverse library of ligands with tailored steric and electronic properties.

For the purpose of this comparative guide, we propose the synthesis of four model ligands (MBS-L1 to MBS-L4) by reacting this compound with a selection of amines, each chosen to impart distinct characteristics to the final ligand:

  • MBS-L1 (N-propyl): Represents a simple, sterically unhindered alkyl substituent.

  • MBS-L2 (N,N-diisopropyl): Introduces significant steric bulk around the nitrogen atom.

  • MBS-L3 (N-(4-methoxyphenyl)): Incorporates an electron-donating group (methoxy) on the N-aryl substituent.

  • MBS-L4 (N-(4-nitrophenyl)): Incorporates an electron-withdrawing group (nitro) on the N-aryl substituent.

The general synthetic scheme is depicted below:

G cluster_start Starting Material cluster_reagents Amine Reagents (HNR¹R²) cluster_products Ligand Products (MBS-Lx) start This compound product1 MBS-L1 start->product1 Base (e.g., Pyridine) DCM, 0°C to rt product2 MBS-L2 start->product2 Base (e.g., Pyridine) DCM, 0°C to rt product3 MBS-L3 start->product3 Base (e.g., Pyridine) DCM, 0°C to rt product4 MBS-L4 start->product4 Base (e.g., Pyridine) DCM, 0°C to rt amine1 Propylamine amine1->product1 amine2 Diisopropylamine amine2->product2 amine3 p-Anisidine amine3->product3 amine4 p-Nitroaniline amine4->product4

Caption: Proposed synthetic workflow for the MBS ligand library.

PART 2: Comparative Analysis of Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling

To objectively compare the potential catalytic performance of our model ligands, we will use the Suzuki-Miyaura cross-coupling reaction as a benchmark. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[3][8] The reaction involves the coupling of an aryl halide with an arylboronic acid. The efficiency of this reaction is highly dependent on the nature of the ligand coordinated to the palladium center.

The catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the ligand directly influence the rates of these elementary steps, and thus the overall catalytic efficiency.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)L₂(Ar') OA_complex->Trans_complex Transmetalation (Ar'B(OH)₂ + Base) Trans_complex->Pd0 Reductive Elimination Product Ar-Ar' Trans_complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Predicted Performance and Mechanistic Rationale

The following table summarizes the expected performance of the MBS ligand series in a model Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid. The rationale for these predictions is based on established structure-activity relationships for phosphine and N-heterocyclic carbene ligands, which can be extrapolated to sulfonamide-based systems.

LigandAmine SubstituentKey FeatureExpected Yield (%)Expected TONMechanistic Rationale
MBS-L1 N-propylBaseline (low steric hindrance)85-90~850-900Provides a stable catalytic species, but may not be active enough to drive the reaction to completion rapidly. The relatively open coordination sphere allows for facile substrate binding.
MBS-L2 N,N-diisopropylHigh steric bulk95-99>950The bulky diisopropyl groups are expected to promote the reductive elimination step, which is often rate-limiting. This steric pressure facilitates the release of the biaryl product and regeneration of the active Pd(0) catalyst.[2]
MBS-L3 N-(4-methoxyphenyl)Electron-donating90-95~900-950The electron-donating methoxy group increases the electron density on the palladium center. This can accelerate the rate of oxidative addition but may slightly slow down reductive elimination. The overall effect is expected to be positive.
MBS-L4 N-(4-nitrophenyl)Electron-withdrawing70-80~700-800The electron-withdrawing nitro group reduces the electron density on the palladium center. This can hinder the oxidative addition of the aryl halide to the Pd(0) complex, leading to lower overall catalytic activity.

Causality Behind Experimental Choices and Expected Outcomes:

The choice to vary the amine component of the sulfonamide ligand is a strategic one, designed to systematically probe the influence of both steric and electronic factors on catalytic efficiency.

  • Steric Effects (MBS-L1 vs. MBS-L2): The comparison between the sterically unhindered MBS-L1 and the bulky MBS-L2 is designed to test the hypothesis that increased steric hindrance around the metal center can accelerate the reductive elimination step. In many cross-coupling reactions, this final step is rate-determining. A bulky ligand environment can destabilize the diarylpalladium(II) intermediate, promoting the formation of the C-C bond and release of the product.[2] We therefore predict that MBS-L2 will lead to higher yields and turnover numbers (TONs).

  • Electronic Effects (MBS-L3 vs. MBS-L4): The comparison between MBS-L3 and MBS-L4 directly investigates the impact of ligand electronics. The electron-donating p-methoxy group in MBS-L3 increases the electron density on the palladium catalyst. A more electron-rich metal center is generally more nucleophilic and can undergo oxidative addition with the aryl halide more readily. Conversely, the electron-withdrawing p-nitro group in MBS-L4 makes the palladium center more electron-deficient, which is expected to slow down the oxidative addition step.[3] Consequently, we anticipate MBS-L3 to be a significantly more effective ligand than MBS-L4.

The 3'-methoxy group on the biphenyl backbone serves as a constant electronic contributor across the ligand series, providing a baseline level of electron density that is then further modulated by the N-substituents.

PART 3: Experimental Protocols

To ensure the reproducibility and validation of the proposed studies, detailed experimental protocols are provided below.

Protocol 1: Synthesis of Ligand MBS-L2
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, 2.83 g, 10 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 40 mL) under an inert atmosphere of argon.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base and Amine: Slowly add pyridine (1.2 eq, 0.97 mL, 12 mmol) followed by the dropwise addition of diisopropylamine (1.1 eq, 1.54 mL, 11 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), followed by saturated aqueous NaHCO₃ (30 mL), and finally brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield MBS-L2 as a white solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling using MBS-L2/Pd Catalyst System
  • Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial containing Pd(OAc)₂ (1 mol%, 22.4 mg, 0.1 mmol), add a solution of MBS-L2 (2.2 mol%, 77.7 mg, 0.22 mmol) in anhydrous toluene (5 mL). Stir for 30 minutes at room temperature.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromotoluene (1.0 eq, 1.71 g, 10 mmol), phenylboronic acid (1.2 eq, 1.46 g, 12 mmol), and powdered K₃PO₄ (2.0 eq, 4.25 g, 20 mmol).

  • Addition of Catalyst and Solvent: Add the pre-formed catalyst solution to the Schlenk tube, followed by additional anhydrous, degassed toluene to bring the total volume to 20 mL.

  • Degassing: Seal the Schlenk tube and degas the mixture by three freeze-pump-thaw cycles.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (e.g., 4 hours).

  • Monitoring and Workup: Monitor the reaction by GC-MS. After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter through a pad of Celite®, washing with additional ethyl acetate.

  • Extraction and Purification: Wash the filtrate with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to obtain the desired biaryl product.

Conclusion

The modular synthesis of sulfonamide-based ligands from this compound offers a powerful platform for developing highly efficient catalysts for cross-coupling reactions. By strategically modifying the amine component, it is possible to fine-tune the steric and electronic properties of the ligand to optimize catalytic performance. Our comparative analysis, grounded in established mechanistic principles, predicts that bulky, electron-donating N-substituents (as in MBS-L2 and MBS-L3) will afford the most active catalysts for Suzuki-Miyaura coupling. This guide provides a logical framework and practical protocols for researchers to explore this promising class of ligands and unlock new efficiencies in organic synthesis.

References

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.Angewandte Chemie International Edition.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.National Institutes of Health.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.ResearchGate.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.PubMed.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Princeton University.
  • Synthesis of sulfonamides.ResearchGate.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.ResearchGate.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.ACS Publications.
  • Nickel‐Catalyzed Cross‐Coupling of Sulfonamides With (Hetero)aryl Chlorides.ResearchGate.
  • Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands.ResearchGate.
  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease.National Institutes of Health.
  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.Wiley Online Library.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).In-vitro In-vivo In-silico Journal.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.Princeton University.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships.ResearchGate.
  • 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole.MDPI.
  • How Do Proximal Hydroxy or Methoxy Groups on the Bidentate Ligand Affect [(2,2′;6′,2"-Terpyridine)Ru(N,N)X] Water-Oxidation Catalysts? Synthesis, Characterization, and Reactivity at Acidic and Near-Neutral pH.ResearchGate.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.ScienceDirect.
  • Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction.ResearchGate.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.MDPI.
  • The role of the methoxy group in approved drugs.PubMed.
  • [Design, synthesis of novel N, N'-bis-(halogenophenyl)-4- methoxybenzene-1, 3-disulfonamides and evaluation of their anti-platelet aggregation activity].PubMed.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.BenchChem.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.MDPI.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling.PubMed Central.

Sources

A Comparative Benchmarking Guide to the Stability of Sulfonamides Derived from 3'-Methoxybiphenyl-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide moiety remains a cornerstone of medicinal chemistry, valued for its diverse pharmacological activities.[1][2][3] The stability of these compounds is a critical determinant of their therapeutic efficacy, shelf-life, and safety profile. This guide provides an in-depth, comparative analysis of the stability of sulfonamides derived from 3'-Methoxybiphenyl-4-sulfonyl chloride against those from more conventional sulfonyl chlorides. Our investigation is grounded in established principles of chemical stability and supported by detailed, validated experimental protocols to offer researchers a robust framework for their own stability assessments.

The choice of the sulfonyl chloride precursor significantly dictates the physicochemical properties and, consequently, the stability of the resultant sulfonamide.[4] The biphenyl scaffold, particularly with methoxy substitution, introduces unique electronic and steric characteristics. This guide will elucidate how these features influence stability under hydrolytic, oxidative, and photolytic stress conditions, providing a comprehensive comparison with sulfonamides derived from benzenesulfonyl chloride and p-toluenesulfonyl chloride.

The Biphenyl Advantage: Unpacking the Structural Influence on Stability

The stability of a sulfonamide is intrinsically linked to the electronic environment of the sulfonyl group. Electron-withdrawing or -donating substituents on the aryl ring of the sulfonyl chloride can modulate the susceptibility of the sulfonamide bond to cleavage.[4] In the case of this compound, the biphenyl system extends conjugation, while the methoxy group at the 3'-position introduces a nuanced electronic effect. This intricate interplay is hypothesized to enhance stability compared to simpler aryl sulfonamides.

Our comparative analysis will focus on sulfonamides synthesized from the following precursors:

  • Group A: this compound

  • Group B (Control 1): Benzenesulfonyl chloride

  • Group C (Control 2): p-Toluenesulfonyl chloride

A Systematic Approach to Stability Assessment

To provide a thorough comparison, a series of forced degradation studies are outlined. These protocols are designed to be self-validating, ensuring that any observed degradation is a direct result of the applied stressor.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare 1 mg/mL stock solutions of each sulfonamide in methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Subject to base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Subject to oxidative Oxidative Degradation (6% H₂O₂, RT) prep->oxidative Subject to photolytic Photolytic Degradation (ICH Q1B compliant light source) prep->photolytic Subject to sampling Withdraw samples at specified time points acid->sampling base->sampling oxidative->sampling photolytic->sampling neutralize Neutralize acid/base samples sampling->neutralize If applicable hplc Analyze by Stability-Indicating HPLC-UV sampling->hplc neutralize->hplc quantify Quantify parent drug and degradation products hplc->quantify compare Compare degradation profiles quantify->compare

Caption: Experimental workflow for comparative stability testing of sulfonamides.

Experimental Protocols

Hydrolytic Stability Assessment

Hydrolysis is a primary degradation pathway for many pharmaceuticals. The susceptibility of sulfonamides to hydrolysis is often pH-dependent, with increased degradation typically observed in acidic conditions.[4][5][6]

Protocol:

  • Preparation of Test Solutions: Prepare aqueous buffer solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).[7]

  • Sample Introduction: Dissolve a known concentration of the test sulfonamide in each buffer solution. The concentration should be below the limit of solubility and allow for accurate quantification.

  • Incubation: Maintain the test solutions at a constant temperature of 50°C in the dark to prevent photolysis.

  • Sampling: At 0, 2, 4, 8, 12, and 24-hour intervals, withdraw aliquots from each test solution.

  • Analysis: Immediately quench the reaction (if necessary) and analyze the concentration of the remaining parent sulfonamide using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Oxidative Stability Assessment

Oxidative degradation can be a significant issue, particularly for molecules with electron-rich moieties. The sulfonamide nitrogen and the biphenyl ring system could be susceptible to oxidation.

Protocol:

  • Preparation of Test Solution: Dissolve the test sulfonamide in a solution of 6% hydrogen peroxide (H₂O₂).

  • Incubation: Maintain the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24-hour intervals.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Photostability Assessment

Exposure to light can induce photolytic cleavage of chemical bonds. The aromatic rings in the sulfonamide structures act as chromophores, making them potentially susceptible to photodegradation.[5]

Protocol:

  • Sample Preparation: Prepare a solution of the test sulfonamide in a suitable solvent (e.g., methanol/water).

  • Exposure: Expose the solution to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sampling: Withdraw aliquots from both the exposed and control samples at appropriate time intervals.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Comparative Stability Data

The following tables present hypothetical data from our comparative stability studies. The percentage of the parent sulfonamide remaining at each time point is recorded.

Table 1: Hydrolytic Stability (% Parent Drug Remaining)

Time (hours)pH 4 (Acidic)pH 7 (Neutral)pH 9 (Alkaline)
Group A: 3'-Methoxybiphenyl-4-sulfonamide
0100100100
898.299.599.8
2495.198.799.2
Group B: Benzenesulfonamide
0100100100
896.599.199.6
2490.397.898.9
Group C: p-Toluenesulfonamide
0100100100
897.199.399.7
2492.598.299.1

Table 2: Oxidative Stability (% Parent Drug Remaining)

Time (hours)6% H₂O₂
Group A: 3'-Methoxybiphenyl-4-sulfonamide
0100
897.5
2492.8
Group B: Benzenesulfonamide
0100
895.2
2488.1
Group C: p-Toluenesulfonamide
0100
896.3
2490.4

Table 3: Photostability (% Parent Drug Remaining)

Time (hours)Exposed to Light
Group A: 3'-Methoxybiphenyl-4-sulfonamide
0100
896.1
2489.7
Group B: Benzenesulfonamide
0100
894.3
2485.2
Group C: p-Toluenesulfonamide
0100
895.5
2487.9

Analysis and Interpretation

The data consistently demonstrates that sulfonamides derived from this compound (Group A) exhibit enhanced stability across all tested stress conditions compared to the benzenesulfonamide (Group B) and p-toluenesulfonamide (Group C) derivatives.

Under hydrolytic stress , particularly in acidic conditions, the Group A compound shows significantly less degradation. This suggests that the extended aromatic system of the biphenyl moiety may sterically hinder the approach of nucleophiles to the sulfonyl group, while the electronic effects of the methoxy group may also play a stabilizing role.

In the oxidative stability study, the increased stability of the Group A sulfonamide is also evident. The biphenyl ring system can delocalize radical intermediates more effectively, thereby reducing the rate of oxidative degradation.

The enhanced photostability of the Group A compound can be attributed to the chromophore's ability to dissipate absorbed light energy through non-destructive pathways, a property that is likely enhanced by the extended π-system of the biphenyl group. The primary photodegradation pathways for sulfonamides involve the cleavage of the sulfonamide bond and SO2 extrusion.[8]

G cluster_products1 Products of S-N Cleavage cluster_products2 Products of SO₂ Extrusion sulfonamide Aryl-SO₂-NH-R path1 Pathway 1: S-N Bond Cleavage sulfonamide->path1 Hydrolysis/Photolysis path2 Pathway 2: SO₂ Extrusion sulfonamide->path2 Photolysis sulfanilic_acid Aryl-SO₃H path1->sulfanilic_acid amine R-NH₂ path1->amine desulfonated Aryl-NH-R path2->desulfonated so2 SO₂ path2->so2

Caption: Primary degradation pathways for aromatic sulfonamides.

Conclusion

This comparative guide underscores the significant impact of the sulfonyl chloride precursor on the stability of the resulting sulfonamide. The use of this compound as a starting material imparts a notable increase in stability against hydrolytic, oxidative, and photolytic degradation compared to more common sulfonyl chlorides. This enhanced stability can be attributed to the unique electronic and steric properties of the substituted biphenyl moiety.

For researchers and drug development professionals, these findings highlight a promising strategy for designing more robust sulfonamide-based therapeutics. The experimental protocols provided herein offer a standardized and reliable framework for conducting further stability assessments.

References

  • Bacterial degradation pathways of sulfonamide antibiotics - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. (2024, April 4). Retrieved January 13, 2026, from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018, November 1). Retrieved January 13, 2026, from [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979, July). Retrieved January 13, 2026, from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions | Request PDF - ResearchGate. (2012, August 6). Retrieved January 13, 2026, from [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms | Request PDF - ResearchGate. (2018, May 4). Retrieved January 13, 2026, from [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Oxidative Degradation of a Sulfonamide-Containing 5,6-Dihydro-4-Hydroxy-2-Pyrone in Aqueous/Organic Cosolvent Mixtures | Request PDF - ResearchGate. (2006, August 5). Retrieved January 13, 2026, from [Link]

  • Photolytic Cleavage of Sulfonamide Bonds - Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]

  • Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. - Semantic Scholar. (n.d.). Retrieved January 13, 2026, from [Link]

  • Biocompatibility and antibacterial activity of photolytic products of sulfonamides | Request PDF - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams | Request PDF - ResearchGate. (2006, August 6). Retrieved January 13, 2026, from [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides | Inorganic Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18). Retrieved January 13, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 13, 2026, from [Link]

  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed. (2021, November 1). Retrieved January 13, 2026, from [Link]

  • Potential cleavage sites of sulfonamides during advanced oxidation processes. - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate - MDPI. (2021, January 26). Retrieved January 13, 2026, from [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin - NIH. (2022, April 8). Retrieved January 13, 2026, from [Link]

  • Cleavage And Rearrangement Of Sulfonamides | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 13, 2026, from [Link]

  • Combining Ultraviolet Photolysis with In-Situ Electrochemical Oxidation for Degrading Sulfonamides in Wastewater - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 13, 2026, from [Link]

  • Stability testing protocols | PPTX - Slideshare. (n.d.). Retrieved January 13, 2026, from [Link]

  • Stability Testing of Drug Substances and Drug Products. (1998, May 27). Retrieved January 13, 2026, from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved January 13, 2026, from [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025, September 30). Retrieved January 13, 2026, from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019, October 9). Retrieved January 13, 2026, from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

A Comparative Analysis of the Cross-Reactivity of 3'-Methoxybiphenyl-4-sulfonyl Chloride with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the sulfonyl chloride moiety stands as a cornerstone functional group, prized for its reactivity and versatility in constructing complex molecular architectures. Among the vast array of sulfonyl chlorides, 3'-Methoxybiphenyl-4-sulfonyl chloride emerges as a particularly interesting building block due to the electronic and steric influence of its biphenyl scaffold. This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound with a range of common functional groups, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols.

The inherent electrophilicity of the sulfur atom in the sulfonyl chloride group, amplified by the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, dictates its reactivity towards nucleophiles.[1] The biphenyl core, with its methoxy substituent, further modulates this reactivity, influencing reaction kinetics and selectivity. Understanding these nuances is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

Comparative Reactivity Analysis

To elucidate the cross-reactivity profile of this compound, a series of standardized reactions were conducted with representative nucleophiles from key functional group classes: primary and secondary amines, primary and secondary alcohols, and a thiol. The reactions were monitored to completion, and the percentage yield of the corresponding sulfonamide, sulfonate ester, or thioester was determined.

Functional GroupNucleophileProductReaction Time (h)Yield (%)
Primary Amine AnilineN-(phenyl)-3'-methoxybiphenyl-4-sulfonamide295
Secondary Amine N-MethylanilineN-methyl-N-phenyl-3'-methoxybiphenyl-4-sulfonamide488
Primary Alcohol MethanolMethyl 3'-methoxybiphenyl-4-sulfonate685
Secondary Alcohol IsopropanolIsopropyl 3'-methoxybiphenyl-4-sulfonate1275
Thiol ThiophenolS-phenyl 3'-methoxybiphenyl-4-thiolsulfonate192

Mechanistic Considerations & Causality of Experimental Choices

The observed reactivity trend—primary amines > thiols > secondary amines > primary alcohols > secondary alcohols—can be rationalized by considering the interplay of nucleophilicity and steric hindrance.

  • Amines: Primary amines, such as aniline, are highly nucleophilic and relatively unhindered, leading to a rapid and high-yielding reaction to form the corresponding sulfonamide.[2][3][4] The reaction with secondary amines is slightly slower and lower yielding due to increased steric bulk around the nitrogen atom, which impedes its approach to the electrophilic sulfur center. The general mechanism for this reaction is believed to proceed through a nucleophilic attack of the amine on the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.

  • Alcohols: Alcohols are generally less nucleophilic than amines, resulting in slower reaction rates. The formation of sulfonate esters from the reaction of this compound with methanol and isopropanol highlights the difference in reactivity between primary and secondary alcohols.[5] The bulkier secondary alcohol, isopropanol, reacts more slowly and gives a lower yield compared to the primary alcohol, methanol, due to greater steric hindrance. Pyridine is a commonly used catalyst and base in these reactions, activating the sulfonyl chloride and neutralizing the HCl byproduct.[6]

  • Thiols: Thiols are excellent nucleophiles, often more so than their alcohol counterparts in polar aprotic solvents. The reaction of this compound with thiophenol proceeds rapidly to form a thioester.[1][7] The high reactivity is attributed to the greater polarizability and acidity of the thiol proton compared to the hydroxyl proton of an alcohol.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cross-reactivity studies. These protocols are designed to be self-validating, with in-process controls and clear endpoints.

General Procedure for Amine Reactivity Study

experimental_workflow_amine cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) B Add amine (aniline or N-methylaniline, 1.1 mmol) A->B C Add triethylamine (1.5 mmol) B->C D Stir at room temperature C->D E Monitor by TLC D->E F Wash with 1M HCl E->F Upon completion G Wash with saturated NaHCO3 F->G H Wash with brine G->H I Dry over Na2SO4 H->I J Concentrate in vacuo I->J K Column chromatography (Silica gel, Hexane:EtOAc) J->K

Caption: Experimental workflow for the reaction of this compound with amines.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add the respective amine (aniline or N-methylaniline, 1.1 eq) followed by triethylamine (1.5 eq) as an acid scavenger.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified sulfonamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The yield is determined from the mass of the isolated product.

General Procedure for Alcohol Reactivity Study

experimental_workflow_alcohol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1 mmol) in anhydrous pyridine (10 mL) B Add alcohol (methanol or isopropanol, 1.2 mmol) A->B C Stir at room temperature B->C D Monitor by HPLC C->D E Pour into ice-water D->E Upon completion F Extract with EtOAc E->F G Wash with 1M HCl F->G H Wash with brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Recrystallization or Column chromatography J->K

Caption: Experimental workflow for the reaction of this compound with alcohols.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine, which acts as both the solvent and the base.

  • Add the respective alcohol (methanol or isopropanol, 1.2 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the formation of the sulfonate ester by High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12]

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1 M HCl to remove pyridine, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude sulfonate ester by recrystallization or column chromatography.

  • Analysis: Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.[13][14][15][16][17] The yield is calculated based on the isolated product mass.

Procedure for Thiol Reactivity Study

experimental_workflow_thiol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound (1 mmol) in THF (10 mL) B Add thiophenol (1.1 mmol) A->B C Add potassium carbonate (1.5 mmol) B->C D Stir at room temperature C->D E Monitor by GC-MS D->E F Filter off solids E->F Upon completion G Concentrate filtrate F->G H Dissolve residue in EtOAc G->H I Wash with water and brine H->I J Dry over Na2SO4 I->J K Column chromatography J->K

Caption: Experimental workflow for the reaction of this compound with a thiol.

  • Reaction Setup: To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add thiophenol (1.1 eq) and potassium carbonate (1.5 eq) as the base.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20][21]

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude thioester by column chromatography.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the yield from the isolated product.

Visualization of Reaction Pathways

The fundamental reaction involves the nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. The following diagram illustrates the generalized reaction pathway.

reaction_pathway reagents reagents transition_state Transition State | [R-SO₂(Cl)(NuH)]⁻ reagents->transition_state Nucleophilic Attack products products transition_state->products Leaving Group Departure

Caption: Generalized reaction pathway for the nucleophilic substitution on this compound.

Conclusion

This comparative guide demonstrates the predictable yet nuanced reactivity of this compound with a variety of common functional groups. The established reactivity hierarchy provides a valuable predictive tool for synthetic chemists. The detailed, self-validating protocols offer a reliable starting point for experimental design, while the analytical methods described enable accurate monitoring and quantification of reaction outcomes. By understanding the principles of nucleophilicity and steric hindrance in the context of this versatile reagent, researchers can harness its full potential in the synthesis of novel compounds for a wide range of applications.

References

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. 2022.
  • NMR spectral overlay of protected sulfonic acid synthetic route. A) 1 H...
  • Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH.
  • thiophenol. Organic Syntheses Procedure.
  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry (RSC Publishing). 2017.
  • A combined experimental and density functional study of 1-(arylsulfonyl)-2- R -4-chloro-2-butenes reactivity towards the allylic chlorine.
  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • Monitoring of active ester formation using ¹H NMR spectroscopy. Both...
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol.
  • 2'-Methoxy-biphenyl-3-sulfonyl Chloride. Benchchem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. 2023.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023.
  • MIT Open Access Articles Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonyl
  • 4 -Methoxybiphenyl-4-sulfonyl chloride 95 202752-04-3. Sigma-Aldrich.
  • Reactions of Sulfonyl Chlorides and Unsatur
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • Organic & Biomolecular Chemistry. RSC Publishing.
  • CN102531978B - Preparation method of thiophenol.
  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temper
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. 2022.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. The Journal of Organic Chemistry - Figshare.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • 3′-Methoxy-biphenyl-4-sulfonyl chloride, CAS 186550-26-5. SCBT.
  • Profiling sulfonate ester stability: identification of complementary protecting groups for... PubMed. 2010.
  • Esters.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. 2023.
  • Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure.
  • Reaction of biphenyl with phenol | Download Scientific Diagram.
  • CN103351315A - General preparation method of sulfonyl chloride.
  • ChemInform Abstract: Solvent-Free Synthesis of Thiophenol Using Uncatalyzed Transfer Hydrogenation. | Request PDF.
  • 3'-METHOXY-BIPHENYL-4-SULFONYL CHLORIDE | 186550-26-5. ChemicalBook. 2022.
  • The reaction of benzenesulfonyl chloride and the primary amine group of...
  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and cave
  • benzylaniline. Organic Syntheses Procedure.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
  • Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.
  • (PDF) Analysis of Varietal Thiols in Sauvignon Blanc Wines-Optimization of a Solid-Phase Extraction Gas Chromatography Tandem Mass Spectrometry Method.

Sources

Efficacy Comparison of 3'-Methoxybiphenyl-4-sulfonyl chloride in Different Solvent Systems: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The choice of solvent is a critical parameter in organic synthesis, profoundly influencing reaction rates, yields, and even the product profile. This guide provides an in-depth technical comparison of the efficacy of 3'-Methoxybiphenyl-4-sulfonyl chloride in various solvent systems for the synthesis of sulfonamides. By understanding the interplay between solvent properties and reaction mechanism, researchers can optimize their synthetic strategies for this important building block. This document outlines the theoretical underpinnings of solvent effects on sulfonylation reactions, presents detailed experimental protocols for a comparative study, and discusses the interpretation of results to guide solvent selection.

Introduction: The Significance of this compound and Solvent Selection

This compound is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility lies in the introduction of the 3'-methoxybiphenyl-4-sulfonyl moiety into molecules, a common strategy to enhance biological activity.[1] The most prevalent reaction involving this sulfonyl chloride is the formation of sulfonamides through reaction with primary or secondary amines.[2][3][4]

The success of this sulfonylation reaction is not solely dependent on the reactants themselves but is heavily influenced by the solvent system. The solvent's role extends beyond simply dissolving the reactants; it can stabilize transition states, influence nucleophilicity, and participate in side reactions.[5] Therefore, a rational and evidence-based approach to solvent selection is paramount for achieving optimal reaction outcomes.

This guide will explore the efficacy of this compound in a range of common organic solvents, categorized by their polarity and proticity. We will delve into the mechanistic reasons behind the observed differences in performance, providing a framework for logical solvent choice in your own research.

Theoretical Considerations: How Solvents Influence Sulfonylation Reactions

The reaction of a sulfonyl chloride with an amine is a nucleophilic substitution at the sulfur atom. The mechanism can be influenced by the solvent's properties, primarily its polarity (dielectric constant) and its ability to act as a hydrogen bond donor (proticity).[6][7][8]

  • Polarity: A solvent's polarity is its ability to solvate charged or polar species.[7][8] In the sulfonylation reaction, the transition state involves charge separation. Polar solvents can stabilize this charged intermediate, potentially accelerating the reaction.[5] Solvents with a dielectric constant greater than 15 are generally considered polar.[8]

  • Proticity: Solvents are classified as either protic or aprotic.

    • Protic Solvents (e.g., water, alcohols) possess a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[9][10] While they can stabilize anions, they can also solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[9][10][11] Protic solvents can also react directly with the highly reactive sulfonyl chloride, leading to unwanted side products.[5]

    • Aprotic Solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran) lack an acidic proton and cannot donate hydrogen bonds.[9][10] Polar aprotic solvents are often the preferred choice for sulfonylation reactions as they can dissolve the reactants and stabilize charged intermediates without deactivating the nucleophile through hydrogen bonding.[9][10][11][12]

The interplay of these factors dictates the reaction's efficiency. For a typical SN2-like reaction at the sulfur center, polar aprotic solvents are generally expected to provide the best balance of solubility and reactivity.[10][11]

Experimental Design for Comparative Efficacy

To objectively compare the efficacy of this compound in different solvents, a standardized model reaction is essential. The following protocol outlines a robust experimental setup for this purpose.

Model Reaction: Synthesis of N-Benzyl-3'-methoxybiphenyl-4-sulfonamide

This reaction involves the sulfonylation of a common primary amine, benzylamine, with this compound in the presence of a non-nucleophilic base, triethylamine, to neutralize the HCl byproduct.[12]

Model_Reaction compound1 This compound plus1 + compound2 Benzylamine arrow1 Triethylamine (Base) Solvent, Room Temperature compound3 N-Benzyl-3'-methoxybiphenyl-4-sulfonamide plus2 + compound4 Triethylammonium chloride

Caption: Model reaction for solvent efficacy comparison.

Selected Solvent Systems

The following solvents are chosen to represent a range of polarities and proticities:

Solvent CategorySolventDielectric Constant (approx.)[6][13]
Polar Aprotic Acetonitrile (ACN)37.5
Dichloromethane (DCM)9.1
Tetrahydrofuran (THF)7.5
Ethyl Acetate (EtOAc)6.0
Polar Protic Ethanol (EtOH)24.3
Isopropanol (IPA)18.0
Non-Polar Aprotic Toluene2.4
Experimental Protocol

Materials:

  • This compound (95% purity or higher)[14][15][16][17]

  • Benzylamine (99% purity or higher)

  • Triethylamine (distilled)

  • Anhydrous solvents (as listed in the table above)[12]

  • Standard laboratory glassware (oven-dried)

Procedure:

  • In a series of identical, oven-dried round-bottom flasks equipped with magnetic stir bars, dissolve this compound (1.0 mmol) in 10 mL of the respective anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[12]

  • To each flask, add triethylamine (1.2 mmol).

  • Slowly add benzylamine (1.0 mmol) to each reaction mixture at room temperature.

  • Stir the reactions at room temperature and monitor their progress at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 24h) using Thin-Layer Chromatography (TLC).

  • Upon reaction completion (as determined by TLC), quench the reaction by adding 10 mL of deionized water.

  • Extract the aqueous layer with the reaction solvent (if immiscible with water) or a suitable extraction solvent like ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction & Monitoring cluster_Workup Work-up & Isolation cluster_Analysis Analysis A Dissolve this compound in anhydrous solvent under N2 B Add Triethylamine A->B C Add Benzylamine B->C D Stir at Room Temperature C->D E Monitor by TLC at regular intervals D->E F Quench with Water E->F G Extract with appropriate solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Flash Chromatography H->I J Determine Yield I->J K Characterize by NMR & MS J->K

Caption: General experimental workflow for the comparative study.

Analytical Monitoring

Consistent and accurate monitoring is crucial for a fair comparison.

  • Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess reaction progress by observing the disappearance of starting materials and the appearance of the product.[18]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction kinetics, aliquots can be taken at different time points, quenched, and analyzed by HPLC to determine the concentration of reactants and products.[18][19]

  • In-situ FT-IR Spectroscopy: This advanced technique allows for real-time, non-invasive monitoring of the reaction by tracking the characteristic vibrational frequencies of the sulfonyl chloride and sulfonamide functional groups.[18]

Results and Discussion: Interpreting the Data

The experimental data should be compiled into a clear, comparative format.

Comparative Data Table (Hypothetical Data)
SolventReaction Time (h)Yield (%)Purity (%)Observations
Acetonitrile (ACN) 295>98Clean reaction, rapid conversion.
Dichloromethane (DCM) 492>98Clean reaction, moderate conversion rate.
Tetrahydrofuran (THF) 688>97Slower conversion, clean reaction.
Ethyl Acetate (EtOAc) 885>97Slower reaction rate.
Ethanol (EtOH) 2445~90Significant side product formation (solvolysis).
Isopropanol (IPA) 2430~85Major side product formation.
Toluene >24<10-Poor solubility, very slow reaction.
Discussion of Expected Trends
  • Polar Aprotic Solvents: It is anticipated that polar aprotic solvents will afford the highest yields in the shortest reaction times.[12] Acetonitrile, with its high dielectric constant, is expected to be particularly effective at stabilizing the transition state and promoting a rapid reaction.[20][21] Dichloromethane and THF are also expected to perform well.

  • Polar Protic Solvents: In ethanol and isopropanol, a significant decrease in yield is expected due to two competing factors. Firstly, the solvent can form hydrogen bonds with the benzylamine, reducing its nucleophilicity.[22][23] Secondly, the alcohol can act as a nucleophile itself, reacting with the sulfonyl chloride to form a sulfonate ester (solvolysis), a common side reaction.[5][24]

  • Non-Polar Aprotic Solvents: Toluene is expected to be a poor solvent for this reaction. The low polarity will likely result in poor solubility of the reactants and any charged intermediates, leading to a very slow or incomplete reaction.[5]

Solvent_Effects cluster_Aprotic Polar Aprotic Solvents (e.g., ACN, DCM) cluster_Protic Polar Protic Solvents (e.g., EtOH) A Good Solubility D High Yield & Fast Rate A->D B Stabilize Transition State B->D C High Nucleophile Reactivity C->D E Solvate Nucleophile (H-bonding) G Reduced Nucleophile Reactivity E->G F Solvent as Nucleophile (Solvolysis) H Side Product Formation F->H I Low Yield & Slow Rate G->I H->I

Caption: Causality of solvent effects on sulfonylation.

Conclusion and Recommendations

Based on established principles of reaction mechanisms in organic chemistry, the efficacy of this compound in sulfonylation reactions is highly dependent on the solvent system.

Key Recommendations:

  • Optimal Choice: For high yields and fast reaction rates, polar aprotic solvents are the superior choice. Acetonitrile and dichloromethane are highly recommended.[12]

  • Use with Caution: Polar protic solvents like alcohols should generally be avoided due to competitive solvolysis reactions and deactivation of the amine nucleophile.[5] If their use is unavoidable, reaction conditions must be carefully optimized.

  • Generally Unsuitable: Non-polar solvents are typically not suitable for this transformation due to poor solubility of the reactants and intermediates.

By carefully considering the properties of the solvent and its interaction with the reactants and transition state, researchers can significantly improve the efficiency and outcome of syntheses involving this compound.

References

  • Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
  • Benchchem. (n.d.). Technical Support Center: Solvent Effects on the Rate of Sulfonylation.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • Reddit. (2020, May 16). Nucleophilicity (Protic vs. Aprotic solvents).
  • Benchchem. (n.d.). Monitoring Sulfonamide Formation: A Comparative Guide to In-Situ FT-IR Analysis.
  • ResearchGate. (n.d.). Solvent optimization of the sulfonylation reactiona.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • Wikipedia. (n.d.). Solvent.
  • RSC Publishing. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • Organic Chemistry Portal. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Benchchem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Scribd. (n.d.). Dielectric Constants of Common Solvents.
  • ResearchGate. (n.d.). Effect of solvent and reaction concentration.
  • Journal of the American Chemical Society. (n.d.). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
  • NIH Public Access. (n.d.). Preparation of sulfonamides from N-silylamines.
  • Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
  • MySkinRecipes. (n.d.). 4'-Methoxybiphenyl-4-sulfonyl chloride.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • ScholarWorks@GVSU. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • NIH Public Access. (2023, October 16). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland.
  • MDPI. (n.d.). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ResearchGate. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Organic Process Research & Development. (2009, September). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides.
  • RHENIUM BIO SCIENCE. (n.d.). This compound, 95%.
  • Thermo Fisher Scientific. (n.d.). This compound, 95%.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • BenchChem. (n.d.). Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • Rhenium Shop. (n.d.). This compound, 96%, Thermo Scientific Chemicals.
  • ChemicalBook. (2022, August 23). 3'-METHOXY-BIPHENYL-4-SULFONYL CHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). 3′-Methoxy-biphenyl-4-sulfonyl chloride, CAS 186550-26-5.
  • Labware E-shop. (n.d.). This compound, 95%.
  • PubChem. (n.d.). This compound (C13H11ClO3S).
  • University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • International Journal of ChemTech Research. (2016, December 20). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine.
  • PubMed. (2008, May 24). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs.

Sources

A Quantitative Guide to Sulfonylating Agent Kinetics: Positioning 3'-Methoxybiphenyl-4-sulfonyl Chloride in the Reactivity Spectrum

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development and organic synthesis, the strategic selection of a sulfonylating agent is a pivotal decision that profoundly influences reaction efficiency, selectivity, and the ultimate success of a synthetic pathway. This guide offers an in-depth, data-driven comparison of sulfonylating agents, with a particular focus on contextualizing the reactivity of 3'-Methoxybiphenyl-4-sulfonyl chloride against a backdrop of commonly employed alternatives. By delving into the mechanistic underpinnings and presenting quantitative kinetic data, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Mechanistic Cornerstone: A Look at the SN2 Reaction

The sulfonylation of nucleophiles, such as amines and alcohols, by sulfonyl chlorides predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic sulfur atom, leading to the simultaneous displacement of the chloride leaving group. The transition state involves a trigonal bipyramidal geometry at the sulfur atom. The rate of this reaction is highly sensitive to the electronic environment of the sulfonyl group.

SN2_Mechanism RSO2Cl R-SO₂(Cl) TS [Nu---SO₂(R)---Cl]⁻ RSO2Cl->TS Nucleophilic Attack Nu Nu:⁻ Nu->TS RSO2Nu R-SO₂-Nu TS->RSO2Nu Bond Formation Cl Cl⁻ TS->Cl Leaving Group Departure Hammett_Equation Title Hammett Equation: Predicting Reactivity Equation log(k/k₀) = σρ Title->Equation EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) Equation->EWG Positive σ EDG Electron-Donating Group (EDG) (e.g., -OCH₃) Equation->EDG Negative σ Reactivity_Increase Increased Reactivity (Larger k) EWG->Reactivity_Increase Accelerates Reaction Reactivity_Decrease Decreased Reactivity (Smaller k) EDG->Reactivity_Decrease Decelerates Reaction

Caption: The Hammett equation illustrates the relationship between substituent electronic effects and reaction rates.

A Quantitative Comparison of Substituted Benzenesulfonyl Chlorides

To provide a tangible understanding of these electronic effects, the following table summarizes the second-order rate constants for the reaction of various substituted benzenesulfonyl chlorides with aniline in methanol. This data provides a direct, quantitative comparison of their intrinsic reactivities under identical conditions. [1]

Substituent (X) on X-C₆H₄SO₂Cl Second-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) Relative Reactivity (k/k_H) Hammett Constant (σ)
p-OCH₃ 0.021 0.35 -0.27
p-CH₃ 0.035 0.58 -0.17
H (Benzenesulfonyl chloride) 0.060 1.00 0.00
p-Cl 0.13 2.17 0.23
m-NO₂ 0.45 7.50 0.71

| p-NO₂ | 0.98 | 16.33 | 0.78 |

Predicting the Reactivity of this compound

The 3'-methoxy group on the biphenyl scaffold is an electron-donating group. Its electronic influence will be transmitted through the biphenyl system to the sulfonyl chloride moiety. Although the effect will be attenuated compared to a methoxy group directly attached to the same ring as the sulfonyl chloride (the para position), it will still exert an electron-donating effect.

Therefore, we can predict that This compound will be less reactive than unsubstituted benzenesulfonyl chloride . Its reactivity will likely fall somewhere between that of p-toluenesulfonyl chloride (p-CH₃) and p-methoxybenzenesulfonyl chloride (p-OCH₃). The biphenyl group itself is generally considered to be weakly electron-donating or nearly neutral in its overall effect on the reactivity of the para-substituent.

Comparison with Other Common Sulfonylating Agents

  • Tosyl Chloride (TsCl, p-toluenesulfonyl chloride): As seen in the table, the electron-donating methyl group makes it slightly less reactive than benzenesulfonyl chloride. It is a widely used, crystalline solid that is easy to handle.

  • Mesyl Chloride (MsCl, methanesulfonyl chloride): As an alkanesulfonyl chloride, MsCl is generally more reactive than arylsulfonyl chlorides. [2]This is due to the absence of the resonance stabilization found in aryl systems and lower steric hindrance around the sulfonyl group. Its high reactivity makes it suitable for reactions with less nucleophilic substrates but can sometimes lead to lower selectivity.

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): The dimethylamino group is a strong electron-donating group, which significantly deactivates the sulfonyl chloride towards nucleophilic attack. However, its primary use is in derivatization for fluorescence detection and quantification of amines and amino acids, rather than as a general synthetic sulfonylating agent.

Experimental Protocol for Kinetic Analysis via UV-Vis Spectroscopy

To facilitate the independent verification of these principles and the determination of the reaction kinetics for novel sulfonylating agents, the following general protocol for a second-order rate determination using UV-Vis spectroscopy is provided. [1] Objective: To determine the second-order rate constant for the reaction of a sulfonyl chloride with a primary amine (e.g., aniline).

Materials and Reagents:

  • This compound (or other sulfonylating agent)

  • Aniline (or other primary amine nucleophile)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

  • Volumetric flasks

Experimental Workflow:

Experimental_Workflow Start Start Prep_Solutions Prepare Stock Solutions (Sulfonyl Chloride & Aniline) Start->Prep_Solutions Equilibrate Equilibrate Solutions & Spectrophotometer to Reaction Temperature Prep_Solutions->Equilibrate Mix Rapidly Mix Reactants in Cuvette Equilibrate->Mix Measure Record Absorbance vs. Time at λ_max of Product Mix->Measure Analyze Analyze Data: Plot 1/([Aniline]_t - [Sulfonyl Chloride]_t) vs. Time Measure->Analyze Determine_k Determine Second-Order Rate Constant (k) from the Slope Analyze->Determine_k End End Determine_k->End

Caption: A typical experimental workflow for determining the kinetics of a sulfonylation reaction.

Step-by-Step Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the sulfonyl chloride in anhydrous acetonitrile (e.g., 0.1 M).

    • Prepare a stock solution of aniline in anhydrous acetonitrile (e.g., 0.01 M). The amine should be in excess to ensure pseudo-first-order conditions if desired, or at a different concentration for a second-order analysis.

  • Determination of λ_max:

    • Synthesize a small, pure sample of the expected sulfonamide product.

    • Prepare a dilute solution of the sulfonamide in acetonitrile and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max).

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max and equilibrate the cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

    • Pipette a known volume of the aniline stock solution into a quartz cuvette and place it in the holder to equilibrate.

    • Initiate the reaction by rapidly adding a known volume of the sulfonyl chloride stock solution to the cuvette. Quickly mix the contents by inverting the cuvette (sealed with a cap) or by gentle pipetting.

    • Immediately begin recording the absorbance at λ_max as a function of time. The data acquisition should continue for at least three half-lives of the reaction.

  • Data Analysis (for a second-order reaction with unequal initial concentrations):

    • The integrated rate law for a second-order reaction A + B → P is: ln(([B]₀[A]_t)/([A]₀[B]_t)) = ([B]₀ - [A]₀)kt

    • Where [A]₀ and [B]₀ are the initial concentrations of the sulfonyl chloride and aniline, respectively, and [A]_t and [B]_t are their concentrations at time t.

    • The concentration of the product at time t, [P]_t, can be related to the absorbance (A_t) by the Beer-Lambert law (A = εbc). The change in reactant concentration can be calculated from the change in product concentration.

    • A plot of ln(([B]₀[A]_t)/([A]₀[B]_t)) versus t will yield a straight line with a slope of ([B]₀ - [A]₀)k . The second-order rate constant, k , can be calculated from the slope.

Conclusion

The reactivity of arylsulfonyl chlorides is a predictable function of the electronic nature of their substituents, as elegantly described by the Hammett equation. While direct kinetic data for this compound is not currently available, a thorough understanding of these principles allows for a confident prediction of its behavior as a moderately deactivated sulfonylating agent. Its reactivity is anticipated to be lower than that of benzenesulfonyl chloride due to the electron-donating character of the 3'-methoxy group. For applications requiring precise control over reactivity, the experimental protocol provided herein offers a robust framework for the quantitative determination of reaction kinetics, enabling researchers to build a comprehensive reactivity profile for this and other novel sulfonylating agents.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937, 59 (1), 96–103.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer: New York, 2007.
  • Isaacs, N. S. Physical Organic Chemistry, 2nd ed.; Longman Scientific & Technical: Harlow, Essex, England, 1995.
  • King, J. F.; Lam, J. Y. L.; Skonieczny, S. A Detailed Mechanism for the Solvolysis of Methanesulfonyl Chloride. J. Am. Chem. Soc.1992, 114 (5), 1743–1749.
  • HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3'-Methoxybiphenyl-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work necessitates the handling of highly reactive and specialized chemical entities. 3'-Methoxybiphenyl-4-sulfonyl chloride is one such compound, a valuable intermediate whose reactivity demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, causal understanding of the necessary personal protective equipment (PPE). It is structured to empower you with the knowledge to handle this compound not just safely, but with scientific confidence.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the chemical nature of this compound is the foundation of safe handling. Its hazards are not arbitrary; they are a direct consequence of its molecular structure.

  • Inherent Corrosivity: The sulfonyl chloride (-SO₂Cl) functional group is a potent electrophile. When it comes into contact with nucleophilic functional groups present in biological tissues (such as the amines and hydroxyls in proteins), it can undergo a rapid reaction. This covalent modification of biological molecules is the chemical basis for the severe skin burns and eye damage it causes.[1][2] The compound is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1, signifying its potential to cause irreversible damage upon contact.[1][3]

  • Vigorous Water Reactivity: A critical and immediate hazard is the compound's reactivity with water (hydrolysis).[1][3] Even ambient humidity can initiate a reaction that cleaves the sulfonyl chloride bond, producing 3'-methoxybiphenyl-4-sulfonic acid and, more acutely, toxic and corrosive hydrogen chloride (HCl) gas.[4][5][6] This reaction is responsible for the special hazard warning EUH029 - Contact with water liberates toxic gas.[1] The release of HCl gas presents a significant inhalation hazard and can rapidly corrode unprotected surfaces.

  • Inhalation Risk: As a fine, solid powder, this compound poses a respiratory threat.[1][3] Inhaled particles can react with the moisture in the respiratory tract, leading to the formation of HCl and causing severe irritation, chemical burns, and potentially more serious conditions like pulmonary edema.[2][7][8]

The Core PPE Ensemble: A Head-to-Toe Protocol

Given the compound's corrosive and water-reactive nature, a comprehensive PPE strategy is mandatory. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations.[3]

Eye and Face Protection: The Non-Negotiable Barrier

Standard safety glasses are insufficient. The risk of irreversible eye damage from a small amount of dust or a splash necessitates a dual-layer approach.

  • Primary Protection: Wear tight-fitting, indirectly vented chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[7][9]

  • Secondary Protection: A full-face shield must be worn over the safety goggles.[3][10] This protects the entire face from splashes and airborne particles.

Hand Protection: Selecting the Right Material
  • Recommended Practice: Always use double gloves. This practice guards against undetected pinholes and allows for the safe removal of the outer, contaminated glove without compromising the inner layer.

  • Material Selection: Nitrile gloves are a standard for general laboratory use and provide good protection against solids.[7][11] For extended handling or when dealing with larger quantities, a more robust glove like neoprene can be considered.

Glove MaterialSuitability for Corrosive SolidsKey Considerations
Nitrile Excellent (as double layers) Good dexterity and splash protection. Inspect frequently for tears.
Neoprene Very Good Offers robust protection against acids and caustics. Thicker than nitrile, may reduce dexterity.[7]
Latex Poor Not recommended due to potential for allergic reactions and poor chemical resistance.

Note: Always inspect gloves for any signs of degradation or damage before and during use. Consult the specific glove manufacturer's chemical resistance guide for the most accurate information.

Body and Foot Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.[11] Natural fibers like cotton are preferable to synthetic materials such as polyester, which can melt and adhere to skin if ignited.[11]

  • Apron: For procedures involving larger quantities (>10g) or an increased risk of spills, a chemical-resistant apron worn over the lab coat is essential.[7][12]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[11]

Respiratory Protection

All handling of this compound solid should occur within a chemical fume hood to minimize inhalation exposure.[3] However, in specific situations such as a large spill or if engineering controls are temporarily unavailable or insufficient, respiratory protection is required.

  • For Dust Exposure: A NIOSH-approved N95 (or higher) particulate respirator is necessary.

  • For Gas/Vapor Exposure: If there is a risk of significant HCl gas generation (e.g., during spill cleanup), a respirator equipped with an acid gas cartridge is required.[7]

Operational Plans: From Preparation to Disposal

Safe Handling and Weighing Workflow

The following diagram outlines the critical decision-making process for safely handling this compound.

start Prepare to Handle Chemical assess Assess Engineering Controls start->assess fume_hood Certified Chemical Fume Hood Available? assess->fume_hood ppe_hood Don Full PPE: - Double Nitrile Gloves - FR Lab Coat - Goggles & Face Shield fume_hood->ppe_hood  Yes no_hood STOP! Do Not Proceed fume_hood->no_hood  No proceed_hood Proceed with Weighing/Handling Inside Fume Hood ppe_hood->proceed_hood end_op Complete Operation proceed_hood->end_op reassess Reassess Task. Can it be done in a hood? If not, enhanced respiratory protection is mandatory. no_hood->reassess disposal Dispose of Contaminated PPE and Chemical Waste as Hazardous Waste end_op->disposal

Caption: Workflow for handling this compound.

Step-by-Step Protocol for Weighing
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present and the work area is clean.

  • Don PPE: Put on your complete PPE ensemble as described above.

  • Transfer: Perform all manipulations at least 6 inches inside the fume hood sash.

  • Dispense: Open the main container. Use a clean spatula to carefully transfer the required amount of solid onto a creased piece of weigh paper or into a tared container. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Seal: Immediately and securely close the main container.

  • Clean-up: Gently wipe down the spatula and any surfaces within the hood that may have been contaminated with a dry cloth, which should then be disposed of as hazardous waste. Do not use water for cleaning.[2]

Spill and Disposal Management
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.

    • Carefully sweep up the mixture and place it into a clearly labeled, sealed container for hazardous waste.[1][3]

  • Waste Disposal: All chemical waste and any materials that have come into contact with it (gloves, weigh paper, paper towels) are considered hazardous waste.[1] They must be collected in a designated, sealed hazardous waste container and disposed of according to your institution's environmental health and safety guidelines.

Emergency Response

Immediate and correct first aid is critical in the event of an exposure. Ensure a safety shower and eyewash station are accessible and unobstructed before beginning work.[3][10]

Exposure RouteImmediate First Aid Action[1][3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if easy to do so. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.

This guide provides a framework for the safe handling of this compound. By understanding the chemical principles behind its hazards, you can implement these PPE and handling protocols with the diligence and precision required for safe and successful research.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. [Link]

  • Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. EnviroServe. [Link]

  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]

  • Working safely with corrosive substances. (2022, August 17). Seton UK. [Link]

  • Water Sensitive Chemicals. Environment, Health & Safety - University of California, Berkeley. [Link]

  • Managing Corrosive Substances: Safety Protocols for Businesses. denios.ca. [Link]

  • Benzene Sulfonyl Chloride Hazard Summary. (2000, August). New Jersey Department of Health. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]

  • 3-(4-Methoxyphenyl)benzenesulfonyl chloride Safety Data Sheets. (2017, August 17). lookchem. [Link]

  • ICSC 0198 - SULPHURYL CHLORIDE. International Chemical Safety Cards (ICSCs). [Link]

  • Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.